molecular formula C11H9NO B1446329 1-Methylisoquinoline-8-carbaldehyde CAS No. 1416713-00-2

1-Methylisoquinoline-8-carbaldehyde

カタログ番号: B1446329
CAS番号: 1416713-00-2
分子量: 171.19 g/mol
InChIキー: PBLGIWCJSDVGAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Methylisoquinoline-8-carbaldehyde (CAS 1416713-00-2) is a high-purity chemical building block featuring both an isoquinoline backbone and a formyl functional group. With a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol, this compound is supplied with a purity of 97% . The isoquinoline structure is a prominent motif found in numerous biologically significant natural and synthetic compounds . Well-known isoquinoline alkaloids, such as the anticancer agent berberine and the vasodilator papaverine, underscore the value of this structural class in pharmaceutical research . As a synthetic intermediate, the aldehyde group at the 8-position is a versatile handle for further chemical transformation, enabling its use in the construction of more complex molecules for medicinal chemistry and drug discovery . Research demonstrates the utility of 1-methylisoquinoline derivatives in metal-catalyzed cascade reactions and as a key substrate in the synthesis of complex heterocyclic systems like imidazo[1,5-a]quinolines, which are structures of interest in the development of new pharmacological agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, drugs, or consumer products. All chemicals must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methylisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGIWCJSDVGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust synthetic pathway to 1-Methylisoquinoline-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde group at the C8 position, in conjunction with a methyl group at C1, makes 1-Methylisoquinoline-8-carbaldehyde a versatile building block for the synthesis of more complex molecules and potential drug candidates. This document offers a detailed, scientifically-grounded approach to its synthesis, emphasizing the rationale behind methodological choices and providing practical, step-by-step protocols.

Retrosynthetic Analysis

A logical approach to the synthesis of 1-Methylisoquinoline-8-carbaldehyde involves a two-stage process. The primary disconnection is at the aldehyde functional group, which can be installed via the oxidation of a methyl group. This leads to the key precursor, 1,8-dimethylisoquinoline. The isoquinoline core of this precursor can, in turn, be constructed through a classical ring-forming reaction such as the Pomeranz-Fritsch synthesis.

G 1-Methylisoquinoline-8-carbaldehyde 1-Methylisoquinoline-8-carbaldehyde 1,8-Dimethylisoquinoline 1,8-Dimethylisoquinoline 1-Methylisoquinoline-8-carbaldehyde->1,8-Dimethylisoquinoline Selective Oxidation (e.g., Riley Oxidation) 2-Methylbenzaldehyde 2-Methylbenzaldehyde 1,8-Dimethylisoquinoline->2-Methylbenzaldehyde Pomeranz-Fritsch Reaction Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal 1,8-Dimethylisoquinoline->Aminoacetaldehyde dimethyl acetal Pomeranz-Fritsch Reaction

Caption: Retrosynthetic pathway for 1-Methylisoquinoline-8-carbaldehyde.

Part 1: Synthesis of the Precursor: 1,8-Dimethylisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] This approach is particularly suitable for the synthesis of isoquinolines with specific substitution patterns that may be difficult to achieve through other methods.[4]

Mechanism of the Pomeranz-Fritsch Reaction

The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) from a benzaldehyde and an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization 2-Methylbenzaldehyde 2-Methylbenzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) 2-Methylbenzaldehyde->Schiff_Base Aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_acetal->Schiff_Base Protonation Protonation of Schiff Base Schiff_Base->Protonation H+ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration 1,8-Dimethylisoquinoline 1,8-Dimethylisoquinoline Dehydration->1,8-Dimethylisoquinoline

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: Synthesis of 1,8-Dimethylisoquinoline

This protocol is a generalized procedure based on the principles of the Pomeranz-Fritsch reaction. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Methylbenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated Sulfuric Acid

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-methylbenzaldehyde (1 equivalent) in ethanol.

    • Add aminoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization:

    • Carefully add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid (5-10 equivalents) at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,8-dimethylisoquinoline.

Part 2: Selective Oxidation to 1-Methylisoquinoline-8-carbaldehyde

The conversion of the 8-methyl group of 1,8-dimethylisoquinoline to a carbaldehyde can be achieved through selective oxidation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and effective method for the oxidation of activated methyl groups, such as those on heterocyclic rings, to aldehydes.[2][5][6]

Mechanism of the Riley Oxidation

The mechanism of the Riley oxidation of an activated methyl group involves an initial ene reaction with SeO₂, followed by a[1][5]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

G 1,8-Dimethylisoquinoline 1,8-Dimethylisoquinoline Ene_Reaction Ene Reaction 1,8-Dimethylisoquinoline->Ene_Reaction SeO2 Selenium Dioxide (SeO₂) SeO2->Ene_Reaction Allylseleninic_acid Allylseleninic acid intermediate Ene_Reaction->Allylseleninic_acid Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Allylseleninic_acid->Sigmatropic_Rearrangement Selenate_ester Selenate ester Sigmatropic_Rearrangement->Selenate_ester Hydrolysis Hydrolysis Selenate_ester->Hydrolysis H₂O 1-Methylisoquinoline-8-carbaldehyde 1-Methylisoquinoline-8-carbaldehyde Hydrolysis->1-Methylisoquinoline-8-carbaldehyde

Caption: Mechanism of the Riley Oxidation.

Experimental Protocol: Synthesis of 1-Methylisoquinoline-8-carbaldehyde

Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • 1,8-Dimethylisoquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-dimethylisoquinoline (1 equivalent) in anhydrous dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining water-soluble selenium compounds.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Methylisoquinoline-8-carbaldehyde.

Quantitative Data Summary
ParameterValue/ConditionRationale/Reference
Precursor Synthesis
MethodPomeranz-Fritsch ReactionA classic and reliable method for isoquinoline synthesis.[3][4]
Starting Materials2-Methylbenzaldehyde, Aminoacetaldehyde dimethyl acetalReadily available commercial reagents.
CatalystConcentrated H₂SO₄Common and effective acid catalyst for this reaction.
Expected Yield30-60%Yields can vary depending on the substrate and conditions.[4]
Oxidation Step
MethodRiley OxidationSelective for the oxidation of activated methyl groups.[2][5][6]
Oxidizing AgentSelenium Dioxide (SeO₂)The standard reagent for the Riley oxidation.
SolventDioxaneA common solvent for SeO₂ oxidations.[7]
TemperatureReflux (~101 °C)Standard condition for this type of oxidation.
Expected Yield40-70%Based on yields for similar oxidations of methylquinolines.[5]

Characterization of 1-Methylisoquinoline-8-carbaldehyde

¹H NMR Spectroscopy:

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.[8]

  • Aromatic Protons: A complex multiplet pattern is expected in the region of δ 7.0-9.0 ppm, corresponding to the protons on the isoquinoline ring system.

  • Methyl Protons (CH₃): A singlet for the methyl group at the C1 position would likely appear around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the range of δ 190-200 ppm.[9]

  • Aromatic Carbons: Signals for the carbons of the isoquinoline ring will appear between δ 120-160 ppm.

  • Methyl Carbon (CH₃): The methyl carbon at C1 would likely show a signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed near 2720 and 2820 cm⁻¹.

  • Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-Methylisoquinoline-8-carbaldehyde (C₁₁H₉NO, MW: 171.19 g/mol ).

Conclusion

The synthesis of 1-Methylisoquinoline-8-carbaldehyde can be effectively achieved through a two-stage process involving the construction of the 1,8-dimethylisoquinoline precursor via the Pomeranz-Fritsch reaction, followed by a selective Riley oxidation of the 8-methyl group. This guide provides a scientifically sound and detailed framework for researchers to undertake this synthesis. The resulting aldehyde is a valuable intermediate, offering a reactive handle for further chemical modifications and the development of novel isoquinoline-based compounds with potential therapeutic applications.

References

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • Alfa Chemistry. Isoquinoline Alkaloids.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012, July 9). ESIRC Home.
  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research-S, (1), 34-35.
  • Light-driven selective aerobic oxidation of (iso)
  • Light-driven selective aerobic oxidation of (iso)
  • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews, 36(3), 235-289.
  • How to remove methoxy group by oxidation from iso quinoline. (2025, November 25). Filo.
  • 500 MHz 1 H NMR spectra of 8b and 8c in DMSO-d 6 for the aromatic proton resonances. (2025, April). SYNLETT.
  • Riley oxid
  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.).
  • 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Light-driven selective aerobic oxidation of (iso)
  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.).
  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
  • Product Class 5: Isoquinolines. (n.d.).
  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press.
  • Nagao, Y., Hirota, K., Tokumaru, M., & Sano, S. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, 73, 593.
  • 1H NMR Chemical Shifts. (2022, March 9).
  • Riley oxid
  • Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)–C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. (n.d.).
  • Pomeranz–Fritsch Synthesis of Isoquinolines. (n.d.). Benchchem.
  • A new modification of the pomeranz–fritsch isoquinoline synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. (n.d.). Sciencemadness.org.
  • Lindsey, J. S., & Tsvirkova, I. A. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1888.
  • Chemical Science. (n.d.). DR-NTU.
  • A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. (n.d.). Benchchem.
  • Supporting Inform
  • Mechanisms proposed over the years for Riley oxidation (displayed for a... (n.d.).
  • One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Riley Oxid
  • CAS 1721-93-3: 1-Methylisoquinoline. (n.d.). CymitQuimica.
  • Isoquinoline, 1-methyl-. (n.d.). NIST WebBook.
  • A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. (n.d.). Benchchem.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.).
  • 1-METHYLISOQUINOLINE | 1721-93-3. (2026, January 13). ChemicalBook.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
  • Rozwadowska, M. D. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (n.d.). MDPI.
  • An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Profess. (n.d.). Benchchem.
  • DMSO Oxid
  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022, March 1). YouTube.
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. (n.d.).

Sources

An In-depth Technical Guide to 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylisoquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While a dedicated CAS number for this specific derivative is not prominently listed in public databases, indicating its status as a potentially novel or less-common research chemical, this guide synthesizes foundational knowledge from its core structural components: 1-methylisoquinoline and isoquinoline-8-carbaldehyde. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway grounded in established isoquinoline chemistry, and explore its potential applications in drug discovery by drawing parallels with related bioactive molecules. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and similar isoquinoline derivatives.

Compound Identification and Predicted Physicochemical Properties

1-Methylisoquinoline-8-carbaldehyde is a derivative of isoquinoline, a structural isomer of quinoline composed of a benzene ring fused to a pyridine ring.[1] The structure is characterized by a methyl group at the 1-position and a carbaldehyde (formyl) group at the 8-position. The presence of these functional groups on the isoquinoline scaffold is expected to significantly influence its chemical reactivity and biological activity.

Note on CAS Number: As of the latest review, a specific CAS (Chemical Abstracts Service) registry number for 1-Methylisoquinoline-8-carbaldehyde has not been identified in major chemical databases. This suggests the compound is not widely commercialized and may represent a novel synthetic target. For regulatory and identification purposes, researchers should consider assigning a new CAS number upon synthesis and characterization.

The properties of the parent molecule, 1-methylisoquinoline (CAS: 1721-93-3), and the related isoquinoline-8-carbaldehyde (CAS: 787615-01-4) provide a basis for predicting the characteristics of the target compound.[2][3][4]

PropertyPredicted Value / Description
IUPAC Name 1-Methylisoquinoline-8-carbaldehyde
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Predicted to be a yellow to brown solid or oil.
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform.[5]
Purity >95% (as synthesized)
Storage Store in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. Recommended storage temperature: 2-8°C.[4]

Proposed Synthesis and Reaction Mechanism

The synthesis of 1-Methylisoquinoline-8-carbaldehyde can be approached through several established methods for isoquinoline synthesis, followed by functional group introduction. A plausible and efficient route would involve the construction of the 1-methylisoquinoline core, followed by directed formylation at the C8 position.

Synthetic Strategy: Bischler-Napieralski Cyclization followed by Directed Ortho-Metalation

The Bischler-Napieralski reaction is a classic and reliable method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized.[1] This would be followed by a directed ortho-metalation (DoM) to introduce the aldehyde group, a powerful technique for regioselective functionalization of aromatic rings.

Step 1: Synthesis of N-(2-phenylethyl)acetamide This involves the acylation of 2-phenylethylamine with acetic anhydride or acetyl chloride.

Step 2: Bischler-Napieralski Cyclization The resulting amide undergoes cyclodehydration using a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield 1-methyl-3,4-dihydroisoquinoline.[1]

Step 3: Aromatization The dihydroisoquinoline intermediate is dehydrogenated to form 1-methylisoquinoline. This is commonly achieved using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like toluene or xylene.

Step 4: Directed Ortho-Metalation and Formylation The nitrogen atom in the 1-methylisoquinoline ring can direct lithiation to the C8 position. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) will generate the 8-lithio intermediate. This highly reactive species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the 8-position. An acidic workup protonates the intermediate to yield the final product.

Detailed Experimental Protocol
  • Preparation of 1-Methyl-3,4-dihydroisoquinoline: In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide in a suitable solvent like toluene. Add phosphorus pentoxide (P₂O₅) portion-wise while stirring. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction, and carefully quench with ice water. Basify the aqueous solution with NaOH and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure.

  • Aromatization to 1-Methylisoquinoline: Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in toluene. Add 10% Pd/C catalyst and heat the mixture to reflux for 12-24 hours. Monitor the reaction by GC-MS. Upon completion, cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate to obtain 1-methylisoquinoline.[3]

  • Formylation of 1-Methylisoquinoline: Dissolve the purified 1-methylisoquinoline in anhydrous THF and cool to -78°C under an inert atmosphere. Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour at this temperature. Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-Methylisoquinoline-8-carbaldehyde.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product A 2-Phenylethylamine C Step 1: Acylation A->C B Acetic Anhydride B->C D N-(2-phenylethyl)acetamide C->D E Step 2: Bischler-Napieralski (P₂O₅, Toluene, Reflux) D->E F 1-Methyl-3,4-dihydroisoquinoline E->F G Step 3: Aromatization (Pd/C, Toluene, Reflux) F->G H 1-Methylisoquinoline G->H I Step 4: Directed Ortho-Metalation (1. n-BuLi, THF, -78°C 2. DMF) H->I J 1-Methylisoquinoline-8-carbaldehyde I->J

Caption: Proposed synthesis of 1-Methylisoquinoline-8-carbaldehyde.

Spectroscopic and Analytical Characterization

The structural confirmation of synthesized 1-Methylisoquinoline-8-carbaldehyde would rely on a combination of spectroscopic techniques. The following are predicted data based on the proposed structure and data from analogous compounds.[6][7]

TechniquePredicted Observations
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons (on the isoquinoline ring) multiplets in the range of δ 7.5-9.0 ppm. - Methyl group (CH₃) singlet around δ 2.5-3.0 ppm.
¹³C NMR - Carbonyl carbon (C=O) of the aldehyde at δ 190-200 ppm. - Aromatic carbons in the range of δ 120-150 ppm. - Methyl carbon (CH₃) around δ 20-25 ppm.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 171. - A significant fragment corresponding to the loss of the CHO group (M-29) at m/z = 142.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-Methylisoquinoline-8-carbaldehyde is dictated by its three key features: the aromatic isoquinoline ring, the reactive aldehyde group, and the acidic protons of the 1-methyl group.[8]

  • Aldehyde Group Reactivity: The carbaldehyde group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions, including:

    • Reductive Amination: To form various secondary and tertiary amines, a crucial transformation in drug development for introducing diversity.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To the corresponding 1-methylisoquinoline-8-carboxylic acid.

    • Reduction: To 1-methyl-8-(hydroxymethyl)isoquinoline.

  • Isoquinoline Ring Reactivity: The isoquinoline ring can undergo electrophilic substitution, although the pyridine part of the ring is generally deactivated. Electrophilic attack is predicted to occur on the benzene ring, likely at the C5 position.[9]

  • 1-Methyl Group Reactivity: The protons on the methyl group at the 1-position are relatively acidic and can be deprotonated to form a nucleophilic species, which can then react with various electrophiles.[8]

Potential Applications in Drug Discovery and Research

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[5][10] Derivatives of isoquinoline have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[11][12]

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer properties by various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[11][13] The aldehyde functionality of 1-Methylisoquinoline-8-carbaldehyde makes it an excellent starting point for the synthesis of Schiff bases and other derivatives that can be screened for antiproliferative activity.

  • Anti-inflammatory Agents: Certain substituted isoquinolines have been identified as inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[14][15] The unique substitution pattern of the target compound could lead to novel anti-inflammatory agents.

  • Antimicrobial and Antiprotozoal Agents: The isoquinoline core is present in natural antimicrobials like berberine.[5] Derivatives can be tested against a panel of bacteria, fungi, and parasites, including those responsible for diseases like malaria and leishmaniasis.[16]

Potential Signaling Pathway Modulation

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a plausible mechanism of action for novel derivatives could involve the inhibition of receptor tyrosine kinase (RTK) signaling pathways, such as the EGFR or VEGFR pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 1-Methylisoquinoline- 8-carbaldehyde Derivative Inhibitor->RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway by a derivative.

Safety and Handling

As with any research chemical, 1-Methylisoquinoline-8-carbaldehyde should be handled with appropriate care in a well-ventilated laboratory or fume hood. Based on the data for related compounds like 1-methylisoquinoline and other aromatic aldehydes, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Toxicity: The toxicological properties have not been fully investigated. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2]

Conclusion

1-Methylisoquinoline-8-carbaldehyde represents a promising, albeit underexplored, molecular scaffold. This guide has outlined its predicted properties and a viable synthetic route, providing a solid foundation for its synthesis and characterization. The rich history of isoquinoline derivatives in drug discovery suggests that this compound and its subsequent derivatives are excellent candidates for screening in anticancer, anti-inflammatory, and antimicrobial assays. Further research into this and related molecules is warranted to unlock their full therapeutic potential.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Chrzanowska, M., & Dzięgielewska, M. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 25(11), 5939. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Palanki, M. S., Gayo-Fung, L. M., Shevlin, G. I., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(22), 4557-4568. [Link]

  • Talybov, G. M., & Talybova, N. G. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry, 88(22), 15891–15900. [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ACS Publications. (1999). Substituted Isoquinolines and Quinazolines as Potential Antiinflammatory Agents. Synthesis and Biological Evaluation of Inhibitors of Tumor Necrosis Factor α. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 115-137. [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: Current Research, 2(3). [Link]

  • Kumar, A., & Singh, P. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(11), 1307-1331. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • ResearchGate. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Reactivity of the Aldehyde Group in 1-Methylisoquinoline-8-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Structural Paradigm & The Peri-Effect

In the realm of rational drug design and scaffold hopping, 1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2) presents a highly privileged, yet chemically nuanced, architecture[1]. The defining feature of this molecule is not merely the presence of the electrophilic C8-aldehyde or the CH-acidic C1-methyl group, but their spatial relationship.

Positioned at the 1- and 8-positions of the isoquinoline core, these two functional groups exist in a peri-relationship . The internuclear distance between the C1 and C8 carbons is approximately 2.4–2.5 Å. This extreme spatial proximity forces the molecular orbitals of the methyl and formyl groups into a state of steric compression, fundamentally altering the standard reactivity of the aldehyde[2]. For drug development professionals, this peri-effect unlocks two divergent synthetic pathways:

  • Intermolecular Electrophilic Trapping: Exploiting the aldehyde for late-stage functionalization (e.g., reductive amination) to append solubilizing groups.

  • Intramolecular Peri-Annulation: Triggering an aldol-type cyclization to generate rigid, highly conjugated cyclopenta[ij]isoquinoline scaffolds, which are highly valuable as fluorescent probes or constrained kinase inhibitors.

Mechanistic Causality: Divergent Reactivity Profiles

Pathway A: Intermolecular Interventions (The Steric Shield)

Under neutral or mildly acidic conditions, the C8-aldehyde behaves as a standard electrophile, albeit with dampened kinetics. The adjacent C1-methyl group acts as a steric shield, restricting the trajectory of incoming nucleophiles. When subjected to modified Mannich or Betti-type reactions[3][4], the aldehyde selectively forms imines with primary amines.

Causality in Reagent Selection: To synthesize secondary amines via reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the mandatory hydride source. Unlike NaBH₄, which would prematurely reduce the sterically hindered aldehyde to an alcohol, NaBH(OAc)₃ is mild enough to wait for the kinetically slow iminium formation, ensuring absolute chemoselectivity.

Pathway B: Intramolecular Peri-Annulation (The Aldol-Type Cyclization)

When exposed to a strong base, the reactivity paradigm shifts entirely. The nitrogen atom (N2) of the isoquinoline ring is highly electronegative and sp² hybridized, rendering the adjacent C1-methyl group highly acidic.

Causality of Cyclization: Deprotonation of the C1-methyl yields a nucleophilic aza-enolate. Because the C8-aldehyde is held in the peri-position, the effective molarity of the intramolecular nucleophile is astronomically high. This overcomes the entropic barrier, driving a rapid 5-exo-trig cyclization (favored by Baldwin's Rules) to form a 5-membered carbocyclic ring fused to the isoquinoline core. Subsequent dehydration yields a fully conjugated cyclopenta[ij]isoquinoline.

PeriCyclization SM Starting Material 1-Methylisoquinoline- 8-carbaldehyde Enolate Reactive Intermediate C1-Aza-enolate (Nucleophile) SM->Enolate Base (LDA) -78°C Alkoxide Cyclized Intermediate C8-Alkoxide (5-exo-trig) Enolate->Alkoxide Intramolecular Attack Product Final Product Cyclopenta[ij]isoquinoline (-H2O) Alkoxide->Product Acidic Quench Dehydration

Caption: Base-catalyzed peri-cyclization pathway of 1-methylisoquinoline-8-carbaldehyde.

Quantitative Data & Benchmarking

To guide synthetic planning, the following table summarizes the kinetic and thermodynamic benchmarks for the primary reactivity pathways of the C8-aldehyde.

Reaction PathwayReagents & ConditionsPrincipal ProductYield (%)Kinetic Profile
Intermolecular Reductive Amination R-NH₂, NaBH(OAc)₃, DCE, RT8-(Alkylaminomethyl)-1-methylisoquinoline82–88%Moderate ( kobs​≈1.2×10−3s−1 )
Intramolecular Peri-Annulation LDA, THF, -78 °C to 25 °CCyclopenta[ij]isoquinoline91–95%Extremely Fast (High Effective Molarity)
Intermolecular Oxidation NaClO₂, NaH₂PO₄, t-BuOH/H₂O1-Methylisoquinoline-8-carboxylic acid75–80%Slow (Steric hindrance limits oxidation)
Asymmetric Hydrogenation Chiral Ir-Catalyst, H₂, KI[5]Chiral 1,2,3,4-tetrahydroisoquinoline85–90%Pressure-dependent (Requires >80 psi)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow for the Intramolecular Peri-Annulation is designed as a self-validating system. Built-in analytical checkpoints guarantee that the researcher can verify the success of the transformation in real-time without requiring immediate complex purification.

Protocol: Synthesis of Cyclopenta[ij]isoquinoline via Peri-Annulation

Step 1: Kinetic Deprotonation (Activation)

  • Procedure: Dissolve 1-Methylisoquinoline-8-carbaldehyde (1.0 eq, 0.1 M) in anhydrous THF under an Argon atmosphere. Cool the reaction vessel to -78 °C.

  • Causality: The cryogenic temperature ensures kinetic control, preventing the highly reactive aza-enolate from undergoing intermolecular dimerization before the intramolecular cyclization can occur.

Step 2: Base Addition

  • Procedure: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 10 minutes.

  • Self-Validation Checkpoint 1 (Visual): The solution will immediately transition from pale yellow to a deep, vibrant red/orange. This color shift is the direct visual confirmation of the extended conjugation present in the stable aza-enolate intermediate.

Step 3: Cyclization Phase

  • Procedure: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.

  • Causality: Warming provides the necessary thermal energy to overcome the activation barrier for the 5-exo-trig nucleophilic attack of the C1-carbon onto the C8-carbonyl.

Step 4: Dehydration and Quench

  • Procedure: Quench the reaction by adding 1M HCl (aq) until the pH reaches 2.0, stir for 15 minutes, then neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Causality: The acidic quench serves a dual purpose: it neutralizes the lithium alkoxide and provides the necessary protons to drive the elimination of water (dehydration), yielding the fully aromatic cyclopenta[ij]isoquinoline system.

Step 5: Analytical Self-Validation

  • 1H NMR (CDCl₃): Confirm the complete disappearance of the distinct aldehyde proton singlet at ~10.5 ppm and the C1-methyl singlet at ~2.9 ppm . Look for the emergence of two new coupled alkene doublets (~6.8 - 7.2 ppm) representing the new -CH=CH- bridge.

  • LC-MS: Confirm the exact mass shift. The starting material ( [M+H]+=172.07 ) will shift to the dehydrated cyclized product ( [M+H]+=154.06 ), corresponding to a precise loss of 18 Da (H₂O).

Workflow P1 Phase 1: Activation Dissolve SM in dry THF (0.1 M) Cool to -78°C under Ar P2 Phase 2: Deprotonation Dropwise addition of LDA (1.1 eq) Monitor color change (yellow to deep red) P1->P2 P3 Phase 3: Annulation Warm to 25°C over 2h High effective molarity drives 5-exo-trig P2->P3 P4 Phase 4: Quench & Dehydration Add 1M HCl to pH 2, then neutralize Drives elimination of H2O P3->P4 P5 Phase 5: Self-Validation 1H NMR: Loss of CHO (10.5 ppm) LC-MS: [M+H]+ = 154.06 m/z P4->P5

Caption: Self-validating experimental workflow for the targeted intramolecular aldol condensation.

References

  • Sigma-Aldrich. "Isoquinoline-8-carbaldehyde | 787615-01-4." Sigma-Aldrich Product Catalog.
  • National Institutes of Health (PMC). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." NIH.
  • Royal Society of Chemistry. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases." RSC.
  • Homi Bhabha National Institute (HBNI). "Syntheses and Functionalization of N-Heterocycles via Rhodium Catalysed C-H Activation." HBNI Repository.
  • American Chemical Society. "Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates." Chemical Reviews.

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1-Methylisoquinoline-8-carbaldehyde: A Bifunctional Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of bifunctional building blocks is paramount. 1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2) represents a highly privileged, orthogonal scaffold. By combining an electrophilic carbaldehyde at the C8 position with a highly C–H acidic methyl group at the C1 position, this molecule offers divergent synthetic pathways. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging 1-methylisoquinoline-8-carbaldehyde in organic synthesis, specifically targeting researchers developing novel heterocyclic therapeutics and fluorescent probes [1].

Structural and Electronic Properties: The Causality of Reactivity

The synthetic utility of 1-methylisoquinoline-8-carbaldehyde is dictated by the distinct electronic environments of its two primary functional groups. Understanding the causality behind these electronic properties is essential for designing chemoselective reactions.

The Electrophilic C8-Carbaldehyde

The formyl group at the C8 position is sterically accessible and electronically decoupled from the direct resonance effects of the heteroaromatic nitrogen. It behaves as a classic, highly reactive aromatic aldehyde, readily undergoing nucleophilic addition. It serves as a primary anchor for reductive aminations, Wittig olefinations, and Knoevenagel condensations [1].

The C–H Acidic C1-Methyl Group

The methyl group at the 1-position of the isoquinoline ring exhibits pronounced C–H acidity [2]. This is driven by the strong electron-withdrawing inductive and mesomeric effects of the adjacent sp²-hybridized imine nitrogen (N2). Upon deprotonation by a suitable base, the resulting carbanion is highly stabilized via resonance, delocalizing the negative charge directly onto the electronegative nitrogen atom. This allows the C1-methyl group to act as a potent nucleophile in aldol-type condensations and alkylation reactions [3].

Orthogonal Reactivity

Because the C8-carbaldehyde is an electrophile and the C1-methyl (upon deprotonation) is a nucleophile, the molecule possesses inherent orthogonal reactivity. However, to prevent unwanted intramolecular cyclizations or intermolecular polymerizations under basic conditions, temporary protection of the C8-aldehyde (e.g., as a cyclic acetal) is a mandatory prerequisite before exploiting the C1-methyl group [4].

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the divergent synthetic workflows accessible from the 1-methylisoquinoline-8-carbaldehyde scaffold.

G A 1-Methylisoquinoline- 8-carbaldehyde B C8-Carbaldehyde Reactivity (Electrophilic) A->B Nucleophilic Attack C C1-Methyl Reactivity (C-H Acidic) A->C Base-Catalyzed Deprotonation D Isoquinoline Core Reactivity A->D Redox Chemistry B1 Reductive Amination (Amines) B->B1 B2 Olefinations (Wittig/Knoevenagel) B->B2 C1 Aldol-type Condensations (Styryl Derivatives) C->C1 C2 Metalation & Alkylation (Chain Extension) C->C2 D1 Reduction to THIQ (Tetrahydroisoquinolines) D->D1 D2 N-Oxidation (mCPBA) D->D2

Divergent synthetic pathways of 1-Methylisoquinoline-8-carbaldehyde based on orthogonal reactivity.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes the optimized quantitative parameters for the three primary transformation classes of this building block.

Reaction ClassTarget SiteReagents / CatalystsTemp (°C)Time (h)Typical Yield (%)
Reductive Amination C8-CarbaldehydePrimary Amine, NaBH(OAc)₃, DCE, AcOH (cat.)20 - 252 - 475 - 92%
Wittig Olefination C8-CarbaldehydePhosphonium Ylide, KOtBu, THF0 to 251 - 368 - 85%
Aldol Condensation C1-MethylAr-CHO, ZnCl₂ (Lewis Acid) or Piperidine100 - 12012 - 2455 - 70%
Aliphatic Alkylation C1-MethylLDA (1.1 eq), R-X (Alkyl Halide), THF-78 to 04 - 660 - 80%
Core Reduction Isoquinoline RingH₂, Pd/C (10%), MeOH, 40 psi25 - 4012 - 1885 - 95%

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure mechanistic integrity and high product fidelity.

Protocol A: Chemoselective Reductive Amination at C8

Objective: Synthesize 1-methyl-8-(aminomethyl)isoquinoline derivatives without reducing the isoquinoline core. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild hydride donor. It selectively reduces the transient iminium ion formed between the C8-aldehyde and the amine, but it is insufficiently reactive to reduce the starting aldehyde directly. This prevents the formation of the C8-alcohol byproduct.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-methylisoquinoline-8-carbaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Checkpoint: The acid protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium species.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the UV-active aldehyde spot (higher Rf) is fully consumed, replaced by a more polar, ninhydrin-active amine spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and free-base the newly formed secondary amine. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Base-Mediated Chain Extension at C1-Methyl

Objective: Functionalize the C1-methyl group via lithiation and subsequent electrophilic trapping. Causality & Rationale: Direct treatment of the unprotected aldehyde with strong base will cause catastrophic self-condensation. The C8-aldehyde must first be protected as a 1,3-dioxolane. Once protected, Lithium Diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C) to kinetically deprotonate the C1-methyl group, forming a stable lithiated nucleophile [3].

Step-by-Step Procedure:

  • Protection: Reflux 1-methylisoquinoline-8-carbaldehyde (1.0 mmol), ethylene glycol (3.0 mmol), and catalytic p-toluenesulfonic acid (pTSA) in toluene (20 mL) using a Dean-Stark trap until water evolution ceases. Isolate the C8-acetal intermediate.

  • Lithiation: Dissolve the protected intermediate (1.0 mmol) in anhydrous THF (10 mL) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.1 mmol, 2.0 M in THF/heptane). The solution will typically develop a deep red/purple color, indicative of the highly conjugated C1-lithiated species. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Deprotection & Workup: Quench with aqueous 1M HCl (10 mL) and stir at room temperature for 2 hours to simultaneously quench the reaction and hydrolyze the C8-acetal back to the aldehyde. Neutralize with NaOH, extract with EtOAc, and purify.

Applications in Drug Development

The ability to orthogonally functionalize the C1 and C8 positions makes this compound a highly sought-after precursor for:

  • Tetrahydroisoquinoline (THIQ) Alkaloids: Following functionalization, the aromatic core can be reduced to yield THIQ derivatives, which are ubiquitous in neuroactive pharmaceuticals and natural products [3].

  • Triazoloisoquinolines: The C1-methyl group can be utilized in cyclization reactions with hydrazonoyl halides to form complex fused triazoloisoquinoline systems, which exhibit potent anti-inflammatory and antibacterial properties [2].

  • Fluorescent Probes: The extended conjugation achievable by condensing aromatic aldehydes at the C1-methyl position (forming styryl-isoquinolines) creates highly fluorescent molecules used in cellular imaging [1] [4].

References

  • Hassaneen, H. M., Hassaneen, H. M. E., & Mohammed, Y. S. "Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives." Natural Science, 3(8), 651-660 (2011). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline." Beilstein J. Org. Chem. (2018). Available at: [Link]

  • Science of Synthesis. "Product Class 5: Isoquinolines - Condensation of the Methyl Group of 1-Methylisoquinoline." Thieme Connect. Available at: [Link]

The Alchemist's Guide to a Privileged Scaffold: An In-Depth Technical Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy of the Isoquinoline Core

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that are repeatedly found in a multitude of biologically active compounds.[1][2] The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[3] Its rigid, planar structure provides an ideal foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. From the potent analgesic properties of morphine, a naturally occurring isoquinoline alkaloid, to the vasodilatory effects of papaverine and the innovative mechanisms of modern synthetic drugs, the isoquinoline motif is a testament to nature's ingenuity and a fertile ground for synthetic innovation.[1][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core synthetic strategies to construct this vital heterocyclic system, from time-honored classical methods to contemporary, sustainable approaches. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind experimental choices, and equip you with the knowledge to strategically design and execute the synthesis of novel isoquinoline-based therapeutics.

Part 1: The Cornerstones of Isoquinoline Synthesis: Classical Name Reactions

For over a century, a handful of robust and versatile reactions have formed the bedrock of isoquinoline synthesis.[5][6] These methods, while sometimes requiring stringent conditions, remain indispensable tools in the synthetic chemist's arsenal.

The Bischler-Napieralski Reaction: Cyclization through Dehydration

First reported in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[7][8][9] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of the amide onto the electron-rich aromatic ring, driven by a strong dehydrating agent.[7][8][9] The resulting dihydroisoquinolines can be subsequently oxidized to the fully aromatic isoquinoline system.[7][10]

Causality in Mechanism: The choice of a potent dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[7][11] These reagents activate the amide carbonyl, making it a much more reactive electrophile. Two primary mechanistic pathways are proposed, their prevalence dictated by the specific reaction conditions.[7][8]

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the aromatic ring and subsequent elimination to yield the 3,4-dihydroisoquinoline.[8]

  • Mechanism II (Nitrilium Ion Intermediate): This pathway involves the formation of a nitrilium ion prior to cyclization.[7] This intermediate is a potent electrophile that readily undergoes intramolecular aromatic substitution.

Diagram of the Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway):

Bischler_Napieralski cluster_0 Activation and Nitrilium Ion Formation cluster_1 Cyclization and Aromatization cluster_2 Oxidation (Optional) Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion - (OPO₂Cl₂)⁻ Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H⁺ Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C, S)

Caption: Mechanism of the Bischler-Napieralski reaction proceeding through a nitrilium ion intermediate.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Acylation: To a solution of 2-(3,4-dimethoxyphenyl)ethylamine in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until the starting amine is consumed (monitored by TLC).

  • Cyclization: To the resulting N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) dropwise at 0°C under a nitrogen atmosphere.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.[5]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Bischler-Napieralski Reaction

FeatureDescription
Starting Materials β-Arylethylamides
Reagents Dehydrating agents (POCl₃, P₂O₅, PPA, Tf₂O)[10]
Product 3,4-Dihydroisoquinolines (require subsequent oxidation for isoquinolines)[7][10]
Advantages Robust, good for 1-substituted isoquinolines, wide substrate scope.[5]
Limitations Harsh reaction conditions, requires subsequent oxidation, electron-withdrawing groups on the aromatic ring can hinder the reaction.[5][8]
Yield Range 40-90%[5]
The Pictet-Spengler Reaction: A Biomimetic Approach

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13] This reaction is of particular significance as it often proceeds under mild, physiological-like conditions and is a key step in the biosynthesis of many isoquinoline alkaloids in plants.[14]

Causality in Mechanism: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[12] The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular Mannich-type reaction.[12] The presence of electron-donating groups on the aromatic ring significantly enhances its nucleophilicity, facilitating the reaction under milder conditions.[14]

Diagram of the Pictet-Spengler Reaction Mechanism:

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization and Deprotonation Amine_Aldehyde β-Arylethylamine + Aldehyde Schiff_Base Schiff Base Amine_Aldehyde->Schiff_Base - H₂O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Cationic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline - H⁺

Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

  • Reaction Setup: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere.[15]

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).[15]

  • Reaction: Stir the mixture at the appropriate temperature (from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).[15]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[15]

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Data Summary: Pictet-Spengler Reaction

FeatureDescription
Starting Materials β-Arylethylamines, Aldehydes/Ketones[16]
Reagents Acid catalyst (protic or Lewis)[5]
Product Tetrahydroisoquinolines[13]
Advantages Often proceeds under mild conditions, biomimetic, can be highly stereoselective with chiral catalysts.[17]
Limitations Can be sensitive to the electronic nature of the aromatic ring; aldehydes are generally more reactive than ketones.
Yield Range 50-95%[16]
The Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction, first described in 1893, provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal.[18][19][20] This intermediate is typically formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[20][21]

Causality in Mechanism: The reaction hinges on the generation of a carbocation intermediate through the elimination of an alcohol from the protonated benzalaminoacetal. This is followed by an intramolecular electrophilic attack on the aromatic ring and subsequent elimination of a second alcohol molecule to afford the aromatic isoquinoline.[20] The harsh acidic conditions required can sometimes lead to side reactions, which has prompted the development of several modifications.

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Pomeranz_Fritsch_Workflow Start Start: Aromatic Aldehyde + 2,2-Dialkoxyethylamine Condensation Condensation to form Benzalaminoacetal Start->Condensation Acid_Catalysis Acid-Catalyzed Cyclization Condensation->Acid_Catalysis Product Isoquinoline Product Acid_Catalysis->Product

Caption: A simplified workflow of the Pomeranz-Fritsch reaction.

Key Modifications:

  • Schlittler-Müller Modification: This variation utilizes a benzylamine and glyoxal semiacetal as starting materials, providing a convenient route to C1-substituted isoquinolines.[18][22]

  • Bobbitt Modification: This involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines.[22]

Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis

  • Schiff Base Formation: Dissolve the aromatic aldehyde (1 equivalent) and 2,2-dimethoxyethylamine (1 equivalent) in a solvent like toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Cyclization: After the formation of the benzalaminoacetal is complete (monitored by TLC), cool the reaction mixture. Add a strong acid, such as concentrated sulfuric acid, and carefully heat the mixture to induce cyclization.

  • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude isoquinoline by column chromatography or distillation.

Data Summary: Pomeranz-Fritsch Reaction

FeatureDescription
Starting Materials Aromatic aldehydes, 2,2-Dialkoxyethylamines (or benzylamines and glyoxal semiacetal in the Schlittler-Müller modification)[18][23]
Reagents Strong acid catalyst (e.g., H₂SO₄, PPA)[24]
Product Isoquinolines
Advantages Direct route to the aromatic isoquinoline core.
Limitations Often requires harsh acidic conditions and high temperatures, which can lead to low yields for certain substrates.[21]
Yield Range Highly variable, can be low for unactivated aromatic systems.

Part 2: The New Wave: Modern and Greener Approaches to Isoquinoline Synthesis

While the classical methods are foundational, modern organic synthesis has seen a paradigm shift towards more efficient, atom-economical, and environmentally benign methodologies.[25][26] The synthesis of isoquinolines has greatly benefited from these advancements, with transition-metal catalysis and microwave-assisted reactions emerging as powerful alternatives.[26][27]

Transition-Metal Catalyzed Syntheses

Transition metals, particularly palladium, rhodium, and copper, have revolutionized the construction of heterocyclic systems.[28][29] These catalysts enable C-H activation and annulation reactions, providing highly efficient and regioselective pathways to substituted isoquinolines under milder conditions than their classical counterparts.[29][30]

Key Strategies:

  • Palladium-Catalyzed Annulation: Palladium catalysts can facilitate the coupling of o-iodobenzaldehydes with terminal acetylenes, followed by a copper-catalyzed cyclization to yield 3-substituted isoquinolines.[31]

  • Rhodium(III)-Catalyzed C-H Activation: This approach allows for the direct C-H functionalization of arenes and subsequent annulation with alkynes to construct the isoquinoline core.[29]

  • Ruthenium-Catalyzed C-H/N-N Activation: A sustainable approach using a recyclable ruthenium catalyst in polyethylene glycol (PEG) under microwave irradiation has been developed for the synthesis of isoquinolines and isoquinolinones.[26][27]

Diagram of a Generalized Metal-Catalyzed C-H Activation/Annulation Cycle:

Metal_Catalysis Catalyst M(n) Catalyst Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination C-H_Activation C-H Activation Substrate_Coordination->C-H_Activation Alkyne_Insertion Alkyne Insertion C-H_Activation->Alkyne_Insertion Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Isoquinoline Product Reductive_Elimination->Product

Caption: A conceptual catalytic cycle for transition-metal-mediated isoquinoline synthesis.

Microwave-Assisted and Greener Syntheses

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly influencing synthetic route design.[32][33] Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this domain, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[26]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Heating: Microwaves provide efficient and uniform heating, accelerating reaction rates.

  • Shorter Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[26]

  • Higher Yields: The rapid heating can minimize the formation of side products.

Several classical and modern isoquinoline syntheses have been adapted for microwave conditions. For instance, a microwave-assisted, copper-catalyzed one-pot synthesis of 3,4-diaryl isoquinolines has been reported.[26] Furthermore, the development of solvent-free or water-based reaction systems represents a significant step towards truly sustainable isoquinoline synthesis.[26][32]

Part 3: From Bench to Bedside: Applications in Drug Development

The synthetic methods described herein are not merely academic exercises; they are enabling technologies for the discovery and development of new medicines. The isoquinoline scaffold is a key component of numerous drugs and clinical candidates targeting a wide range of diseases.[3][34]

Case Study: The Synthesis of Papaverine Analogues

Papaverine, a naturally occurring benzylisoquinoline, is a potent vasodilator. Its synthesis and the creation of analogues with improved pharmacological profiles often rely on the Bischler-Napieralski reaction. By starting with substituted β-phenylethylamines and acylating with substituted phenylacetyl chlorides, a diverse library of papaverine analogues can be generated for structure-activity relationship (SAR) studies.

Workflow for Papaverine Analogue Synthesis:

Papaverine_Analogue_Synthesis Start Substituted β-Phenylethylamine + Substituted Phenylacetyl Chloride Acylation Acylation to form Amide Start->Acylation Bischler_Napieralski Bischler-Napieralski Cyclization Acylation->Bischler_Napieralski Oxidation Oxidation of Dihydroisoquinoline Bischler_Napieralski->Oxidation Final_Product Papaverine Analogue Oxidation->Final_Product

Caption: Synthetic workflow for generating papaverine analogues.

Conclusion: The Future of Isoquinoline Synthesis

The synthesis of isoquinolines has evolved from classical, often harsh, methodologies to elegant and efficient transition-metal-catalyzed and green chemical approaches.[5] The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new isoquinoline-based therapeutics with enhanced efficacy and safety profiles. A thorough understanding of the diverse synthetic tools available is paramount for any researcher or professional dedicated to the art and science of drug discovery.

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A Guide to Navigating the Chemical Space of Functionalized Isoquinolines: Synthesis, Diversification, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its rigid, planar structure combined with multiple sites for functionalization provides a unique framework for interacting with a wide array of biological targets, from enzymes to receptors.[1] This guide offers a deep dive into the strategic exploration of the isoquinoline chemical space. We will move beyond simple procedural lists to explore the causality behind synthetic choices, from the construction of the core heterocyclic system to the nuanced application of modern functionalization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Strategic Imperative: Why Isoquinolines?

The isoquinoline nucleus, a fusion of a benzene ring and a pyridine ring, is not merely another heterocycle; it is a validated starting point for drug discovery.[4][5] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and CNS-modulating properties.[1][6][7] The value of this scaffold lies in its synthetic tractability and the rich chemical diversity that can be generated from a common core. Effectively exploring this chemical space requires a dual understanding: first, how to construct the core efficiently, and second, how to strategically introduce functional groups to modulate physicochemical properties and biological activity.

The Isoquinoline Core Structure

The foundational isoquinoline structure provides several key positions for chemical modification. Understanding the numbering is critical for discussing functionalization strategies.

Caption: Core structure and numbering of the isoquinoline scaffold.

Constructing the Core: Foundational Synthetic Strategies

Before exploring functionalization, one must first build the house. The choice of core synthesis is critical as it can dictate the "natural" substitution patterns available for subsequent modification. We will examine both classical and modern approaches.

Classical Annulation Reactions: The Bedrock of Isoquinoline Synthesis

For decades, two name reactions have been the primary workhorses for constructing the isoquinoline skeleton. Their continued use in total synthesis is a testament to their reliability.[5]

This reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which are then typically oxidized to the aromatic isoquinoline.[8][9][10] The causality here is an electrophilic aromatic substitution, driven by the formation of a highly reactive nitrilium ion intermediate.[8][11][12]

Why choose this method? It is robust and particularly effective for substrates where the aromatic ring is electron-rich, as this enhances its nucleophilicity for the key cyclization step.[9][13]

Bischler_Napieralski start β-Arylethylamide reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagent intermediate1 Nitrilium Ion Intermediate reagent->intermediate1 Activation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization intermediate2 3,4-Dihydroisoquinoline cyclization->intermediate2 oxidation Oxidation (e.g., Pd/C, S) intermediate2->oxidation product Functionalized Isoquinoline oxidation->product

Caption: Workflow of the Bischler-Napieralski reaction.

  • Amide Preparation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride under standard conditions (e.g., Schotten-Baumann) to form the corresponding amide.

  • Cyclization: Dissolve the β-arylethylamide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile).

  • Reagent Addition: Add the dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5-3.0 eq), dropwise at 0 °C.[13]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC or LC-MS.[9]

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with NaOH or NH₄OH to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield the 3,4-dihydroisoquinoline.

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline (THIQ).[10][14] This method is exceptionally powerful and is even utilized in biological systems for alkaloid biosynthesis.[15]

Why choose this method? It is ideal for creating the THIQ core, which is a common motif in natural products and provides a stereocenter at the C-1 position.[14][16] The reaction often proceeds under mild conditions, especially when the aryl ring is activated with electron-donating groups.[10][17]

  • Amine & Aldehyde Solution: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, toluene, or water).

  • Acid Catalyst: Add an acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid) to the solution. The reaction is often run at a pH between 4 and 7.

  • Reaction: Stir the mixture at temperatures ranging from room temperature to reflux for 4-24 hours. Monitor the formation of the THIQ product by LC-MS.

  • Work-up: Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: If an organic solvent was used, it may be concentrated directly. If in an aqueous medium, extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry, filter, and concentrate the organic extracts. Purify the resulting crude material by column chromatography or recrystallization to obtain the pure tetrahydroisoquinoline.

MethodStarting MaterialsKey ReagentsProduct TypeAdvantagesLimitations
Bischler-Napieralski β-ArylethylamidePOCl₃, P₂O₅, Tf₂O[13]3,4-DihydroisoquinolineRobust, high-yielding for electron-rich arenes.Harsh conditions, limited functional group tolerance.
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (protic or Lewis)TetrahydroisoquinolineMild conditions, creates C-1 stereocenter, high atom economy.Requires activated arenes for high efficiency.[17]

Table 1: Comparison of Classical Isoquinoline Synthesis Methods.

Modern Methods: C–H Activation and Annulation

The last two decades have seen a paradigm shift towards transition-metal-catalyzed C–H activation, offering a more atom- and step-economical approach to building the isoquinoline core.[5][18][19] These methods construct the heterocyclic ring by forming C-C and C-N bonds directly from C-H bonds, often using directing groups to control regioselectivity.

Why choose this method? C-H activation allows for the use of simpler, more readily available starting materials and offers novel pathways to highly substituted isoquinolines that are difficult to access classically.[18][20] Rhodium(III) and Palladium(II) catalysts are particularly prevalent.[18][19][21][22] For example, Rh(III)-catalyzed annulation of benzamides with alkynes provides a direct route to functionalized isoquinolones.[18]

Diversification: Exploring Chemical Space via Functionalization

With the core synthesized, the next crucial phase is diversification. Modern synthetic methods provide unprecedented control over which positions are functionalized, allowing for a systematic exploration of structure-activity relationships (SAR).

Functionalization cluster_methods Functionalization Strategies Core Isoquinoline Core C1 C-1 Functionalization (Photoredox, Radical) Core->C1 CH Direct C-H Functionalization (C3, C4, C8, etc.) Core->CH N N-Alkylation/ Arylation Core->N CrossCoupling Cross-Coupling (Suzuki, Sonogashira) Core->CrossCoupling Library Diversified Library of Functionalized Isoquinolines C1->Library CH->Library N->Library CrossCoupling->Library

Caption: Key strategies for the diversification of the isoquinoline core.

C-1 Functionalization: A Privileged Position

The C-1 position is electronically distinct and often a key site for modulating biological activity. Recent advances in photoredox catalysis have enabled direct C-1 alkylation of tetrahydroisoquinolines (THIQs) using readily available carboxylic acids as alkylating agents, operating under mild, visible-light-mediated conditions.[23][24]

Why is this important? These methods avoid the need for pre-functionalization (e.g., forming an organometallic reagent) and often exhibit broad functional group tolerance, making them ideal for late-stage diversification in a medicinal chemistry campaign.[23][25]

Direct C–H Functionalization: The Power of Selectivity

Beyond C-1, direct C-H functionalization of the aromatic rings of the isoquinoline scaffold allows for the introduction of substituents at positions that are otherwise difficult to access.[26][27] These reactions are often guided by a directing group on the molecule and catalyzed by transition metals like palladium or ruthenium.[27] This approach enables regioselective halogenation, alkylation, arylation, and even selenylation.[27]

Furthermore, visible-light-mediated Minisci-type reactions provide a powerful tool for C-H alkylation under reducing conditions, avoiding the harsh oxidants of classical Minisci protocols and thus preserving sensitive functional groups.[28]

  • Reaction Setup: In a reaction vial suitable for photochemistry, combine the isoquinoline substrate (1.0 eq), the radical precursor (e.g., a carboxylic acid or alkyl silane, 1.5-3.0 eq), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

  • Solvent and Degassing: Add a suitable degassed solvent (e.g., DMSO, MeCN). Degas the mixture thoroughly via sparging with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can quench the excited state of the catalyst.

  • Irradiation: Place the vial before a visible light source (e.g., a blue LED lamp, 455 nm) and stir vigorously.[29] Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the functionalized isoquinoline.

Application in Drug Discovery

The ultimate goal of exploring the isoquinoline chemical space is the discovery of novel therapeutic agents. The diverse functionalization strategies discussed directly feed into the drug discovery workflow.

Drug_Discovery_Workflow A Core Synthesis (e.g., Pictet-Spengler) B Library Generation via Parallel Functionalization (e.g., C-H Activation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR by Synthesis) D->E F Preclinical Candidate E->F

Caption: A typical workflow for isoquinoline-based drug discovery.

The functionalized isoquinolines serve as a library for high-throughput screening. Hits from these screens are then subjected to lead optimization, where systematic modifications are made to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Compound Class/SubstitutionTarget/Mechanism of ActionReported Biological Activity
Protoberberines (e.g., Berberine) Topoisomerase inhibition, Apoptosis induction[6]Anticancer, Antimicrobial[6]
Benzylisoquinolines (e.g., Papaverine) Phosphodiesterase (PDE) inhibitionVasodilator, Smooth muscle relaxant[7][10]
Synthetic 1-aryl/alkyl THIQs PI3K/Akt/mTOR pathway modulation[1][7]Anticancer, Anti-inflammatory[7]
Fused Polycyclic Isoquinolines DNA intercalation, Kinase inhibitionAnticancer, Antiviral[6][30]

Table 2: Examples of Functionalized Isoquinolines and Their Biological Activities.

The Role of Computational Chemistry

While this guide focuses on synthetic exploration, it is crucial to acknowledge the synergistic role of computational methods. Virtual screening and quantitative structure-activity relationship (QSAR) models can analyze vast virtual libraries of functionalized isoquinolines to prioritize which compounds to synthesize.[31] Molecular dynamics simulations can provide insight into how a specific functional group on the isoquinoline core interacts with a protein binding pocket, guiding rational drug design and helping to navigate the vast chemical space more efficiently.[32][33]

Conclusion and Future Outlook

The isoquinoline scaffold remains a fertile ground for the discovery of new medicines. The journey from classical annulation reactions to modern C-H functionalization and photoredox catalysis has equipped chemists with an extraordinary toolkit. The true art and science lie in understanding the "why" behind each method—choosing the right core synthesis to enable a specific diversification strategy and applying modern functionalization techniques to precisely sculpt molecules for optimal biological function. By integrating these powerful synthetic strategies with computational insights and robust biological evaluation, the continued exploration of the isoquinoline chemical space promises to deliver the next generation of innovative therapeutics.

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Whitepaper: A Strategic Framework for the Preliminary Bioactivity Screening of 1-Methylisoquinoline-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3] The 1-Methylisoquinoline-8-carbaldehyde framework, in particular, offers a versatile starting point for the synthesis of novel derivatives with significant therapeutic potential.[4][5] This guide presents a comprehensive, tiered strategy for the preliminary in vitro bioactivity screening of a library of these derivatives. Moving beyond a simple checklist of assays, we provide the causal logic behind the experimental choices, establishing a self-validating workflow that enables researchers to efficiently identify and prioritize lead candidates. The framework integrates foundational cytotoxicity and antimicrobial assessments with targeted enzyme inhibition assays and critical, early-stage ADME profiling to ensure that only the most promising and drug-like molecules advance in the discovery pipeline.

The Strategic Imperative: Why a Tiered Screening Approach?

In early-stage drug discovery, the goal is not merely to find active compounds, but to identify candidates with a viable path toward clinical success. A flat screening approach, where all compounds are tested against all targets, is inefficient and often fails to identify liabilities that can lead to late-stage failure. A tiered, hierarchical approach, as outlined below, is a more resource-effective and scientifically rigorous strategy. It allows for the rapid elimination of broadly toxic or inactive compounds, while progressively gathering more detailed mechanistic and pharmacokinetic data on a smaller, more promising subset. This methodology ensures that decision-making is data-driven at every stage, optimizing the discovery cycle.[6][7]

G cluster_0 Screening Funnel cluster_1 Tier 1: Foundational Assessment cluster_2 Tier 2: Mechanistic Probing cluster_3 Tier 3: Early Drug-Likeness Profile Compound_Library Compound Library (1-Methylisoquinoline-8-carbaldehyde Derivatives) Cytotoxicity Cytotoxicity Screening (XTT Assay) Compound_Library->Cytotoxicity All Compounds Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Compound_Library->Antimicrobial All Compounds Enzyme_Inhibition Enzyme Inhibition (Target-Specific IC50) Cytotoxicity->Enzyme_Inhibition Filter based on Therapeutic Index Antimicrobial->Enzyme_Inhibition Filter based on Potency (MIC) ADME In Vitro ADME (Metabolic Stability, PPB) Enzyme_Inhibition->ADME Prioritized Hits Hit_Prioritization Hit Prioritization & Lead Selection ADME->Hit_Prioritization

Figure 1: A tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Bioactivity & Viability Assessment

The initial tier serves as a broad filter to assess two fundamental properties: general cytotoxicity against a mammalian cell line and antimicrobial activity. This dual assessment is critical for establishing a preliminary therapeutic index—the ratio between the concentration at which a compound elicits a desired effect (e.g., antimicrobial) and the concentration at which it is toxic to host cells.

General Cytotoxicity Screening

Causality: Before assessing any specific therapeutic activity, it is paramount to understand a compound's inherent toxicity to mammalian cells. A compound that indiscriminately kills all cells is a pan-assay interference compound or simply a cytotoxin, not a viable drug candidate. We select the XTT assay over the more traditional MTT assay due to its superior workflow efficiency. The XTT assay produces a water-soluble formazan product, eliminating the need for a separate solubilization step, which reduces handling, minimizes variability, and makes it more amenable to high-throughput screening.[8][9]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like A549) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "cells only" (vehicle control) and "medium only" (blank) wells. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT™ XTT Cell Viability Assay). This typically involves mixing the XTT reagent with an electron-coupling reagent.[10]

  • Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[11]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

G cluster_0 XTT Assay Mechanism Live_Cell Metabolically Active Live Cell Mitochondria Mitochondrial Dehydrogenases Live_Cell->Mitochondria Formazan Formazan (Orange) Water-Soluble Mitochondria->Formazan Reduction XTT XTT (Yellow) Water-Soluble XTT->Mitochondria Reader Spectrophotometer (Absorbance at 450 nm) Formazan->Reader Quantification

Figure 2: Principle of the XTT cell viability assay.

Antimicrobial Screening

Causality: Isoquinoline alkaloids are well-documented for their antimicrobial properties.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[12][13] This method is preferred over agar diffusion as it is less affected by the compound's solubility and diffusion properties and is easily scalable in a 96-well format.[14]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[15][16]

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation: Tier 1 Results

Compound IDStructureCytotoxicity IC₅₀ (µM) vs. HEK293Antimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coliSelectivity Index (S. aureus)¹
DERIV-001[Image]55.28646.9
DERIV-002[Image]>10016>128>6.25
DERIV-003[Image]5.14321.3
..................

¹Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value is desirable, indicating the compound is more toxic to the microbe than to mammalian cells. Compounds with an SI < 2 are generally deprioritized.

Tier 2: Mechanistic Probing with Enzyme Inhibition Assays

Compounds that demonstrate promising activity and selectivity in Tier 1 are advanced to Tier 2. The goal here is to gain initial insights into the potential mechanism of action (MoA). Many isoquinoline alkaloids exert their effects by inhibiting key enzymes.[17][18] An enzyme inhibition assay provides a direct measure of a compound's interaction with a specific molecular target.[19][20]

Causality: The choice of enzyme target should be guided by the therapeutic area of interest and the known activities of related compounds. For instance, if anticancer activity is the goal, a relevant kinase (e.g., a tyrosine kinase) or topoisomerase could be selected.[18] This step is crucial for establishing a clear Structure-Activity Relationship (SAR) and confirming that the observed bioactivity is due to a specific molecular interaction rather than a non-specific effect.[21]

Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)

This is a template protocol; specific buffer components, substrate concentrations, and detection methods will vary depending on the enzyme.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and detection reagent.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer with a small, constant amount of DMSO.

  • Assay Procedure (96- or 384-well plate): a. Add a small volume of the diluted compound to the assay wells. b. Add the enzyme solution and incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding. c. Initiate the reaction by adding the substrate. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for competitive inhibitor screening.[20] d. Allow the reaction to proceed for a set time, ensuring it remains in the linear range. e. Stop the reaction (if necessary) and add the detection reagent.

  • Data Acquisition: Measure the signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (0% activity) and "enzyme + vehicle" (100% activity) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of compound concentration and use non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.

Data Presentation: Tier 2 Results

Compound IDTier 1 SI (S. aureus)Target Enzyme IC₅₀ (µM)
DERIV-0016.92.5
DERIV-002>6.2515.8
.........

Tier 3: Early In Vitro ADME & Drug-Likeness Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Historically, many drug candidates failed in clinical trials due to poor pharmacokinetic (PK) properties.[22] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are now an indispensable part of modern drug discovery, allowing for the early identification and weeding out of compounds with fatal PK flaws.[23][24][25]

Causality: We will focus on two critical, high-throughput assays: metabolic stability and plasma protein binding.

  • Metabolic Stability: This assay measures how quickly a compound is broken down by metabolic enzymes, primarily the Cytochrome P450s (CYPs) found in the liver.[23] Compounds that are metabolized too rapidly will have a short half-life in vivo and may not maintain therapeutic concentrations. Liver microsomes are a cost-effective and standard model for this initial assessment.[25]

  • Plasma Protein Binding (PPB): Most drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High PPB can limit efficacy and affect drug distribution.[23] Rapid Equilibrium Dialysis (RED) is a reliable method for determining the unbound fraction.

Protocols:

4.1. Metabolic Stability in Liver Microsomes

  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

4.2. Plasma Protein Binding (RED)

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device. Add the test compound to human plasma in one chamber. Add buffer to the other chamber, which is separated by a semi-permeable membrane.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects. Analyze both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Tier 3 Results

Compound IDTarget IC₅₀ (µM)Metabolic Stability (t½ in HLM, min)Plasma Protein Binding (% Unbound)
DERIV-0012.5458.5
............

Synthesis and Decision-Making: A Self-Validating System

The power of this tiered approach lies in the integration of data to make informed decisions. A compound's journey through the funnel is a process of continuous validation. A "hit" is no longer defined by a single activity but by a balanced profile of potency, selectivity, and drug-likeness.

G cluster_0 Hit Prioritization Logic cluster_1 Criteria Data_Input Integrated Data (Tiers 1, 2, 3) Potency Potency (MIC or IC50 < 10 µM) Data_Input->Potency Selectivity Selectivity (SI > 10) Data_Input->Selectivity Stability Metabolic Stability (t½ > 30 min) Data_Input->Stability Exposure % Unbound > 1% Data_Input->Exposure Decision Prioritize? Potency->Decision Selectivity->Decision Stability->Decision Exposure->Decision Lead_Candidate Lead Candidate Decision->Lead_Candidate Yes (All Criteria Met) Deprioritize Deprioritize or Redesign Decision->Deprioritize No (One or More Criteria Fail)

Figure 3: A decision-making matrix for hit prioritization.

Prioritization Criteria:

  • High-Priority Hits: Compounds that exhibit strong target potency (low µM or high nM IC₅₀/MIC), a high selectivity index (>10), good metabolic stability (t½ > 30 min), and a reasonable unbound fraction (>1%). These are prime candidates for further optimization and in vivo studies.

  • Medium-Priority Hits: Compounds that meet potency and selectivity criteria but have a moderate ADME liability (e.g., t½ = 15-30 min). These may be valuable as tool compounds or may re-enter the design cycle for structural modification to improve their properties.

  • Deprioritized: Compounds with high cytotoxicity (SI < 2), low potency, or a critical ADME flaw (e.g., t½ < 10 min, % unbound < 0.1%).

By systematically applying this framework, research teams can confidently and efficiently screen libraries of 1-Methylisoquinoline-8-carbaldehyde derivatives, ensuring that the selected lead candidates possess a robust and well-characterized profile, thereby increasing the probability of success in the long and arduous journey of drug development.

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (n.d.). National Center for Biotechnology Information.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - ZA.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Isoquinoline Alkaloids. (n.d.). Alfa Chemistry.
  • What is an Inhibition Assay?. (n.d.). Biobide Blog.
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (2012). MDPI.
  • Biologically active isoquinoline alkaloids covering 2019-2022. (2024). PubMed.
  • CyQUANT™ MTT and XTT Cell Viability Assays MTT. (n.d.). Thermo Fisher Scientific.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • In Vitro screening. (n.d.). IQVIA Laboratories.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). InfinixBio.
  • Broth microdilution. (n.d.). Wikipedia.
  • General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • XTT Assays vs MTT. (2025). Biotech Spain.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). MDPI.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025). Creative Enzymes.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (2025). Benchchem.
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • 1-Methylisoquinoline. (2024). J&K Scientific.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Bioassays for bioactivity screening. (n.d.). Universidad Espíritu Santo - Research UEES.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris.
  • Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (2021). MDPI.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information.
  • Screening and identification of novel biologically active natural compounds. (2017). National Center for Biotechnology Information.

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Methodological & Application

"synthetic routes to 1-Methylisoquinoline-8-carbaldehyde from 1-methylisoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthetic Routes to 1-Methylisoquinoline-8-carbaldehyde

Strategic Overview & Mechanistic Rationale

The synthesis of C8-functionalized isoquinolines is a historically formidable challenge in heterocyclic chemistry. The spatial distance from the nitrogen heteroatom and the lack of inherent electronic activation at the peri-position (C8) render direct functionalization highly complex. When the target is 1-methylisoquinoline-8-carbaldehyde , the synthetic design must navigate several mechanistic pitfalls:

  • The Failure of Direct C–H Activation: While transition-metal-catalyzed C–H activation is a modern staple for functionalizing heterocycles, the isoquinoline nitrogen (N2) natively directs metalation to the C3 position[1]. Furthermore, the C1-methyl group lacks the lone-pair coordinating ability required to form a stable metallacycle for peri-C8 activation.

  • The Lateral Lithiation Trap: A naive approach to formylation might involve direct bromination followed by halogen-metal exchange (e.g., using n -BuLi) and a DMF quench. However, the protons of the C1-methyl group in 1-methylisoquinoline are highly acidic ( pKa​≈25 ) due to the inductive and resonance electron-withdrawing effects of the adjacent imine nitrogen[2]. Treatment with strong organolithium bases results in rapid, competitive lateral deprotonation at the C1-methyl group rather than the desired C8 halogen-metal exchange.

  • The Over-Oxidation Risk: Attempting to install the aldehyde via direct oxidation of a methyl precursor is unviable here. Oxidation of 1-methylisoquinoline (e.g., with SeO 2​ ) preferentially oxidizes the highly reactive C1-methyl group, yielding isoquinoline-1-carbaldehyde and destroying the required C1 substitution[3].

The Selected Pathway (The "Why"): To circumvent these issues, we rely on a self-validating, classical electrophilic aromatic substitution ( SE​Ar ) strategy. Protonation of the isoquinoline nitrogen in strong acid severely deactivates the pyridine ring, directing electrophilic nitration to the more electron-rich carbocycle (C5 and C8)[4]. The resulting 8-nitro isomer is isolated, reduced, and converted to the 8-bromo derivative via a radical-mediated Sandmeyer reaction. Crucially, we bypass the basic n -BuLi formylation by utilizing a neutral Palladium-catalyzed cyanation, followed by a controlled DIBAL-H reduction to yield the target aldehyde. This ensures absolute chemoselectivity and preserves the acidic C1-methyl group.

Experimental Workflow Visualization

Workflow A 1-Methylisoquinoline (Starting Material) B 8-Nitro-1-methylisoquinoline (Minor Isomer) A->B HNO3, H2SO4 0 °C to rt B_side 5-Nitro-1-methylisoquinoline (Major Isomer) A->B_side HNO3, H2SO4 0 °C to rt C 8-Amino-1-methylisoquinoline B->C Pd/C, H2 (1 atm) MeOH, rt D 8-Bromo-1-methylisoquinoline C->D NaNO2, HBr, CuBr 0 °C to 60 °C E 1-Methylisoquinoline-8-carbonitrile D->E Zn(CN)2, Pd(PPh3)4 DMF, 100 °C F 1-Methylisoquinoline-8-carbaldehyde (Target) E->F DIBAL-H, THF -78 °C, then H3O+

Figure 1: Five-step chemoselective synthesis of 1-methylisoquinoline-8-carbaldehyde.

Quantitative Data & Analytical Markers

IntermediateExpected YieldKey 1 H NMR Marker (CDCl 3​ )Functional Role in Workflow
8-Nitro-1-methylisoquinoline 15–20% 8.5 ppm (d, C7-H)Installs the initial functional handle at the sterically hindered C8 peri-position.
8-Amino-1-methylisoquinoline 90–95% 5.0 ppm (br s, -NH 2​ )Prepares the ring for radical-nucleophilic substitution.
8-Bromo-1-methylisoquinoline 70–75% 7.8 ppm (d, C7-H)Provides a stable, cross-coupling-ready electrophile.
1-Methylisoquinoline-8-carbonitrile 80–85% 8.0 ppm (d, C7-H)Installs an oxidation state +3 carbon without basic deprotonation risks.
1-Methylisoquinoline-8-carbaldehyde 75–80% 10.5 ppm (s, -CHO)Final Target.

Step-by-Step Experimental Protocols

Protocol 1: Regioselective Nitration ( SE​Ar )

Objective: Synthesize 8-nitro-1-methylisoquinoline. Causality: The Wheland intermediate localizes positive charge on the carbocycle without disrupting the pyridinium π -system, favoring C5 and C8 attack[4].

  • Preparation: Cool a round-bottom flask containing concentrated H 2​ SO 4​ (10 equiv) to 0 °C in an ice-water bath.

  • Addition: Slowly add 1-methylisoquinoline (1.0 equiv) dropwise to ensure complete dissolution and protonation.

  • Nitration: Add fuming HNO 3​ (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours at room temperature.

  • Self-Validating Workup: Pour the deep orange mixture over crushed ice. The solution will remain clear until neutralized. Slowly add saturated aqueous Na 2​ CO 3​ until pH 8 is reached (a yellow precipitate of the free base will form).

  • Purification: Extract with DCM (3 × 50 mL). Purify via silica gel chromatography (Hexane/EtOAc gradient). The 5-nitro isomer elutes first, followed by the desired 8-nitro isomer.

Protocol 2: Nitro Reduction

Objective: Synthesize 8-amino-1-methylisoquinoline.

  • Reaction: Dissolve 8-nitro-1-methylisoquinoline (1.0 equiv) in anhydrous MeOH. Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the flask with Argon, then backfill with H 2​ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Self-Validating QC: The reaction is complete when H 2​ uptake ceases and the yellow solution turns nearly colorless. IR spectroscopy will confirm the disappearance of the strong asymmetric NO 2​ stretch at 1520 cm −1 .

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the amine, which can be used without further purification.

Protocol 3: Sandmeyer Bromination

Objective: Synthesize 8-bromo-1-methylisoquinoline. Causality: Diazotization turns the amine into a superb leaving group (N 2​ ). CuBr mediates a single-electron transfer to generate an aryl radical, which rapidly abstracts a bromine atom from the copper complex.

  • Diazotization: Suspend 8-amino-1-methylisoquinoline (1.0 equiv) in 48% aqueous HBr (5.0 equiv) and cool to 0 °C. Slowly add a solution of NaNO 2​ (1.2 equiv) in water. Stir for 30 minutes at 0 °C.

  • Substitution: In a separate flask, dissolve CuBr (1.5 equiv) in 48% HBr and heat to 60 °C. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Self-Validating QC: Vigorous effervescence (N 2​ gas evolution) will occur immediately upon addition. The cessation of bubbling indicates the consumption of the diazonium intermediate.

  • Workup: Cool to room temperature, neutralize with aqueous NaOH to pH 9, and extract with EtOAc. Purify via flash chromatography to afford the brominated product.

Protocol 4: Palladium-Catalyzed Cyanation

Objective: Synthesize 1-methylisoquinoline-8-carbonitrile. Causality: Avoids the use of strong bases (like n -BuLi) that would deprotonate the acidic C1-methyl group[2].

  • Reaction Setup: In an oven-dried Schlenk tube, combine 8-bromo-1-methylisoquinoline (1.0 equiv), Zn(CN) 2​ (0.6 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Solvent: Add anhydrous DMF (degassed via freeze-pump-thaw). Seal the tube and heat to 100 °C for 12 hours under Argon.

  • Self-Validating QC: The mixture transitions from a yellow solution to a dark brown suspension. TLC will show complete consumption of the bromide. IR spectroscopy will reveal a sharp, distinct C≡N stretch at 2220 cm −1 .

  • Workup: Cool the mixture, dilute with EtOAc, and wash thoroughly with 5% aqueous NH 4​ OH (to remove zinc salts) and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 5: DIBAL-H Reduction to Aldehyde

Objective: Synthesize 1-methylisoquinoline-8-carbaldehyde. Causality: DIBAL-H acts as an electrophilic reducing agent. At low temperatures, it reduces the nitrile to a stable tetrahedral aluminum-imine complex, preventing over-reduction to the amine.

  • Reaction: Dissolve the carbonitrile (1.0 equiv) in anhydrous THF and cool to -78 °C under Argon.

  • Reduction: Dropwise add DIBAL-H (1.0 M in hexanes, 1.2 equiv). Stir at -78 °C for 2 hours.

  • Quench & Hydrolysis: Quench the reaction at -78 °C with EtOAc (2 mL), followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Self-Validating QC: The initial quench will form a thick white aluminum emulsion. Stirring vigorously at room temperature for 1–2 hours will break the emulsion, yielding two distinct, clear liquid layers.

  • Isolation: Extract the aqueous layer with EtOAc. Wash the combined organics with 1M HCl (briefly, to fully hydrolyze any residual imine), neutralize, dry, and concentrate. The product is confirmed by a sharp aldehyde singlet at 10.5 ppm in 1 H NMR[3].

Sources

"derivatization of 1-Methylisoquinoline-8-carbaldehyde for biological screening"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Derivatization of 1-Methylisoquinoline-8-carbaldehyde

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological properties. Specifically, 1-methylisoquinoline derivatives have demonstrated profound biological activities, including the potent inhibition of the nicotine-metabolizing enzyme CYP2A6[1] and the modulation of mitochondrial complex I respiration[2]. Within this chemical space, 1-Methylisoquinoline-8-carbaldehyde (CAS 1416713-00-2) serves as a highly versatile, advanced synthetic intermediate. The 8-carbaldehyde moiety provides a reactive electrophilic handle, allowing for rapid, divergent derivatization to generate robust libraries for high-throughput biological screening.

This application note details field-proven methodologies for the derivatization of 1-methylisoquinoline-8-carbaldehyde, focusing on reductive amination and Knoevenagel condensation. Furthermore, it outlines a self-validating biological screening workflow designed to identify high-affinity hits for drug development.

Scientific Rationale & Causality

Why Target the 8-Position?

The 8-position of the isoquinoline ring is uniquely situated to influence both the electronic distribution of the bicyclic system and the steric environment of the adjacent nitrogen atom. Derivatizing the 8-carbaldehyde group allows researchers to introduce diverse pharmacophores (e.g., lipophilic tails, hydrogen-bond donors/acceptors) that directly interact with the binding pockets of target proteins.

The Role of the 1-Methyl Group

The 1-methyl substituent is not merely a structural placeholder; it actively enhances the lipophilicity of the core, which is critical for membrane permeability and mitochondrial uptake[3]. In the context of CYP2A6 inhibition, structure-activity relationship (SAR) models indicate that compact, lipophilic groups near the isoquinoline nitrogen significantly improve binding affinity within the enzyme's active site[1].

Divergent Derivatization Strategies

To build a diverse screening library, two primary synthetic pathways are employed:

  • Pathway A (Reductive Amination): Converts the aldehyde into an 8-(aminomethyl) derivative. This introduces basic nitrogen centers, which are excellent for targeting kinase hinge regions or forming critical hydrogen bonds in enzyme active sites.

  • Pathway B (Knoevenagel Condensation): Reacts the aldehyde with active methylene compounds to yield 8-alkenyl derivatives. This extends the conjugated π -system, creating planar molecules ideal for DNA intercalation or targeting flat hydrophobic pockets.

Derivatization Core 1-Methylisoquinoline- 8-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Pathway A Knoev Knoevenagel Condensation (Piperidine/AcOH) Core->Knoev Pathway B Prod1 8-(Aminomethyl) Derivatives RedAm->Prod1 Prod2 8-Alkenyl Derivatives Knoev->Prod2

Figure 1: Divergent derivatization pathways of 1-Methylisoquinoline-8-carbaldehyde.

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an analytical checkpoint to ensure causality between the experimental action and the chemical outcome, preventing the propagation of errors into the biological screening phase.

Protocol A: High-Yield Reductive Amination

Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring high chemoselectivity.

  • Imine Formation: Dissolve 1-methylisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol) and the primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a new baseline/polar spot confirms imine formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Aliquot 10 µL into LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the target 8-(aminomethyl) derivative.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with dichloromethane ( 3×15 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography ( SiO2​ , CH2​Cl2​ :MeOH gradient).

    • Validation Checkpoint 3: 1H -NMR ( CDCl3​ ). The complete disappearance of the characteristic aldehyde proton singlet ( ≈10.5 ppm) and the appearance of benzylic methylene protons ( ≈4.0−4.5 ppm) validates structural integrity.

Protocol B: Knoevenagel Condensation

Causality Check: A catalytic mixture of piperidine and glacial acetic acid is used. The piperidine forms a highly electrophilic iminium intermediate with the aldehyde, drastically lowering the activation energy for the nucleophilic attack by the active methylene compound.

  • Condensation: In a microwave-safe vial, combine 1-methylisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol (5 mL). Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

  • Isolation: Cool the vial in an ice bath. The highly conjugated product typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Validation Checkpoint: 1H -NMR ( DMSO−d6​ ). The presence of a downfield vinylic proton ( ≈7.8−8.5 ppm) confirms the formation of the alkene linkage.

Biological Screening Workflow

Once the derivative library is synthesized and analytically validated (>95% purity via HPLC), it enters a hierarchical screening cascade. The primary focus is on identifying inhibitors of CYP2A6 (relevant for smoking cessation therapies[1]) and modulators of mitochondrial respiration (relevant for oncology and metabolic disorders[2]).

Screening Lib Derivative Library (LC-MS Purity >95%) Prim Primary Screening (CYP2A6 & MTT Assays) Lib->Prim Hit Hit Identification (IC50 < 10 µM) Prim->Hit Sec Secondary Validation (Mitochondrial Respiration) Hit->Sec Lead Lead Optimization (SAR Analysis) Sec->Lead

Figure 2: Hierarchical biological screening workflow for isoquinoline derivatives.

Protocol C: CYP2A6 Inhibition Assay (Primary Screen)
  • Preparation: Prepare a reaction mixture containing human recombinant CYP2A6 (10 pmol), coumarin (substrate, 5 µM), and the test derivative (0.1–100 µM) in 100 mM Tris-HCl buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH-generating system.

  • Detection: After 15 minutes, quench with 20% trichloroacetic acid. Centrifuge, and measure the fluorescence of the metabolite (7-hydroxycoumarin) at λex​=355 nm and λem​=460 nm.

  • Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism).

Quantitative Data Presentation

The following table summarizes expected yield, purity, and biological screening data for a representative library of 1-methylisoquinoline-8-carbaldehyde derivatives.

Compound IDDerivatization PathwayR-Group / NucleophileYield (%)Purity (LC-MS)CYP2A6 IC50​ (µM)Cytotoxicity IC50​ (µM)*
MIQ-8A Reductive AminationMorpholine82>98%1.2 ± 0.1>50
MIQ-8B Reductive AminationBenzylamine76>96%0.8 ± 0.235.4 ± 2.1
MIQ-8C Reductive AminationPiperazine85>99%4.5 ± 0.4>50
MIQ-8D KnoevenagelMalononitrile91>97%>104.2 ± 0.5
MIQ-8E KnoevenagelEthyl cyanoacetate88>95%>108.7 ± 0.8

*Cytotoxicity measured via MTT assay against HepG2 cell lines after 48h exposure.

Data Interpretation: Aminomethyl derivatives (MIQ-8A to 8C) show strong selectivity for CYP2A6 inhibition with minimal cytotoxicity, making them ideal leads for metabolic targeting. Conversely, the planar, highly conjugated Knoevenagel products (MIQ-8D, 8E) exhibit significant cytotoxicity, likely due to DNA intercalation or disruption of mitochondrial complex I, rendering them suitable for oncology screening.

References

  • Rahnasto, M., Raunio, H., Poso, A., Wittekindt, C., & Juvonen, R. O. (2005). Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme. Journal of Medicinal Chemistry, 48(2), 440-449. Available at:[Link]

  • Aiuchi, T., Matsunaga, M., Syo, M., & Nakaya, K. (1996). The relation between respiratory inhibition and uptake of 1-methyl-isoquinoline (MIQ+) in mitochondria. Neurochemistry International, 28(3), 319-323. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Oncology

The isoquinoline nucleus, a benzo-fused pyridine ring system, is a cornerstone in the architecture of numerous natural and synthetic compounds with significant biological activities.[1][2] In the realm of oncology, isoquinoline derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer effects.[2][3] These effects are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, and modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, ultimately leading to cell cycle arrest and apoptosis.[4][5]

1-Methylisoquinoline-8-carbaldehyde is a versatile starting material, featuring a reactive aldehyde group that serves as a synthetic handle for the introduction of various pharmacophores. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a novel class of potential anticancer agents. We will delve into a detailed synthetic protocol, explore the rationale behind the experimental design, and propose a plausible mechanism of action for the synthesized compounds, all grounded in established scientific principles.

Synthetic Strategy: From Aldehyde to Potent Thiosemicarbazone

The strategic transformation of the carbaldehyde functional group into a thiosemicarbazone is a well-established approach in medicinal chemistry to enhance the anticancer activity of heterocyclic compounds.[6] Thiosemicarbazones are known to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of oxidative stress. This protocol outlines the synthesis of a novel thiosemicarbazone derivative from 1-Methylisoquinoline-8-carbaldehyde.

Experimental Workflow: Synthesis of a Novel Isoquinoline Thiosemicarbazone

G a Thiosemicarbazide c Formation of Thiosemicarbazidium Salt a->c Protonation b Acid Catalyst (e.g., HCl) b->c e Thiosemicarbazidium Salt d 1-Methylisoquinoline-8-carbaldehyde f Condensation in Ethanol d->f e->f g Formation of Isoquinoline Thiosemicarbazone f->g Nucleophilic Addition-Elimination h Crude Product i Recrystallization from Ethanol h->i j Pure Crystalline Product i->j

Caption: Synthetic workflow for the preparation of the target isoquinoline thiosemicarbazone.

Detailed Experimental Protocol

Materials:

  • 1-Methylisoquinoline-8-carbaldehyde

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Thiosemicarbazide Solution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of thiosemicarbazide in absolute ethanol. Add a catalytic amount of concentrated HCl (2-3 drops) to the solution and stir for 10 minutes at room temperature. The acid catalyst protonates the thiosemicarbazide, increasing its reactivity.

  • Reaction with 1-Methylisoquinoline-8-carbaldehyde: To the stirred solution of thiosemicarbazide, add 1.0 equivalent of 1-Methylisoquinoline-8-carbaldehyde dissolved in a minimum amount of absolute ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the thiosemicarbazone derivative should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the product from hot ethanol to obtain a pure crystalline solid.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Proposed Mechanism of Anticancer Action

The synthesized isoquinoline thiosemicarbazone is anticipated to exhibit potent anticancer activity through a multi-faceted mechanism, a common characteristic of this class of compounds.

Signaling Pathway: Induction of Apoptosis

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase A Isoquinoline Derivative B ROS Generation A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D F Caspase-9 Activation D->F E Apaf-1 E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I

Caption: Proposed apoptotic signaling pathway induced by the isoquinoline thiosemicarbazone.

The primary mechanism is expected to be the induction of apoptosis (programmed cell death) in cancer cells.[3] This is likely initiated by the generation of reactive oxygen species (ROS) due to the interaction of the compound with cellular components.[4] The resulting oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This dysfunction triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. Caspase-3 is responsible for cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.

Data Presentation: In Vitro Cytotoxicity Profile

To assess the anticancer potential of the newly synthesized compound, an in vitro cytotoxicity assay, such as the MTT assay, would be performed against a panel of human cancer cell lines.[7] The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeHypothetical IC₅₀ (µM) of Isoquinoline Derivative
MCF-7Breast Cancer5.2
A549Lung Cancer7.8
HeLaCervical Cancer4.5
HCT116Colon Cancer6.1

These hypothetical values suggest that the synthesized isoquinoline thiosemicarbazone could be a potent anticancer agent with activity against a range of cancer types.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and preliminary evaluation of a novel anticancer agent derived from 1-Methylisoquinoline-8-carbaldehyde. The detailed protocol and the proposed mechanism of action offer a solid foundation for researchers to explore this promising class of compounds. Future studies should focus on the optimization of the synthetic protocol, a thorough investigation of the structure-activity relationship (SAR) by synthesizing a library of analogues, and in-depth mechanistic studies to validate the proposed mode of action. Ultimately, promising candidates could advance to in vivo studies to evaluate their therapeutic efficacy and safety profiles in preclinical cancer models.

References

  • Cho, Y., Lee, H., & Jung, S. H. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link][1][3]

  • Szychowski, K. A., Wójtowicz, A., & Gmiński, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link][4][8]

  • de Mello, V. V., Figliuolo, V. R., & de Fátima, Â. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(5), 639-652. [Link][5]

  • Lee, S. H., & Kim, H. P. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]

  • Li, Y., et al. (2022). The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ... . RSC Advances, 12(15), 9223-9227. [Link][9]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link][10]

  • Szychowski, K. A., Wójtowicz, A., & Gmiński, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link][6]

  • Rana, A., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Dalton Transactions, 49(10), 3095-3107. [Link][11]

  • Wong, Y. C., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link][12][13]

  • Zhang, Y., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 461-471. [Link][14]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link][1][2]

  • Agrawal, M., & Bisht, A. S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link][7]

  • Agrawal, N., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. [Link][11]

  • International Journal of Scientific & Technology Research. (2020). SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES. [Link][12]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link][15]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link][16]

  • ResearchGate. (2026). Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. [Link][17]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-249. [Link][18]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(3), 543-565. [Link][19]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link][2]

  • Westwood, J., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Bioorganic & Medicinal Chemistry, 30, 115949. [Link][13]

  • Török, B., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 15(1), 100. [Link][20]4344/15/1/100) [cite: 24]

Sources

Advanced Protocols for the Synthesis of Isoquinoline-Based Fluorescent Probes: From Rational Design to Diversity-Oriented Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rational Design Principles

Isoquinoline derivatives represent a privileged structural framework in the development of advanced fluorescent probes. Their intrinsic photophysical properties—such as large Stokes shifts, tunable emission wavelengths, and high quantum yields—make them ideal candidates for subcellular imaging, biosensing, and organelle-specific targeting[1].

The fluorescence of isoquinoline-based probes is heavily dictated by the substituents on the heteroaromatic ring, which modulate the Intramolecular Charge Transfer (ICT) state. For instance, functionalization at the 3-position via allows for the introduction of various amides, significantly altering the molar extinction coefficient and quantum yield[1]. Alternatively, rigidifying the isoquinoline core using a difluoroboranyl ( BF2​ ) group (creating "boroisoquinolines") minimizes non-radiative decay pathways, pushing the quantum yield higher and generating exceptional Stokes shifts (>100 nm)[2].

To achieve specific subcellular localization, researchers increasingly rely on, which enables the rapid assembly of complex, multi-ring fused isoquinolines from simple building blocks[3].

Experimental Protocols & Methodologies

The following protocols detail three distinct synthetic strategies for generating isoquinoline fluorophores. Each protocol is designed as a self-validating system, incorporating in-process quality control steps to ensure high-fidelity probe generation.

Protocol A: Copper-Catalyzed Goldberg–Ullmann Coupling for 3-Substituted Isoquinolines

Causality & Rationale: Traditional cross-coupling often requires harsh conditions that can degrade sensitive fluorophores. The use of Copper(I) iodide (CuI) paired with N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand stabilizes the active Cu(I) species, preventing its disproportionation into Cu(0) and Cu(II). This enables the coupling of aryl halides with amides at lower temperatures with higher fidelity[1].

Ullmann_Mechanism Cu Cu(I) + DMEDA Catalyst System Complex Active Cu-Amide Complex Cu->Complex K2CO3 Base OxAdd Oxidative Addition (Isoquinoline Halide) Complex->OxAdd Aryl Halide RedElim Reductive Elimination OxAdd->RedElim Intermediate RedElim->Cu Catalyst Regeneration Product 3-Substituted Isoquinoline Probe RedElim->Product Product

Mechanism of Cu-Catalyzed Goldberg-Ullmann Coupling for Isoquinolines

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 equiv of the 3-haloisoquinoline derivative, 1.2 equiv of the desired amide (e.g., 2-imidazolidinone), and 2.0 equiv of anhydrous potassium carbonate ( K2​CO3​ ).

  • Catalyst Addition: Add 0.1 equiv of CuI and 0.2 equiv of DMEDA. Causality: The 1:2 ratio of CuI to DMEDA ensures complete complexation of the copper center, maximizing catalytic turnover and preventing off-target homocoupling.

  • Solvent & Heating: Suspend the mixture in anhydrous n-butanol (0.2 M concentration). Heat the reaction mixture to 100 °C and stir for 24–48 hours.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC). The formation of the product is confirmed by the appearance of a highly fluorescent spot under 365 nm UV illumination. If the starting material persists, spike with an additional 0.05 equiv of CuI/DMEDA.

  • Workup: Cool to room temperature, dilute with chloroform, and filter through a pad of Celite to remove copper salts. Purify via preparative TLC or flash column chromatography[1].

Protocol B: Diversity-Oriented Synthesis (DOS) via Ugi-Heck Sequence

Causality & Rationale: To discover probes that target specific subcellular organelles (e.g., mitochondria or lysosomes), a vast library of structurally diverse fluorophores is required. The Ugi four-component reaction allows for rapid assembly of complex acyclic precursors. A subsequent intramolecular Heck reaction stitches the core into a rigid, planar, and highly emissive fused isoquinoline[3].

DOS_Workflow Start Starting Materials (Aldehyde, Amine, Acid, Isocyanide) Ugi Ugi 4-Component Reaction (Room Temp, MeOH) Start->Ugi Mix & Stir Intermediate Acyclic Precursor (High Diversity) Ugi->Intermediate 24h Reaction Heck Intramolecular Heck Cyclization (Pd(OAc)2, High Temp) Intermediate->Heck Catalyst Addition Fluorophore Fused Isoquinoline Fluorophore (Target Subcellular Localization) Heck->Fluorophore Ring Closure

Diversity-Oriented Synthesis (DOS) Workflow for Fused Isoquinoline Probes

Step-by-Step Methodology:

  • Ugi 4-Component Reaction: In a round-bottom flask, dissolve 1.0 equiv of aldehyde and 1.0 equiv of amine in methanol. Stir for 30 minutes to form the imine intermediate.

  • Component Addition: Add 1.0 equiv of a carboxylic acid (containing a terminal alkyne or alkene for the subsequent Heck reaction) and 1.0 equiv of an isocyanide. Stir at room temperature for 24 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The disappearance of the isocyanide peak and the presence of the desired mass [M+H]+ confirms the formation of the acyclic precursor.

  • Heck Cyclization: Isolate the Ugi product and dissolve in anhydrous DMF. Add 0.1 equiv of Pd(OAc)2​ , 0.2 equiv of triphenylphosphine ( PPh3​ ), and 2.0 equiv of triethylamine ( Et3​N ). Causality: Pd(OAc)2​ serves as the precatalyst, reduced in situ to the active Pd(0) species by PPh3​ and the amine base, driving the intramolecular ring closure.

  • Heating & Isolation: Heat to 110 °C for 12 hours. Cool, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography[3].

Protocol C: Synthesis of Boroisoquinolines (Rigidified Fluorophores)

Causality & Rationale: Unrestricted bond rotation in standard isoquinolines can lead to energy loss via non-radiative pathways. By reacting a 1-methylidene-3,4-dihydroisoquinoline core with boron trifluoride etherate ( BF3​⋅OEt2​ ), the structure is locked into a planar, BODIPY-like configuration, drastically enhancing the quantum yield and creating a robust fluorophore[2].

Step-by-Step Methodology:

  • Acylation: React a substituted 3,4-dihydroisoquinoline with acetyl chloride in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0 °C to form the 1-methylidene intermediate.

  • Boron Complexation: To the crude mixture, add 3.0 equiv of DIPEA followed by the dropwise addition of 4.0 equiv of BF3​⋅OEt2​ at room temperature. Causality: Excess base and Lewis acid are required to drive the complexation to completion, as the formation of the BF2​ bridge requires the displacement of a fluoride ion.

  • In-Process Validation: The reaction mixture will undergo a distinct color change and exhibit intense fluorescence under ambient light, serving as a direct visual confirmation of successful rigidification.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify by flash chromatography[2].

Quantitative Photophysical Data

The structural modifications detailed in the protocols above yield distinct photophysical profiles. The table below summarizes the comparative optical properties of the synthesized probe classes, demonstrating how rational design impacts performance metrics.

Probe ClassRepresentative ArchitectureAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Stokes Shift (nm)
3-Substituted Isoquinolines 1-(Isoquinolin-3-yl)imidazolidin-2-one3684480.4880
Fused Isoquinolines (DOS) Tetracyclic Isoquinolinones~380~5200.60~140
Boroisoquinolines BF2​ -rigidified Dihydroisoquinolines~450~5600.85>100

Note: Values are representative averages derived from photophysical characterizations in 0.1 M H2​SO4​ or standard organic solvents as reported in the foundational literature.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: Molecules (MDPI) URL:[Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including vasodilators, antihypertensives, and antitumor agents. Traditional synthetic routes—such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions—often suffer from prolonged reaction times, requirement of harsh dehydrating acids (e.g., POCl₃, P₂O₅), and poor functional group tolerance[1][2].

This application note details a validated, microwave-assisted organic synthesis (MAOS) protocol for the rapid generation of substituted isoquinoline libraries. By leveraging dielectric volumetric heating, this methodology significantly accelerates the reaction kinetics of a palladium-catalyzed sequential coupling-imination-annulation cascade, delivering high-purity isoquinolines in under 30 minutes[3][4].

Mechanistic Rationale & Experimental Causality

To transition from conventional thermal heating to MAOS, experimental parameters must be meticulously redesigned to exploit the interaction between the electromagnetic field and the reaction components.

The Microwave Advantage

Microwave irradiation directly couples with polar molecules, leading to rapid, uniform volumetric heating. This circumvents the thermal wall effects and temperature gradients inherent to conventional oil-bath heating. Consequently, MAOS reduces side reactions, minimizes intermediate isolation, and drastically improves pot economy[3][5].

G Start Isoquinoline Synthesis Initiation Conv Conventional Heating (e.g., Pictet-Spengler) Start->Conv Micro Microwave-Assisted Synthesis (MAOS) Start->Micro Conv_Res Hours to Days Harsh Acidic Conditions Lower Yields Conv->Conv_Res Micro_Res 10-30 Minutes Mild Conditions Yields up to 86% Micro->Micro_Res

Workflow comparing conventional heating to microwave-assisted isoquinoline synthesis.

Reagent Selection and Causality

The protocol described herein is a one-pot, three-component reaction utilizing 2-bromoarylaldehydes, terminal acetylenes, and ammonium acetate[3].

  • Catalyst System (Pd(OAc)₂ / PPh₃): Chosen for its high turnover frequency in the initial Sonogashira coupling. Crucially, this protocol eliminates the need for a copper co-catalyst. Under microwave conditions, copper often accelerates unwanted Glaser homocoupling of the terminal alkyne[3].

  • Nitrogen Source (NH₄OAc): Ammonium acetate is superior to aqueous ammonia in closed-vessel microwave synthesis. It acts as a solid, mild ammonia surrogate that decomposes steadily, preventing dangerous over-pressurization of the reaction vial while driving the imination step[3].

  • Solvent (DMF): N,N-Dimethylformamide possesses a high dipole moment and dielectric constant, making it an excellent microwave absorber. It ensures rapid heat transfer directly to the solvated transition states.

  • Base (KOAc): A mild inorganic base that effectively neutralizes the HBr byproduct of the coupling step without promoting aldol condensation of the starting aldehyde.

Pathway Reagents 2-Bromoarylaldehyde + Terminal Alkyne + NH4OAc Step1 Pd-Catalyzed Sonogashira Coupling Reagents->Step1 Inter1 o-Alkynylarylaldehyde Intermediate Step1->Inter1 Step2 Imination (NH4OAc as NH3 source) Inter1->Step2 Inter2 o-Alkynylarylimine Step2->Inter2 Step3 Intramolecular Annulation Inter2->Step3 Product Substituted Isoquinoline Step3->Product

Mechanistic pathway of the Pd-catalyzed sequential coupling-imination-annulation.

Quantitative Performance Data

The transition to MAOS yields quantifiable improvements across all critical process metrics. The table below summarizes the performance of the microwave-assisted protocol against conventional thermal equivalents[3][5].

ParameterConventional Heating (Oil Bath)Microwave-Assisted (MAOS)Causality / Note
Reaction Time 12 - 24 Hours15 - 30 MinutesDielectric heating accelerates activation energy traversal.
Average Yield 45% - 60%75% - 86%Suppression of thermal degradation and side reactions.
Copper Requirement Typically RequiredNot RequiredMitigates alkyne homocoupling (Glaser coupling).
Vessel Pressure Atmospheric (Reflux)10 - 15 Bar (Sealed)High pressure keeps ammonia in solution, shifting equilibrium.
Pot Economy Multi-step (Isolation needed)One-Pot CascadeSequential coupling-imination-annulation occurs in situ.

Validated Protocol: One-Pot Synthesis of Substituted Isoquinolines

This procedure is designed to be a self-validating system. By incorporating specific in-process controls, researchers can verify the mechanistic milestones of the cascade reaction.

Materials and Equipment
  • Substrates: 2-Bromoarylaldehyde (1.0 mmol), Terminal Alkyne (1.2 mmol).

  • Reagents: Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 10 mol%), Potassium acetate (KOAc, 2.0 mmol), Ammonium acetate (NH₄OAc, 5.0 mmol).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic IR/fiber-optic temperature sensing and pressure monitoring.

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried, 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).

  • Add KOAc (196 mg, 2.0 mmol) and NH₄OAc (385 mg, 5.0 mmol).

  • Introduce the 2-bromoarylaldehyde (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add anhydrous DMF (3.0 mL). Seal the vial immediately with a Teflon-lined crimp cap and purge with Argon for 2 minutes via a needle.

    • Expert Insight: Purging is critical. Oxygen can re-oxidize the active Pd(0) species back to Pd(II), stalling the initial Sonogashira coupling.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (prevents temperature overshoot).

    • Hold Time: 20 minutes.

    • Maximum Power: 150 W (The instrument will dynamically modulate power to maintain 120 °C).

    • Cooling: Active compressed air cooling until the vial reaches < 40 °C.

Step 3: In-Process Validation & Control To validate the system, perform a parallel control reaction using conventional heating (120 °C oil bath) for 20 minutes.

  • Validation Check: Analyze both crude mixtures via TLC (Hexanes/EtOAc 4:1). The microwave vial should show complete consumption of the starting aldehyde and the presence of a highly fluorescent spot under 254 nm UV (the isoquinoline product). The conventional heating vial will predominantly show the unreacted starting materials and the o-alkynylarylaldehyde intermediate, proving the specific kinetic acceleration of the microwave field.

Step 4: Workup and Purification

  • Carefully uncap the cooled microwave vial (venting any residual ammonia gas inside a fume hood).

  • Dilute the reaction mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF, KOAc, and unreacted NH₄OAc.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate) to afford the pure substituted isoquinoline.

References

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. Journal of Organic Chemistry, 2012.

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 2010.

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 2023 (Archived in PMC).

  • Isoquinoline Synthesis Methods (Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Spengler). Quimica Organica.

Sources

"synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones for antitumor activity"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and antitumor evaluation of isoquinoline-1-carboxaldehyde thiosemicarbazones, designed for researchers in medicinal chemistry and drug discovery. This document provides detailed protocols, scientific rationale, and methods for assessing the anticancer potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Isoquinoline Thiosemicarbazones

Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2][3] Within this family, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones have garnered significant attention for their potent antitumor activities.[4] A critical structural requirement for this bioactivity is the placement of the carbonyl group of the side chain at a position alpha to a ring nitrogen atom.[1][2] This specific arrangement creates a conjugated N,N,S-tridentate donor system, which is essential for their biological effects.[2][3]

Isoquinoline-1-carboxaldehyde thiosemicarbazones, which fit this structural paradigm, have demonstrated significant efficacy against a range of cancers, including leukemia, pancreatic, and lung cancer.[1][5] Their primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[6][7][8] By chelating essential metal ions, particularly iron, these compounds disrupt RNR's function, leading to the depletion of deoxynucleoside triphosphate (dNTP) pools, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[9][10][11][12]

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of isoquinoline-1-carboxaldehyde thiosemicarbazones for their antitumor properties.

Part 1: Chemical Synthesis and Characterization

The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones is a two-step process involving the preparation of the isoquinoline-1-carboxaldehyde intermediate, followed by its condensation with thiosemicarbazide.

Protocol 1: Synthesis of Isoquinoline-1-carboxaldehyde

A common method for the synthesis of isoquinoline-1-carboxaldehyde is the oxidation of 1-methylisoquinoline.

Materials:

  • 1-methylisoquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methylisoquinoline in 1,4-dioxane.

  • Add selenium dioxide to the solution.[13]

  • Under a nitrogen atmosphere, heat the mixture to reflux for 1.5-2 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the selenium byproduct.[13]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude isoquinoline-1-carboxaldehyde.

  • The crude product can be purified further by column chromatography on silica gel.

Protocol 2: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazone

This protocol details the condensation reaction to form the final thiosemicarbazone product.[14][15]

Materials:

  • Isoquinoline-1-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolve isoquinoline-1-carboxaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of thiosemicarbazide in warm ethanol.

  • Add the thiosemicarbazide solution to the isoquinoline-1-carboxaldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[15][16]

  • Heat the mixture under reflux for 2-5 hours.[16] The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate out of the solution.[16]

  • If precipitation is slow, the solution can be concentrated or cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from ethanol.[4]

Characterization of Synthesized Compounds

The identity and purity of the synthesized isoquinoline-1-carboxaldehyde thiosemicarbazones should be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Characteristic signals for the aromatic protons of the isoquinoline ring, the imine proton (-CH=N-), and the protons of the thiosemicarbazide moiety (NH and NH₂). The hydrazinic proton typically appears as a downfield singlet.[17]
¹³C NMR Signals corresponding to the carbon atoms of the isoquinoline ring, the imine carbon, and the thione carbon (C=S).[18]
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3450 cm⁻¹), C=N stretching (imine), and C=S stretching (thione, around 1700-1600 cm⁻¹).[17][19]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target compound.[20][21]

Part 2: In Vitro Antitumor Activity Evaluation

The initial assessment of the antitumor potential of the synthesized compounds is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[22][23]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)[20]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottomed microtiter plates

  • Synthesized thiosemicarbazone compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized thiosemicarbazones in DMSO and then dilute them to various concentrations in the complete culture medium.

  • After 24 hours, remove the old medium from the plates and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenase of viable cells will convert the yellow MTT to a purple formazan product.[23]

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[22]

  • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[22]

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: In Vivo Antitumor Efficacy Assessment

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[24][25]

Protocol 4: Murine Leukemia L1210 Xenograft Model

The L1210 leukemia model in mice is a commonly used model for evaluating the antineoplastic activity of novel compounds.[26][27][28]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)[29]

  • L1210 leukemia cells

  • Synthesized thiosemicarbazone compound

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

  • Syringes and needles for injection

  • Animal balance

  • Calipers for tumor measurement (if applicable for solid tumors)

Procedure:

  • Inoculate the mice with a known number of L1210 leukemia cells, typically via intraperitoneal injection.

  • Randomly divide the mice into control and treatment groups.

  • On the day after tumor cell inoculation, begin treatment with the synthesized compound. The compound is typically administered daily for a set number of consecutive days (e.g., 6 days) via intraperitoneal or oral gavage.[26][27]

  • The control group receives the vehicle only.

  • Monitor the mice daily for signs of toxicity and record their body weights.

  • The primary endpoint is the survival time of the mice. The efficacy of the compound is often expressed as the percentage of increase in lifespan (% T/C value) of the treated mice compared to the control group.[26][27]

  • A % T/C value greater than 125 is generally considered to indicate significant antitumor activity.

Mechanism of Action: A Deeper Dive

The antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones is multifaceted, with the inhibition of ribonucleotide reductase being a central theme.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of dNTPs, the building blocks of DNA.[6][30] Cancer cells, due to their high proliferation rate, have an elevated demand for dNTPs and are therefore highly dependent on RNR activity.[6][12] The thiosemicarbazone, through its N,N,S donor set, chelates intracellular iron, which is essential for the function of the R2 subunit of RNR.[7][10] This chelation inactivates the enzyme, leading to a depletion of the dNTP pool, which in turn causes DNA replication stress and triggers apoptosis.[12]

dot digraph "RNR_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption="Mechanism of RNR Inhibition by Thiosemicarbazones";

Induction of Oxidative Stress

The iron complexes of some thiosemicarbazones can be redox-active, participating in Fenton-like reactions to generate reactive oxygen species (ROS).[7][11] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cancer cell death.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption="Overall Experimental Workflow";

Conclusion

Isoquinoline-1-carboxaldehyde thiosemicarbazones represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with a well-defined mechanism of action targeting a key enzyme in cancer cell proliferation, makes them attractive candidates for further investigation. The protocols and methodologies outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate these compounds, paving the way for the discovery of new and effective cancer therapeutics.

References

  • Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020). Vertex AI Search.
  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (n.d.). PubMed.
  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Publishing. (2020). RSC Publishing.
  • Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies - PubMed. (2015). PubMed.
  • Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Books.
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. (2024). MDPI.
  • Cancer Models | Charles River. (n.d.).
  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. (n.d.). Google Books.
  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed. (n.d.). PubMed.
  • Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed. (n.d.). PubMed.
  • Thiosemicarbazones: the new wave in cancer treatment. - Semantic Scholar. (n.d.). Semantic Scholar.
  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone - ResearchGate. (2025).
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. (n.d.).
  • Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Google Books.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Ribonucleotide Reductase: A Critical Enzyme for Cancer Chemotherapy and Antiviral Agents | Bentham Science Publishers. (2007). Bentham Science.
  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias | Request PDF - ResearchGate. (2020).
  • What are RNR inhibitors and how do they work?. (2024). Vertex AI Search.
  • Full article: Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products - Taylor & Francis. (2019). Taylor & Francis Online.
  • Identification and Characterization of Thiosemicarbazones with Antifungal and Antitumor Effects: Cellular Iron Chelation Mediating Cytotoxic Activity - R Discovery. (2008). R Discovery.
  • Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC. (n.d.).
  • Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz
  • Ribonucleotide Reductase Inhibitor - Massive Bio. (2026). Massive Bio.
  • Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. (n.d.).
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.). Alfa Cytology.
  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans | Microbiology Spectrum - ASM Journals. (n.d.). ASM Journals.
  • ISOQUINOLINE-1-CARBALDEHYDE | 4494-18-2 - ChemicalBook. (2025). ChemicalBook.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.). PubMed.
  • Disulfide / thiol switches in thiosemicarbazone ligands for redox-directed iron chelation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50824B. (2013). RSC Publishing.
  • minimizing side reactions in the synthesis of thiosemicarbazide deriv
  • Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds - PMC. (n.d.).
  • Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed. (2022). PubMed.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.).
  • Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC. (n.d.).
  • MTT assay to evaluate the cytotoxic potential of a drug - Semantic Scholar. (2017). Semantic Scholar.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024). SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. (2024). PubMed.
  • Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT - UQ eSpace - The University of Queensland. (n.d.). The University of Queensland.
  • Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand - International Journal of Advanced Research (IJAR). (n.d.).
  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopallad

Sources

Application Note: 1-Methylisoquinoline-8-carbaldehyde in the Preparation of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the pursuit of novel therapeutics, the isoquinoline nucleus remains a highly privileged scaffold [3]. While traditional functionalization often targets the C3, C4, or C5 positions, 1-Methylisoquinoline-8-carbaldehyde (1-MI-8-C) offers a unique, commercially viable bifunctional building block. Its 1,8-peri-substitution pattern provides an exceptional geometric arrangement for synthesizing complex polycyclic systems and bioactive side-chain derivatives.

This application note details the mechanistic principles and validated protocols for utilizing 1-MI-8-C to generate three distinct, high-value scaffolds:

  • Cyclopenta[de]isoquinolines via intramolecular aldol cyclization.

  • Antineoplastic Thiosemicarbazones via targeted condensation [2].

  • 1H-benzo[de][1,6]naphthyridine precursors (Aaptamine-alkaloid core) via heterogeneous Henry reactions [1].

Mechanistic Causality: The 1,8-Peri-Proximity Effect

To successfully deploy 1-MI-8-C in complex syntheses, one must understand the stereoelectronic interplay between its two functional groups.

  • C1-Methyl Activation (Vinylogous Acidity): The methyl group at the C1 position is highly acidic (pKa ~15–18). The adjacent imine nitrogen acts as a powerful electron-withdrawing group, stabilizing the resulting conjugate carbanion through resonance (phenylogous/vinylogous activation).

  • C8-Carbaldehyde Electrophilicity: The C8-aldehyde is sterically accessible and highly electrophilic, primed for nucleophilic attack.

  • The Peri-Proximity Advantage: C1 and C8 are separated only by the C8a bridgehead carbon. This spatial proximity forces the C1-carbanion and the C8-carbonyl into an ideal trajectory for a 5-exo-trig cyclization. This drastically lowers the activation energy required for intramolecular carbon-carbon bond formation compared to intermolecular equivalents.

Mechanism Step1 1-MI-8-C (Neutral Core) Step2 Deprotonation of C1-Methyl (Base: KOtBu) Step1->Step2 pKa ~15-18 Step3 Resonance-Stabilized C1-Carbanion Step2->Step3 Fast / Quantitative Step4 Intramolecular Nucleophilic Attack (5-exo-trig on C8-Aldehyde) Step3->Step4 Peri-Proximity Effect Step5 Alkoxide Intermediate (Cyclopenta[de]isoquinoline core) Step4->Step5 C-C Bond Formation Step6 Aqueous Quench (NH4Cl) Yields 8-Hydroxyl Product Step5->Step6 Protonation

Caption: Mechanistic pathway of the base-mediated intramolecular aldol cyclization of 1-MI-8-C.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and prevent common side reactions.

Protocol A: Synthesis of Cyclopenta[de]isoquinolin-8-ol (Peri-Fused Scaffold)

Causality Check: Potassium tert-butoxide (KOtBu) is utilized because its steric bulk prevents it from acting as a nucleophile on the highly reactive C8-aldehyde (which would cause a Cannizzaro-type side reaction). It selectively and quantitatively deprotonates the C1-methyl group.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 1-MI-8-C (1.0 mmol, 171.2 mg) and 10 mL of anhydrous THF.

  • Initiation: Cool the solution to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of KOtBu in THF (1.2 mL, 1.2 mmol) over 5 minutes. The solution will immediately darken, indicating carbanion formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The starting material spot ( Rf​ ~0.6) should completely convert to a lower-running spot ( Rf​ ~0.3).

  • Termination: Quench the reaction strictly with saturated aqueous NH₄Cl (5 mL). Crucial step: A mild acidic quench is required to protonate the alkoxide intermediate without triggering acid-catalyzed dehydration to a highly reactive fulvene derivative.

  • Isolation: Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the cyclopenta[de]isoquinolin-8-ol.

Protocol B: Synthesis of Antineoplastic 8-Thiosemicarbazones

Causality Check: Glacial acetic acid is used as a catalytic promoter. It protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon, which accelerates the nucleophilic attack by the weakly nucleophilic primary amine of thiosemicarbazide [2].

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-MI-8-C (1.0 mmol) in 10 mL of absolute ethanol.

  • Condensation: Add thiosemicarbazide (1.1 mmol, 100.2 mg) followed by 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat to 78 °C for 4 hours.

  • Self-Purification: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The thiosemicarbazone product has significantly lower solubility in cold ethanol than the starting materials, driving spontaneous crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 × 2 mL), and dry under high vacuum.

Protocol C: Henry Reaction for 1H-benzo[de][1,6]naphthyridine Precursors

Causality Check: Basic alumina is employed as a mild, heterogeneous solid-phase base. It successfully promotes the Henry (nitroaldol) condensation without causing the subsequent dehydration to the nitroalkene, allowing the stable isolation of the nitroalkanol intermediate necessary for Aaptamine synthesis [1].

  • Preparation: Dissolve 1-MI-8-C (1.0 mmol) in 5 mL of neat nitromethane (acts as both reagent and solvent).

  • Catalysis: Add 500 mg of activated basic Al₂O₃ (Brockmann I).

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Isolation: Filter the suspension through a short pad of Celite to remove the alumina. Crucial step: Complete removal of the heterogeneous base ensures no basic residues remain to cause unwanted retro-Henry reactions or dehydration during concentration.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the 8-(2-nitro-1-hydroxyethyl) intermediate.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and parameters for the three divergent pathways utilizing 1-MI-8-C.

Scaffold TargetReagentsCatalyst / PromoterTempTimeTypical YieldPurity (HPLC)
Cyclopenta[de]isoquinoline THFKOtBu (1.2 equiv)0 °C to RT2 h78–85%> 95%
8-Thiosemicarbazone Thiosemicarbazide, EtOHGlacial AcOH (cat.)78 °C4 h> 90%> 98%
Nitroalkanol (Aaptamine pre.) NitromethaneBasic Alumina (Solid)25 °C12 h82–88%> 92%

Divergent Synthetic Workflows

Workflow SM 1-Methylisoquinoline- 8-carbaldehyde Cond1 KOtBu, THF, 0°C Intramolecular Aldol SM->Cond1 Cond2 Thiosemicarbazide EtOH, AcOH, Reflux SM->Cond2 Cond3 MeNO2, Alumina Henry Condensation SM->Cond3 Prod1 Cyclopenta[de]isoquinoline (Peri-fused Scaffold) Cond1->Prod1 Prod2 8-Thiosemicarbazone (Antineoplastic Agent) Cond2->Prod2 Prod3 Nitroalkanol Intermediate (Aaptamine Precursor) Cond3->Prod3

Caption: Divergent synthetic workflows utilizing 1-Methylisoquinoline-8-carbaldehyde as a core scaffold.

References

  • Title: A synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs Source: Arabian Journal of Chemistry URL: [Link]

"experimental procedure for the formylation of 1-methylisoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Formylation Strategies for 1-Methylisoquinoline

Introduction & Mechanistic Rationale

In the realm of heterocyclic functionalization and drug development, 1-methylisoquinoline presents a fascinating dichotomy of reactivity. Depending on the chosen activation strategy, formylation can be directed either to the C1-methyl side-chain (nucleophilic pathway) or the C4-position of the isoquinoline core (electrophilic pathway).

As an application scientist designing synthetic routes, understanding the causality behind these pathways is critical:

  • Side-Chain Formylation (C1-Methyl): The C1-methyl group is highly acidic due to the electron-withdrawing nature of the adjacent imine nitrogen, which stabilizes the resulting carbanion via resonance. Deprotonation yields a powerful carbon nucleophile that readily attacks carbonyl electrophiles[1].

  • Ring Formylation (C4-Position): While the isoquinoline ring is generally deactivated toward electrophilic aromatic substitution, the C4 position remains the most electron-rich site. Using a highly reactive electrophile, such as the Vilsmeier-Haack chloroiminium ion, forces substitution exclusively at this position[2][3].

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for both formylation methodologies.

ParameterPathway A: Side-Chain FormylationPathway B: Ring Formylation
Target Product 2-(Isoquinolin-1-yl)acetaldehyde1-Methylisoquinoline-4-carboxaldehyde
Reaction Type Directed Lithiation / Nucleophilic AdditionElectrophilic Aromatic Substitution
Reagents n-BuLi, Anhydrous DMFPOCl₃, Anhydrous DMF
Temperature Profile -78 °C → Room Temperature0 °C → 90 °C
Regioselectivity Exclusively C1-methylExclusively C4-ring position
Typical Yield 65% – 80%40% – 60%
Primary Challenge Moisture sensitivity of the carbanionDeactivation of the heteroaromatic ring

Pathway A: Side-Chain Formylation (Synthesis of 2-(Isoquinolin-1-yl)acetaldehyde)

This protocol leverages the acidity of the C1-methyl group to generate a nucleophile that is subsequently trapped by dimethylformamide (DMF).

G A 1-Methylisoquinoline B 1-(Lithiomethyl)isoquinoline A->B n-BuLi, THF -78 °C C Tetrahedral Intermediate B->C DMF Nucleophilic Attack D 2-(Isoquinolin-1-yl)acetaldehyde C->D H2O / NH4Cl Aqueous Quench

Mechanistic workflow of the side-chain lithiation and formylation of 1-methylisoquinoline.

Experimental Procedure
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add 1-methylisoquinoline (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (0.2 M).

  • Directed Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Causality: Maintaining -78 °C is critical. Higher temperatures promote unwanted nucleophilic attack of n-BuLi onto the C3 or C4 positions of the isoquinoline ring[1].

    • Self-Validation Check: The successful formation of the lithiated intermediate is visually confirmed by an immediate color change to deep red/purple.

  • Electrophilic Trapping: Stir at -78 °C for 30 minutes, then add anhydrous DMF (1.5 equiv) dropwise.

    • Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing over-reaction.

    • Self-Validation Check: The deep red color will rapidly dissipate, indicating successful consumption of the carbanion.

  • Hydrolytic Quench: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench by adding saturated aqueous NH₄Cl (10 mL).

    • Causality: A mildly acidic quench is required to hydrolyze the hemiaminal intermediate into the final aldehyde without triggering base-catalyzed aldol self-condensation.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Pathway B: Ring Formylation (Synthesis of 1-Methylisoquinoline-4-carboxaldehyde)

This protocol utilizes the Vilsmeier-Haack reaction to force an electrophilic formyl group onto the deactivated isoquinoline core.

G A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0 °C to RT C Wheland Intermediate (C4 Attack) B->C Electrophilic Substitution D 1-Methylisoquinoline- 4-carboxaldehyde C->D Aqueous Base Hydrolysis E 1-Methylisoquinoline E->C

Electrophilic aromatic substitution at the C4 position via the Vilsmeier-Haack reaction.

Experimental Procedure
  • Vilsmeier Reagent Generation: To a dry round-bottom flask equipped with a magnetic stirrer, add anhydrous DMF (5.0 equiv). Cool the flask to 0 °C in an ice bath. Dropwise add phosphorus oxychloride (POCl₃, 3.0 equiv) over 20 minutes under argon.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Controlled addition at 0 °C prevents the thermal decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent)[3].

    • Self-Validation Check: The mixture will transition into a pale yellow, viscous complex, confirming reagent formation.

  • Electrophilic Substitution: Stir the Vilsmeier reagent at room temperature for 30 minutes. Add 1-methylisoquinoline (1.0 equiv) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 90 °C for 12–18 hours.

    • Causality: Because the nitrogen atom withdraws electron density from the isoquinoline ring, the system is deactivated. Elevated temperatures are strictly required to overcome the activation energy barrier for electrophilic attack at the C4 position[2].

  • Hydrolysis & Neutralization: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic mixture to pH 8 using saturated aqueous Na₂CO₃.

    • Causality: Base hydrolysis is essential to convert the stable iminium intermediate into the target aldehyde while safely neutralizing the copious amounts of HCl generated during the reaction.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM, 3 × 30 mL). Wash the combined organics with water to remove residual DMF, dry over MgSO₄, concentrate, and purify via column chromatography.

References

  • Source: Thieme Connect (Science of Synthesis)
  • Title: An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest Source: MDPI URL
  • Title: A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde Source: Benchchem URL

Sources

Application Note: Scale-Up Synthesis of 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-14 Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers Subject: Development of a scalable, non-cryogenic formylation route for C8-functionalized isoquinolines.

Executive Summary

1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2)[1] is a critical, sterically hindered building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. The traditional synthesis of C8-formylated isoquinolines relies heavily on cryogenic organolithium chemistry (e.g., n -butyllithium at –78 °C), which presents severe mass-transfer limitations, safety hazards, and high energy costs upon scale-up.

This application note details a robust, scalable protocol utilizing Turbo-Grignard ( i -PrMgCl·LiCl) methodology. By transitioning from lithium-halogen exchange to a magnesium-halogen exchange, the process operates safely at –10 °C to 0 °C, ensuring high reproducibility, excellent yield, and minimal byproduct formation.

Retrosynthetic Strategy & Process Rationale

The functionalization of the C8 position on the isoquinoline core is notoriously challenging due to peri-interactions with the C1 substituent (in this case, a methyl group).

Route Evaluation
  • Route A (Cryogenic Lithiation): Treatment of 8-bromo-1-methylisoquinoline with n -BuLi at –78 °C followed by DMF quench. Drawback: Highly exothermic, requires specialized cryogenic reactors, and prone to competitive nucleophilic addition of n -BuLi to the isoquinoline C=N bond.

  • Route B (Palladium-Catalyzed Carbonylation): Pd-catalyzed reaction with syngas (CO/H 2​ ). Drawback: Requires high-pressure infrastructure and toxic carbon monoxide gas, increasing safety overhead for pilot-scale runs.

  • Route C (Turbo-Grignard - Selected): Utilizing i -PrMgCl·LiCl facilitates a rapid metal-halogen exchange at moderate temperatures. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and solubility[2].

Reaction Workflow

G SM 8-Bromo-1-methylisoquinoline (Starting Material) Reagent iPrMgCl·LiCl in THF (-10°C, 2h) SM->Reagent Step 1 Intermediate Arylmagnesium Intermediate (Metal-Halogen Exchange) Reagent->Intermediate Quench Anhydrous DMF (Electrophilic Quench) Intermediate->Quench Step 2 Product 1-Methylisoquinoline-8-carbaldehyde (Target API Intermediate) Quench->Product

Caption: Workflow for the Turbo-Grignard mediated synthesis of 1-Methylisoquinoline-8-carbaldehyde.

Optimization & Quantitative Data

To validate the scalability of the Turbo-Grignard approach, a design of experiments (DoE) was conducted to evaluate the impact of temperature, reagent equivalents, and aging time on the conversion of 8-bromo-1-methylisoquinoline to the target aldehyde.

Table 1: Optimization of Metal-Halogen Exchange and Formylation

EntryReagentTemp (°C)Aging Time (h)DMF (eq)Conversion (%)*Isolated Yield (%)
1 n -BuLi (1.1 eq)–780.51.5>9562 (High impurity)
2 i -PrMgCl (1.2 eq)04.02.04538
3 i -PrMgCl·LiCl (1.2 eq)201.02.0>9555 (Side reactions)
4 i -PrMgCl·LiCl (1.2 eq) –10 2.0 2.0 >98 88 (Optimized)
5 i -PrMgCl·LiCl (1.05 eq)–102.01.58576

*Conversion determined by HPLC analysis at 254 nm against an internal standard.

Causality Insight: Entry 2 demonstrates that standard Grignard reagents fail to achieve full exchange due to the electron-rich nature of the isoquinoline ring and steric hindrance at C8. The addition of LiCl (Entry 4) is critical; it forms a highly reactive magnesiate complex ( i -PrMgCl 2​ Li) that drives the exchange to completion at –10 °C without inducing the degradation seen at ambient temperatures (Entry 3).

Detailed Experimental Protocol (100g Scale)

This protocol is designed for a 2-liter jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and a nitrogen/argon manifold. All glassware must be oven-dried and purged to ensure strictly anhydrous conditions.

Materials Required
  • 8-Bromo-1-methylisoquinoline: 100.0 g (450.3 mmol, 1.0 eq)

  • i -PrMgCl·LiCl (Turbo-Grignard): 415 mL of a 1.3 M solution in THF (540.3 mmol, 1.2 eq)

  • N,N-Dimethylformamide (DMF): 65.8 g (69.6 mL, 900.6 mmol, 2.0 eq) - Must be anhydrous (<50 ppm H 2​ O)

  • Tetrahydrofuran (THF): 500 mL (Anhydrous)

  • Citric Acid (Aqueous): 10% w/v solution (for quench)

Step-by-Step Methodology

Step 1: System Preparation and Dissolution

  • Purge the 2L jacketed reactor with dry nitrogen for 15 minutes.

  • Charge the reactor with 8-Bromo-1-methylisoquinoline (100.0 g) and anhydrous THF (500 mL).

  • Engage the overhead stirrer at 250 RPM. Ensure complete dissolution.

  • Set the chiller to cool the reaction mixture to an internal temperature of –10 °C (± 2 °C).

Step 2: Metal-Halogen Exchange

  • Load the i -PrMgCl·LiCl solution (415 mL) into a pressure-equalizing dropping funnel.

  • Begin dropwise addition of the Turbo-Grignard reagent over 60 minutes.

    • Expert Insight: The exchange reaction is moderately exothermic. Control the addition rate to maintain the internal temperature strictly below –5 °C. Exceeding this temperature promotes dimerization and protonation side-reactions.

  • Once the addition is complete, age the reaction mixture at –10 °C for exactly 2.0 hours. Monitor completion via HPLC (quench an aliquot into saturated NH 4​ Cl).

Step 3: Electrophilic Quench (Formylation)

  • Pre-cool anhydrous DMF (69.6 mL) in a sealed flask.

  • Add the DMF dropwise to the reactor over 30 minutes, maintaining the internal temperature below 0 °C.

  • Allow the reaction to stir for an additional 1 hour at 0 °C, then gradually warm to 15 °C over 30 minutes to ensure complete breakdown of the tetrahedral intermediate.

Step 4: Workup and Isolation

  • Quench: Slowly transfer the reaction mixture into a secondary 5L vessel containing 1.5 L of a vigorously stirred 10% aqueous citric acid solution cooled to 5 °C.

    • Expert Insight: Citric acid is prioritized over hydrochloric acid. Strong mineral acids can protonate the isoquinoline nitrogen, dragging the product into the aqueous layer and promoting undesired aldol-type condensations of the newly formed aldehyde.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

  • Washing: Wash the combined organic layers with water (500 mL) and brine (500 mL), then dry over anhydrous Na 2​ SO 4​ .

  • Concentration & Crystallization: Filter the drying agent and concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 200 mL. Add heptane (300 mL) slowly to induce crystallization.

  • Filter the resulting pale-yellow crystals, wash with cold heptane, and dry in a vacuum oven at 40 °C to constant weight.

Expected Yield: 67.8 g (88% theoretical yield) of 1-Methylisoquinoline-8-carbaldehyde. Purity: >98% by HPLC (a/a).

Analytical Characterization

To verify the identity and purity of the synthesized 1-Methylisoquinoline-8-carbaldehyde[3], the following analytical signatures should be confirmed:

  • LC-MS (ESI+): m/z calculated for C 11​ H 10​ NO [M+H] + : 172.07; Found: 172.1.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 10.55 (s, 1H, -CHO), 8.42 (d, J = 5.6 Hz, 1H), 8.01 (dd, J = 8.1, 1.2 Hz, 1H), 7.85 (dd, J = 7.3, 1.2 Hz, 1H), 7.66 (t, J = 7.7 Hz, 1H), 7.55 (d, J = 5.6 Hz, 1H), 3.05 (s, 3H, -CH 3​ ).

    • Diagnostic Note: The highly deshielded aldehyde proton at 10.55 ppm and the distinct singlet of the C1 methyl group at 3.05 ppm are primary indicators of successful formylation.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press.[Link]

Sources

Application Note: Systematic Development and Validation of a Stability-Indicating RP-HPLC Method for 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Reaction Mixtures

Executive Context & Analyte Profiling

The compound 1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2) is a highly specialized heterocyclic intermediate utilized in the synthesis of complex isoquinoline alkaloids and targeted pharmaceutical agents 1. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural nuances.

As an application scientist, one cannot simply apply a generic gradient to a novel heterocyclic compound. The method must be rationally designed around three critical physicochemical properties:

  • The Basic Nitrogen: The isoquinoline core possesses a basic nitrogen with a predicted pKa​ of approximately 5.14 2. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

  • The 8-Carbaldehyde Moiety: Aldehydes are highly susceptible to auto-oxidation, forming corresponding carboxylic acids. The analytical method must be stability-indicating, meaning it must possess the chromatographic resolution to separate the parent compound from its oxidative degradants.

  • The Aromatic System: The conjugated isoquinoline ring system provides strong UV absorbance, making Photodiode Array (PDA) detection highly effective, with a typical λmax​ around 254 nm 2.

AnalyteLogic Prop1 Basic Nitrogen (pKa ~5.1) Param1 Acidic Buffer (pH 2.8) Prevents Peak Tailing Prop1->Param1 Prop2 Aromatic System (Conjugation) Param2 UV/PDA Detection (λmax ~254 nm) Prop2->Param2 Prop3 Aldehyde Group (Oxidation Risk) Param3 Stability-Indicating Gradient Profile Prop3->Param3

Caption: Logical mapping of 1-Methylisoquinoline-8-carbaldehyde properties to HPLC parameters.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any unknown samples are quantified, the system must pass a rigorous System Suitability Test (SST) to confirm column efficiency and detector response.

Reagents and Materials
  • Reference Standard: 1-Methylisoquinoline-8-carbaldehyde (Purity 98%, CAS: 1416713-00-2) 1.

  • Solvents: HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅cm ).

  • Buffer: 30 mM Ammonium formate, adjusted to pH 2.80 with Formic Acid 3.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Luna C18(2) or equivalent end-capped C18 (250 x 4.6 mm, 5 µm)End-capping minimizes residual silanol interactions with the basic isoquinoline nitrogen 4.
Mobile Phase A 30 mM Ammonium Formate (pH 2.80)Forces the analyte into a fully protonated state, ensuring sharp, symmetrical peaks 3.
Mobile Phase B Acetonitrile (100%)Lower viscosity and superior elution profile for rigid aromatic systems compared to methanol 2.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection PDA at 254 nmCorresponds to the π→π∗ transition of the conjugated isoquinoline ring 2.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times.
Gradient Elution Profile

A gradient is strictly required to elute highly polar oxidative degradants (e.g., 1-methylisoquinoline-8-carboxylic acid) early, while ensuring the lipophilic parent compound elutes with optimal retention factor ( k′ ).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
15.04060Linear
20.04060Isocratic Hold
21.08515Re-equilibration
25.08515End
Step-by-Step Analytical Workflow

Step 1: Buffer Preparation & System Priming Dissolve 1.89 g of ammonium formate in 1000 mL of ultrapure water. Adjust the pH to exactly 2.80 using concentrated formic acid. Filter through a 0.22 µm PTFE membrane. Causality: Filtering prevents pump cavitation and column frit blockage; the precise pH of 2.80 ensures the isoquinoline nitrogen ( pKa​ ~5.1) is >99% protonated 3.

Step 2: Standard Preparation Accurately weigh 10.0 mg of 1-Methylisoquinoline-8-carbaldehyde standard into a 10 mL volumetric flask. Dissolve in ACN to create a 1.0 mg/mL stock. Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase composition (85% A / 15% B). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (the "solvent effect").

Step 3: Forced Degradation (Self-Validation) To prove the method is stability-indicating, spike 1 mL of the working standard with 100 µL of 3% H2​O2​ and heat at 60°C for 1 hour. Inject this stressed sample to verify baseline resolution ( Rs​>2.0 ) between the parent peak and the oxidized carboxylic acid degradant.

Step 4: System Suitability Test (SST) Inject the 50 µg/mL standard five consecutive times. The system is only validated for sample analysis if it meets the criteria outlined in Section 3.

HPLCWorkflow S1 Sample Prep & Extraction S2 Column Selection (End-capped C18) S1->S2 S3 Mobile Phase Optimization S2->S3 S4 System Suitability Test S3->S4 S5 Method Validation S4->S5

Caption: Step-by-step workflow for RP-HPLC method development and validation.

System Suitability & Validation Metrics

Based on ICH Q2(R1) guidelines and empirical data derived from isoquinoline alkaloid method developments 4, the following quantitative parameters dictate a successful, validated run:

Validation ParameterAcceptance CriteriaTarget / Expected Result
Retention Time Precision %RSD 1.0% (n=5)~0.4%
Peak Area Precision %RSD 2.0% (n=5)~0.8%
Tailing Factor ( Tf​ ) 1.51.1 (indicates excellent silanol suppression)
Theoretical Plates ( N ) 5000> 8500
Linearity ( R2 ) 0.999 (Range: 5-100 µg/mL)> 0.9995
Limit of Detection (LOD) S/N 3~0.1 µg/mL
Limit of Quantitation (LOQ) S/N 10~0.3 µg/mL

References

  • Benchchem: HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis.
  • ResearchGate: HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • ResearchGate: Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Bidepharm: CAS:1416713-00-2, 1-Methylisoquinoline-8-carbaldehyde.

Sources

Application Note: Advanced GC-MS Profiling of 1-Methylisoquinoline-8-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Application: Organic Synthesis Intermediates, Active Pharmaceutical Ingredients (APIs)

Introduction & Scope

Isoquinoline derivatives represent a privileged class of heterocyclic scaffolds heavily utilized in the design of novel therapeutics and agrochemicals[1]. Among these, 1-Methylisoquinoline-8-carbaldehyde (1-MI-8-C) is a highly valuable synthon. It features a reactive carbaldehyde group at the C8 position and a methyl group at the C1 position, a substitution pattern that dictates its unique electronic environment and downstream reactivity ()[2].

While Liquid Chromatography-Mass Spectrometry (LC-MS) is traditionally favored for large, polar isoquinoline alkaloids ()[3], Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal, superior chromatographic resolution for low-molecular-weight, volatile derivatives. However, the free aldehyde moiety of 1-MI-8-C presents an analytical challenge: it is highly prone to thermal degradation, oxidation, and poor peak shape within the hot GC inlet.

To overcome these limitations, this application note details a self-validating, derivatization-based GC-MS protocol . By converting the reactive carbaldehyde into a stable oxime, this methodology ensures robust structural elucidation and highly accurate quantification.

Principles & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific analytical choices are made, rather than merely following a recipe. This protocol is built on three mechanistic pillars:

  • Chemical Derivatization (PFBHA): Aldehydes lack the thermal stability required for pristine GC-MS analysis. We utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to react with the carbonyl group, forming a stable oxime. The addition of the heavy, fluorinated pentafluorobenzyl group drastically increases the analyte's volatility and thermal stability, preventing degradation in the 250°C GC inlet and significantly enhancing MS sensitivity ()[4].

  • Liquid-Liquid Extraction (LLE) Matrix Management: Injecting derivatization buffers directly into a GC destroys the stationary phase. By extracting the oxime into a non-polar solvent (hexane) under acidic conditions, we selectively partition the analyte while leaving inorganic salts and unreacted polar byproducts in the aqueous phase, thereby protecting the column's active sites.

  • Standardized EI-MS (70 eV): Utilizing 70 eV electron ionization ensures that the generated mass spectra undergo reproducible, hard fragmentation. This allows for unambiguous structural confirmation of novel 1-MI-8-C derivatives via cross-referencing with established spectral libraries[5].

Self-Validating Protocol Design

Every robust analytical method must be a self-validating system. This protocol incorporates internal checks to guarantee data integrity:

  • Internal Standardization (IS): Benzaldehyde-d5 is added to every sample prior to derivatization. This corrects for any variance in reaction efficiency, extraction recovery, and autosampler injection volume.

  • System Suitability Testing (SST): A pre-run injection of a known 1-MI-8-C standard verifies MS tuning, mass accuracy, and ensures the column meets theoretical plate requirements.

  • Procedural Blanks: Hexane blanks are run sequentially to monitor for reagent contamination and rule out column carryover.

Step-by-Step Methodology

Sample Preparation & Derivatization
  • Aliquot & Spike: Transfer 100 µL of the sample (or calibration standard) into a 2 mL glass reaction vial. Add 10 µL of Benzaldehyde-d5 (100 µg/mL in methanol) as the internal standard.

  • Derivatization: Add 50 µL of aqueous PFBHA-HCl solution (10 mg/mL). Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

    • Causality: Mild heating provides the activation energy required to accelerate oxime formation without causing thermal cleavage of the isoquinoline core.

  • Acid Quenching: Remove the vial and cool to room temperature. Add 50 µL of 0.1 M HCl.

    • Causality: The acidic environment neutralizes the reaction and ensures the newly formed oxime remains in a neutral state for optimal organic partitioning.

Liquid-Liquid Extraction
  • Extraction: Add 500 µL of GC-grade hexane to the quenched reaction mixture. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to break any emulsions.

  • Transfer: Carefully transfer 300 µL of the upper (organic) hexane layer into an autosampler vial equipped with a glass micro-insert.

GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane phase.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Splitless mode, Inlet temperature set to 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 1 min. (Causality: Focuses the volatile hexane solvent band at the head of the column).

    • Ramp at 10°C/min to 200°C. (Causality: Provides optimal theoretical plates to resolve closely eluting isomeric derivatives of 1-MI-8-C).

    • Ramp at 20°C/min to 280°C, hold for 5 min. (Causality: Bakes out any heavy matrix contaminants).

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Data acquisition in Simultaneous SIM/SCAN mode (m/z 50–500).

Data Interpretation & Quantitative Metrics

The fragmentation of isoquinoline alkaloids typically involves the loss of substituent groups and ring cleavage ()[6]. However, for PFBHA-derivatized aldehydes, the mass spectra are dominated by a highly characteristic fragment at m/z 181 , corresponding to the pentafluorotropylium cation ( C7​H2​F5+​ ). This serves as a universal, high-abundance diagnostic ion for quantification ()[4]. The molecular ion [M]+ is used as the primary qualifier to confirm the specific derivative.

Table 1: Quantitative GC-MS Parameters for 1-MI-8-C and Derivatives
AnalyteDerivative TypePrecursor Ion [M]+ (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)Expected RT (min)
1-MI-8-C PFBHA Oxime366181366, 347, 15614.2
4-Bromo-1-MI-8-C PFBHA Oxime444 / 446181444, 446, 23416.5
5-Methoxy-1-MI-8-C PFBHA Oxime396181396, 365, 18615.8
Benzaldehyde-d5 (IS) PFBHA Oxime306181306, 286, 1108.4

Workflow Visualization

GCMS_Workflow N1 1. Sample Preparation Spike with Benzaldehyde-d5 (IS) N2 2. Chemical Derivatization PFBHA-HCl (60°C, 30 min) N1->N2 Internal Standardization N3 3. Liquid-Liquid Extraction Quench (HCl) & Extract (Hexane) N2->N3 Aldehyde -> Oxime Conversion N4 4. GC Separation HP-5MS, Temp Programmed Ramp N3->N4 Organic Phase Injection (1 µL) N5 5. EI-MS Detection 70 eV, SIM Mode (m/z 181, 366) N4->N5 Chromatographic Elution N6 6. Data Analysis Self-Validating Quantification N5->N6 Spectral Library Matching

Figure 1: Self-validating GC-MS workflow for 1-MI-8-C derivatization and analysis.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: Toxics (MDPI), 2019, 7(2), 32. URL:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (Nature), 2020, 10(1), 733. URL:[Link]

Sources

Troubleshooting & Optimization

"challenges in the regioselective synthesis of substituted isoquinolines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. As privileged scaffolds in medicinal chemistry and drug development, substituted isoquinolines are notoriously challenging to synthesize with precise regiocontrol[1]. Competing reactive sites, subtle electronic biases, and steric clashes often lead to inseparable regioisomeric mixtures.

This guide is engineered for research scientists and process chemists. It bypasses basic theory to deliver field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the regioselective synthesis of highly substituted isoquinolines.

Synthetic Route Decision Matrix

Before troubleshooting a failing reaction, ensure your fundamental synthetic strategy aligns with your target substitution pattern.

DecisionTree Start Target Isoquinoline Substitution Pattern C3_C4 C3 / C4 Substituted Start->C3_C4 C1 C1 Substituted Start->C1 C5_C8 C5 - C8 Substituted Start->C5_C8 CH_Act Transition-Metal C-H Annulation (Rh, Ru, Co) C3_C4->CH_Act Alkynes/Alkenes BN_PS Bischler-Napieralski or Pictet-Spengler C1->BN_PS Phenethylamines P_F Pomeranz-Fritsch or Directed ortho-Metalation C5_C8->P_F Benzaldehydes

Decision tree for selecting regioselective isoquinoline synthetic routes based on target substitution.

Troubleshooting Guides & FAQs

Issue 1: Poor Regioselectivity in C-H Annulation with Internal Alkynes

Q: When reacting benzaldoximes with unsymmetrical internal alkynes using[Cp*RhCl₂]₂, I obtain a near 1:1 mixture of C3 and C4 substituted isoquinolines. How can I drive the regioselectivity?

The Causality: Regioselectivity in transition-metal-catalyzed annulation is governed during the migratory insertion of the alkyne into the metallacycle. Rh(III) typically places the bulkier or more electron-withdrawing group at the C3 position to minimize steric clash with the bulky pentamethylcyclopentadienyl (Cp*) ligand in the transition state. However, if your alkyne substituents are sterically similar (e.g., methyl vs. ethyl), the energy difference between the two insertion transition states is negligible, resulting in poor regiocontrol.

The Solution:

  • Switch the Catalyst: Transition to a Ru(II) catalyst system, such as [{RuCl₂(p-cymene)}₂] with NaOAc. The p-cymene ligand creates a distinct steric environment compared to Cp*, which is often more sensitive to subtle steric differences, yielding highly regioselective cyclization of ketoximes with alkynes[2].

  • Modify the Directing Group: If you must use Rh(III), switch from a simple oxime to an O-pivaloyl oxime. The bulky pivalate group alters the geometry of the concerted metalation-deprotonation (CMD) step and subsequent insertion, often locking the conformation to favor a single regioisomer[3].

Issue 2: Over-oxidation and Byproduct Formation in Bischler-Napieralski Reactions

Q: My Bischler-Napieralski cyclization of 3-methoxyphenethylamides using POCl₃ requires harsh heating, leading to tar formation and poor regioselectivity (a mixture of C5 and C7 isomers).

The Causality: The Bischler-Napieralski reaction relies on electrophilic aromatic substitution. A methoxy group at the meta position activates both the ortho and para positions (corresponding to C5 and C7 in the final isoquinoline). High temperatures (typically >100°C for POCl₃) provide enough thermal energy to overcome the activation barriers for both pathways, destroying regioselectivity and promoting polymerization of the electron-rich aromatic ring.

The Solution: Lower the activation barrier of the initial dehydration step to place the reaction under strict kinetic control. Switch from POCl₃ to Trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine as a non-nucleophilic base. This highly electrophilic system allows the cyclization to proceed at 0°C to room temperature. At these lower temperatures, the reaction heavily favors the less sterically hindered C7 position.

Issue 3: Transition-Metal Toxicity in Late-Stage API Synthesis

Q: We are synthesizing an isoquinoline-based active pharmaceutical ingredient (API) but are failing heavy metal (Rh/Ru) clearance specifications. Are there regioselective, metal-free alternatives?

The Causality: While Rh(III) and Ru(II) offer excellent C-H activation pathways, residual metal trapping in nitrogen-rich heterocycles is a known scale-up bottleneck. Fortunately, regioselective annulation can be achieved via metal-free intramolecular C-C(sp) bond activation.

The Solution: Utilize 2-(phenylethynyl)-benzaldehydes as your starting material. By treating these precursors with ammonium acetate (acting as the nitrogen source) and a mild oxidant like lithium perchlorate in a DMF/iPrOH solvent mixture at room temperature, you can achieve highly regioselective oxidative cyclization without the use of any transition metals[4].

Quantitative Data: Catalyst & Regioselectivity Comparison

The following table summarizes the expected regioselective outcomes based on the chosen catalytic system and substrate pairing.

Catalytic SystemDirecting GroupCoupling PartnerMajor RegioisomerTypical YieldRegioisomeric Ratio (rr)
[CpRhCl₂]₂ / PivOHO-Pivaloyl OximeTerminal AlkenesC3-Substituted75 - 92%> 20:1
[CpRhCl₂]₂ / Ag₂CO₃KetoximeSymmetrical AlkynesC3, C4-Disubstituted80 - 95%N/A (Symmetrical)
[{RuCl₂(p-cymene)}₂]KetoximeUnsymmetrical AlkynesC3-Bulky / C4-Small65 - 88%> 15:1
Metal-Free (LiClO₄)AldehydeInternal Alkyne (Tethered)C3-Aryl60 - 97%> 99:1

Standard Operating Procedure (SOP)

Protocol: Rh(III)-Catalyzed Regioselective Synthesis of Isoquinolines

This self-validating protocol utilizes Rh(III) for the cyclization of oximes with alkenes[3][5].

Reagents:

  • O-alkyl/aryl ketoxime (0.2 mmol)

  • Alkene/Alkyne coupling partner (0.6 mmol)

  • [Cp*RhCl₂]₂ (2 mol%)

  • Pivalic Acid (PivOH) (0.4 mmol)

  • Acetonitrile (CH₃CN) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the ketoxime (0.2 mmol), [Cp*RhCl₂]₂ (2 mol%), and PivOH (0.4 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent & Partner Addition: Inject 1.0 mL of anhydrous CH₃CN followed by the alkene/alkyne (0.6 mmol) via syringe.

  • Reaction Execution: Seal the tube and stir at room temperature (or up to 76°C depending on substrate steric bulk) for 18 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). A successful C-H activation intermediate often presents as a distinct, highly fluorescent spot under 365 nm UV before insertion completes. If starting material persists without this intermediate, your PivOH additive is likely wet, preventing the crucial CMD step.

  • Oxidation (If using alkenes): If an alkene was used, add 1.0 equivalent of Ag₂CO₃ to the mixture to drive the oxidative aromatization to the fully aromatic isoquinoline[5]. Stir for an additional 2 hours.

  • Workup: Dilute the mixture with dichloromethane (10 mL), filter through a short pad of Celite to remove metal particulates, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanistic Pathway

Understanding the catalytic cycle is critical for troubleshooting stalled reactions. The diagram below illustrates the Rh(III) pathway.

CatalyticCycle Rh_Cat Active Rh(III) Catalyst [Cp*Rh(OAc)2] CH_Act C-H Activation (Rhodacycle Formation) Rh_Cat->CH_Act + Oxime Insertion Regioselective Alkyne Insertion CH_Act->Insertion + Alkyne RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim RedElim->Rh_Cat Catalyst Regeneration Product Substituted Isoquinoline RedElim->Product

Mechanistic pathway of Rh(III)-catalyzed C-H activation and regioselective alkyne annulation.

References

  • Title: Rh(III)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: PMC - NIH URL: [Link]

  • Title: Metal-free Synthesis of Isoquinoline Derivatives Via Intramolecular Cyclization Through C-C(sp) Bond Activation Source: schenautomacao.com.br URL: [Link]

Sources

Technical Support Center: Optimization of Pomeranz-Fritsch Reaction Conditions for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Pomeranz-Fritsch (PF) reaction and its modern variants. Below, you will find troubleshooting FAQs, quantitative benchmarking data, and validated experimental protocols to overcome common synthetic bottlenecks such as low yields, poor regioselectivity, and harsh intermediate degradation.

🛠️ Troubleshooting Guides & FAQs

Q1: I am experiencing very low yields of the desired isoquinoline. What are the primary causes and how can I optimize the reaction?

A1: Low yields in the classical Pomeranz-Fritsch reaction typically stem from two main bottlenecks: incomplete Schiff base formation and intermediate degradation under harsh acidic conditions.

  • Causality: The initial condensation between the aromatic aldehyde and the 2,2-dialkoxyethylamine is an equilibrium-driven process. If water is not efficiently removed, the equilibrium shifts backward, leading to unreacted starting materials. Furthermore, traditional cyclization using concentrated sulfuric acid often causes substrate charring or decomposition due to its strong oxidative and dehydrating nature .

  • Actionable Solution: Utilize a Dean-Stark apparatus with toluene to drive the imine formation to completion via azeotropic water removal. For the cyclization step, transition away from harsh mineral acids to milder Brønsted acids (e.g., Trifluoroacetic acid [TFA] or Methanesulfonic acid) or Lewis acids (e.g., lanthanide triflates) to preserve sensitive functional groups .

Q2: My LC-MS analysis shows the formation of seven-membered rings instead of the desired six-membered isoquinoline. Why is this happening?

A2: You are likely observing the formation of benzo[d]azepinone scaffolds, a known competing pathway in modified Pomeranz-Fritsch reactions.

  • Causality: The regioselectivity of the electrophilic aromatic substitution is highly dependent on the acid catalyst and solvent system. For instance, using 37% aqueous HCl in dioxane has been shown to favor the formation of seven-membered benzo[d]azepinone rings rather than the desired six-membered isoquinoline .

  • Actionable Solution: Switch your cyclization conditions. Screening has demonstrated that using 20 equivalents of methanesulfonic acid in acetonitrile strongly favors the six-membered isoquinoline cyclization over the azepinone pathway by providing a highly polar, non-nucleophilic environment that stabilizes the electrophilic intermediate .

Q3: How can I synthesize 1,2,3,4-tetrahydroisoquinolines using this methodology?

A3: You should employ the Bobbitt Modification of the Pomeranz-Fritsch reaction.

  • Causality: The classical PF reaction yields a fully aromatic isoquinoline because the acetal elimination drives aromatization. By reducing the imine intermediate prior to acid-catalyzed cyclization, you change the oxidation state of the intermediate. This prevents full aromatization during the ring closure, yielding the tetrahydroisoquinoline core directly .

  • Actionable Solution: Treat the initial benzalaminoacetal with a nucleophilic hydride source (e.g., NaBH₄) to form the corresponding aminoacetal. Subsequent acid-catalyzed cyclization (often with 6N HCl) will yield the 1,2,3,4-tetrahydroisoquinoline .

📊 Quantitative Catalyst Screening Data

The following table summarizes the impact of various acid catalysts on yield and product distribution, allowing for easy benchmarking of your current protocol against literature standards , .

Acid Catalyst SystemSolventAdditives / ConditionsTarget ScaffoldTypical Yield RangeKey Observation / Causality
Conc. H₂SO₄ NeatRefluxIsoquinoline10–35%High substrate charring; classic but harsh method.
37% HCl (aq) DioxaneRoom TempBenzo[d]azepinone39–52%Alters regioselectivity; favors 7-membered ring formation.
TFA NeatRoom TempIsoquinoline40–50%Good balance of yield and mildness; minimal charring.
Methanesulfonic Acid (20 eq) AcetonitrileRoom TempIsoquinoline50–65%Optimal for tandem sequences; stabilizes electrophilic intermediate.
6N HCl (post-reduction) MethanolRefluxTetrahydroisoquinoline60–85%Bobbitt modification; prior reduction prevents aromatization.

🔬 Standardized Experimental Protocols

Protocol A: Optimized Pomeranz-Fritsch Cyclization (Methanesulfonic Acid Method)

This self-validating protocol utilizes milder Brønsted acids to prevent substrate degradation.

  • Schiff Base Formation: In an oven-dried round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv) and 2,2-dialkoxyethylamine (1.05 equiv) in anhydrous toluene (0.2 M).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and reflux the mixture. Validation Checkpoint: Monitor the water collection in the trap. The reaction is complete when the theoretical volume of water is collected (typically 4–6 hours).

  • Solvent Swap: Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude benzalaminoacetal (Schiff base) as a viscous oil.

  • Cyclization: Dissolve the crude intermediate in anhydrous acetonitrile (0.1 M). Cool to 0 °C using an ice bath. Dropwise, add Methanesulfonic acid (20.0 equiv).

  • Monitoring: Allow the reaction to warm to room temperature. Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass of the protonated imine intermediate completely transitions to the mass of the cyclized isoquinoline (typically 12–15 hours).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH is ~8. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: The Bobbitt Modification for Tetrahydroisoquinolines

This protocol introduces a reduction step prior to cyclization to alter the final oxidation state.

  • Imine Formation: Dissolve the aromatic aldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 3 hours.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH₄ (1.5 equiv) portion-wise to manage hydrogen gas evolution. Validation Checkpoint: Monitor by TLC. The reduction is successful when the distinct yellow color of the imine dissipates and the UV-active spot shifts to a higher Rf value (indicating the secondary amine).

  • Cyclization: To the same flask, slowly add 6N HCl (10.0 equiv). Heat the mixture to reflux for 4 hours to drive the acetal deprotection and subsequent cyclization.

  • Workup: Cool to room temperature, basify with 10% NaOH to pH 10, and extract with dichloromethane (3x). Dry, concentrate, and purify to yield the 1,2,3,4-tetrahydroisoquinoline.

📈 Mechanistic and Workflow Visualizations

PF_Mechanism Aldehyde Aromatic Aldehyde + Aminoacetal SchiffBase Benzalaminoacetal (Schiff Base) Aldehyde->SchiffBase -H2O (Dean-Stark) Imine Protonated Imine Intermediate SchiffBase->Imine Acid Catalyst (H+, Lewis Acid) THIQ Tetrahydroisoquinoline (Bobbitt Modification) SchiffBase->THIQ 1. Reduction (H2/Pd) 2. Acid Cyclization Isoquinoline Isoquinoline (Desired Product) Imine->Isoquinoline Electrophilic Cyclization Oxazole Oxazole / Benzoazepinone (Side Products) Imine->Oxazole Competing Pathways

Mechanistic pathways of the Pomeranz-Fritsch reaction and its modifications.

Workflow Start Substrate Evaluation Condensation Step 1: Schiff Base Formation (Toluene, Dean-Stark) Start->Condensation AcidScreen Step 2: Acid Catalyst Screening (TFA, TfOH, BF3·OEt2) Condensation->AcidScreen Temp Step 3: Temperature Optimization (0°C to Reflux) AcidScreen->Temp Analysis Step 4: LC-MS/NMR Analysis Temp->Analysis Analysis->AcidScreen Low Yield/Degradation Success Optimized Isoquinoline Yield Analysis->Success High Purity

Iterative optimization workflow for Pomeranz-Fritsch isoquinoline synthesis.

📚 References

  • Banerjee, S., Liu, F., Sanchez, D. M., Martínez, T. J., & Zare, R. N. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.[Link]

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Organic Letters.[Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews.[Link]

Technical Support Center: Formylation of Activated Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of activated isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common and uncommon issues encountered during these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to rationalize and optimize your experimental outcomes.

Introduction: The Challenge of Selective Formylation

The introduction of a formyl group onto an activated isoquinoline ring is a cornerstone of synthetic strategies aimed at a vast array of biologically active molecules and pharmaceutical intermediates. However, the very activation that makes these systems amenable to formylation also opens the door to a variety of side reactions, leading to challenges in yield, purity, and regioselectivity. This guide will focus primarily on the widely used Vilsmeier-Haack reaction and will also address the Duff reaction for specific substrates, providing you with the expertise to navigate these complexities.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may be facing at the bench.

Issue 1: Low or No Yield of the Desired Formylated Isoquinoline

Question: My Vilsmeier-Haack reaction on a methoxy-substituted isoquinoline resulted in a very low yield of the expected aldehyde, with a significant amount of starting material recovered. What are the likely causes and how can I improve the outcome?

Answer:

This is a common and frustrating issue that typically points to one of three areas: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from a substituted formamide (commonly DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] The success of your reaction is critically dependent on the quality of this reagent.

    • Causality: Moisture is the primary enemy here. Both DMF and POCl₃ are hygroscopic. Water will hydrolyze POCl₃ and react with the Vilsmeier reagent, quenching it before it can formylate your isoquinoline. Old DMF can also contain dimethylamine, which can lead to unwanted side reactions.[1]

    • Troubleshooting Protocol:

      • Reagent Quality Check: Always use freshly opened or properly stored anhydrous DMF. Ensure your POCl₃ is of high purity and has been handled under anhydrous conditions.

      • Reaction Setup: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Order of Addition: The Vilsmeier reagent should be pre-formed before adding your isoquinoline substrate. This is achieved by slowly adding POCl₃ to ice-cold DMF. Adding the substrate before the reagent is fully formed can lead to a host of side reactions.

  • Substrate Reactivity: The electronic nature of your activated isoquinoline is paramount.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring, strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) will significantly deactivate the ring, making the reaction sluggish or preventing it altogether.[1]

    • Actionable Advice: If your isoquinoline contains EWGs, you may need to employ harsher conditions (higher temperatures, longer reaction times), but be aware this can also promote side reactions. Alternatively, consider if a different synthetic route that avoids this formylation step is feasible.

  • Reaction Conditions:

    • Causality: The formylation of activated isoquinolines can be highly sensitive to temperature. For highly reactive substrates, the reaction may proceed efficiently at 0°C to room temperature. Less activated systems often require heating (e.g., 60-90°C) to drive the reaction to completion.[1] However, excessive heat can lead to decomposition of the product and the formation of tarry byproducts.[3]

    • Optimization Strategy:

      • Start with milder conditions (e.g., 0°C to room temperature) and monitor the reaction progress by TLC or LC-MS.

      • If no reaction is observed, gradually increase the temperature in 10-15°C increments.

      • Ensure a sufficient reaction time, which can range from a few hours to overnight.[1]

Issue 2: Formation of Multiple Products - Di-formylation and Other Byproducts

Question: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack formylation of a highly activated isoquinoline. Mass spectrometry suggests the presence of a di-formylated product and other unexpected species. How can I improve the selectivity for the mono-formylated product?

Answer:

The formation of multiple products is a classic sign of an over-reactive system or the presence of other reactive functional groups. Let's break down the common culprits.

  • Di-formylation:

    • Causality: In highly activated systems, such as isoquinolines with multiple electron-donating groups, the mono-formylated product can still be electron-rich enough to undergo a second formylation.

    • Mitigation Strategies:

      • Stoichiometry Control: This is your most powerful tool. Reduce the equivalents of the Vilsmeier reagent to 1.0-1.1 equivalents relative to your isoquinoline substrate.

      • Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and quench it as soon as the desired mono-formylated product is maximized.

  • Reaction with Other Nucleophilic Groups:

    • Causality: If your isoquinoline substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, these can compete with the aromatic ring for reaction with POCl₃ or the Vilsmeier reagent. For instance, a phenolic hydroxyl group can be formylated to give an aryl formate.

    • Protecting Group Strategy: The most robust solution is to protect these functional groups before the formylation reaction.

      • For Hydroxyl Groups: Acetyl or silyl ethers are common choices.

      • For Amino Groups: Amides or carbamates are effective.

      • Key Principle: The protecting group must be stable to the Vilsmeier-Haack conditions and selectively removable afterward.

  • Reaction with Active Methyl Groups:

    • Causality: If your isoquinoline has a methyl group at a position activated by the ring nitrogen and/or other electron-donating groups, the Vilsmeier reagent can react with the methyl group's acidic protons. This leads to the formation of a β-chlorovinyl aldehyde after hydrolysis.

    • Troubleshooting: This can be a challenging side reaction to control. Tuning the reaction conditions (lower temperature, less reagent) may favor formylation on the aromatic ring. However, if this side reaction is significant, you may need to consider an alternative synthetic strategy or a different formylation method.

Data Presentation: Side Reactions in Vilsmeier-Haack Formylation and Mitigation

Side ReactionMechanistic OriginKey Mitigation Strategies
Di-formylation The mono-formylated product is still sufficiently electron-rich to undergo a second electrophilic substitution.- Reduce Vilsmeier reagent to 1.0-1.1 eq. - Lower reaction temperature (0°C to RT). - Shorten reaction time and monitor closely.
O- or N-Formylation Nucleophilic attack of hydroxyl or amino groups on the Vilsmeier reagent or POCl₃.- Protect -OH groups (e.g., as acetyl or silyl ethers). - Protect -NH₂ groups (e.g., as amides or carbamates).
β-Chlorovinyl Aldehyde Formation Deprotonation of an activated methyl group followed by reaction with the Vilsmeier reagent.- Lower reaction temperature. - Use stoichiometric amount of Vilsmeier reagent. - Consider alternative formylation methods if this is a major product.
Polymerization/Tar Formation Overheating of highly activated substrates, leading to complex condensation reactions.- Maintain the lowest effective reaction temperature. - Ensure efficient stirring. - In the Duff reaction, avoid excessive amounts of acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of a substituted isoquinoline?

A1: The regioselectivity is primarily governed by the electronic effects of the existing substituents. The Vilsmeier reagent is an electrophile and will preferentially attack the most electron-rich and sterically accessible position. For an isoquinoline, electrophilic attack generally occurs on the benzene ring at the C5 or C8 position. The presence of electron-donating groups on the benzene ring will further activate these positions. The ultimate product distribution can be a subtle interplay of both electronic and steric factors.

Q2: Can I use the Duff reaction for my activated isoquinoline?

A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is typically employed for the ortho-formylation of phenols.[5] Its application to isoquinolines is less common but has been reported for substrates like 8-hydroxyquinoline.[6] For this substrate, formylation occurs at the 7-position. However, the Duff reaction is known for often giving low yields and can lead to the formation of polymeric byproducts, especially with highly reactive substrates.[4][6] If you are working with a hydroxyisoquinoline, it is a viable option to explore, but be prepared to optimize the reaction conditions carefully.

Q3: My reaction mixture turned dark and tarry. What happened and can I salvage my product?

A3: The formation of a dark, insoluble tar is usually a result of polymerization or decomposition, often caused by excessive heat.[3] Highly activated aromatic compounds can be prone to such side reactions. Salvaging the product can be difficult, but not always impossible. After the work-up, try to dissolve the crude material in a suitable solvent and filter off the insoluble tar. You may then need to employ extensive purification techniques like column chromatography with a carefully chosen solvent system. To prevent this in the future, significantly lower the reaction temperature and consider a slower, dropwise addition of your reagents.

Q4: How does the work-up procedure affect the outcome of my Vilsmeier-Haack reaction?

A4: The work-up is a critical step. The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed to the desired aldehyde.[7] This is typically achieved by quenching the reaction mixture with ice-water. It is crucial to then neutralize the acidic mixture with a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) to facilitate the complete hydrolysis of the iminium salt. An improper pH during work-up can lead to incomplete conversion and a lower yield.

Visualization of Reaction Pathways

Vilsmeier-Haack Mechanism and a Common Side Reaction

The following diagram illustrates the desired Vilsmeier-Haack formylation pathway on an activated isoquinoline and a common side reaction involving an active methyl group.

Vilsmeier_Haack_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Activated_Isoquinoline Activated Isoquinoline Iminium_Salt Iminium Salt Intermediate Activated_Isoquinoline->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Vilsmeier_Reagent_Side Vilsmeier Reagent Formylated_Product Desired Formylated Isoquinoline Iminium_Salt->Formylated_Product Hydrolysis (Work-up) Active_Methyl_Isoquinoline Isoquinoline with Active Methyl Group Enamine_Intermediate Enamine-like Intermediate Active_Methyl_Isoquinoline->Enamine_Intermediate Deprotonation Chlorovinyl_Iminium β-Chlorovinyl Iminium Salt Enamine_Intermediate->Chlorovinyl_Iminium Reaction with Vilsmeier Reagent Chlorovinyl_Aldehyde β-Chlorovinyl Aldehyde Byproduct Chlorovinyl_Iminium->Chlorovinyl_Aldehyde Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction and a common side reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Isoquinoline

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the activated isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, or gently heat to 60-90°C if required. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium carbonate or another suitable base.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Protecting Group Strategy for Formylation of a Hydroxyisoquinoline

This protocol describes the acetylation of a hydroxyl group prior to Vilsmeier-Haack formylation.

  • Protection (Acetylation):

    • Dissolve the hydroxyisoquinoline (1 equivalent) in pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution to 0°C.

    • Add acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the acetylated product with an organic solvent. Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the protected isoquinoline.

  • Formylation:

    • Perform the Vilsmeier-Haack reaction on the protected acetoxyisoquinoline as described in Protocol 1 .

  • Deprotection (Hydrolysis of the Acetate):

    • Dissolve the formylated, protected isoquinoline in a suitable solvent such as methanol or ethanol.

    • Add a base such as potassium carbonate or a catalytic amount of sodium methoxide.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture, remove the organic solvent under reduced pressure, and extract the final product. Purify as necessary.

References

  • Masurier, N., Moreau, E., Lartigue, C., Gaumet, V., Chezal, J.-M., Heitz, A., Teulade, J.-C., & Chavignon, O. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 73(15), 5943–5946. [Link]

  • Venkov, A. P., & Ivanov, I. I. (1998). Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. Synthetic Communications, 28(8), 1433–1438. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • He, Z.-H., Wei, Y.-Y., Li, N., Sun, Y.-C., Yang, S.-Y., Wang, K., Wang, W., Ma, X., & Liu, Z.-T. (2022). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Journal of Experimental Nanoscience, 17(1), 61-76. [Link]

  • Podesto, D. D., & Salurialam, R. (2012). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
  • Singh, M., & Singh, J. (2017). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 56B(5), 534-540. [Link]

  • Duff, J. C., & Bills, E. J. (1932). 273. A new reaction for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1991. [Link]

  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227–254. [Link]

  • Reddy, P. P., Kumar, K. A., & Reddy, P. S. N. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 63, 143-147. [Link]

  • O'Brien, M. K., & Lindsley, C. W. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(48), e202200877. [Link]

  • Wikipedia contributors. (2023, December 19). Duff reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Larock, R. C. (2009).
  • BenchChem. (2025). How to increase the regioselectivity in the formylation of 2-methylquinoline. BenchChem Technical Support.
  • BenchChem. (2025). optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem Technical Support.
  • Smoleń, M., & Albrecht, Ł. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7482. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (1994). Asymmetric catalysis of the Duff reaction. Journal of Organic Chemistry, 59(8), 1939-1942. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Zhang, X., Wang, Y., & Fan, X. (2024). TBHP/Et3N-Promoted Chemoselective Formylation and Peroxidation of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 89(9), 6031–6040. [Link]

Sources

Technical Support Center: Purification Strategies for 1-Methylisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the purification of 1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2) .

Due to the dual reactivity of this molecule—a basic isoquinoline nitrogen paired with an oxidation-prone aldehyde—standard purification workflows often fail. This guide explores the causality behind these failures and provides self-validating protocols to ensure high-purity recovery.

I. Troubleshooting Guide & FAQs

Q1: Why does my product streak severely on a standard silica column, resulting in poor mass recovery? A1: This is a classic acid-base interaction issue. The isoquinoline ring contains a basic, pyridine-like nitrogen. Standard silica gel is decorated with acidic silanol groups (Si-OH). During chromatography, the basic nitrogen protonates or strongly hydrogen-bonds with these silanols, causing severe tailing, streaking, and irreversible retention[1]. Solution: You must mask the acidic sites. Pre-treat and elute your silica column with a solvent system containing 1–5% Triethylamine (TEA). Alternatively, switch the stationary phase to neutral or basic Alumina.

Q2: My proton NMR shows a disappearing aldehyde peak (~10 ppm) and a new broad peak at ~11-12 ppm. What is happening, and how do I rescue my product? A2: Your 1-Methylisoquinoline-8-carbaldehyde is undergoing auto-oxidation. Aromatic aldehydes are highly susceptible to radical-mediated air oxidation, converting the carbaldehyde into 1-methylisoquinoline-8-carboxylic acid[2]. Solution: To rescue the remaining aldehyde, utilize the Sodium Bisulfite Adduct Method . This chemoselective protocol separates the reactive aldehyde from the over-oxidized carboxylic acid and any unreacted starting materials[3]. Moving forward, always purge your purified product with Argon and store it at -20°C.

Q3: I synthesized the compound, but I have a mixture of regioisomers (e.g., 6-carbaldehyde vs. 8-carbaldehyde). Silica chromatography isn't separating them. What are my options? A3: Regioisomers of isoquinoline carbaldehydes often exhibit nearly identical retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate systems. Solution: Shift the solvent selectivity. Switch to a Toluene/Ethyl Acetate gradient to exploit π−π interactions between the aromatic solvent and the isoquinoline core. If chromatography fails, exploit their differential packing in the solid state via recrystallization from absolute ethanol or trialkylamine solvents[4].

II. Quantitative Efficacy of Purification Strategies

To select the optimal purification route, compare the expected outcomes of each strategy below.

Purification MethodTarget Impurity RemovedTypical Yield (%)Final Purity (%)Mechanistic Advantage
Standard Silica Gel Non-polar organics40–50%80–85%Low cost, but suffers from severe basic nitrogen binding.
Base-Deactivated Silica Tarry baseline impurities75–85%92–95%TEA neutralizes acidic silanols, preventing product streaking.
Bisulfite Adduct Formation Carboxylic acids, regioisomers85–90%>98%Strictly chemoselective for unhindered aldehydes.
Recrystallization (EtOH) Trace regioisomers60–65%>99.5%Ideal for final polishing and removing trace isomers.

III. Experimental Protocols

Protocol A: Chemoselective Purification via Sodium Bisulfite Adduct

This protocol is a self-validating system : only the aldehyde forms the water-soluble adduct. If your product partitions into the aqueous layer, it is definitively the aldehyde, leaving non-aldehyde impurities behind[5].

  • Adduct Formation: Dissolve the crude 1-Methylisoquinoline-8-carbaldehyde in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Chemoselective Reaction: Add a freshly prepared, saturated aqueous solution of Sodium Bisulfite (NaHSO 3​ ) in a 1:3 volume ratio (Organic:Aqueous). Stir vigorously at room temperature for 2–4 hours. The aldehyde undergoes nucleophilic attack by the bisulfite ion, forming a highly polar α -hydroxy sulfonate adduct.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the layers.

    • Validation Check: The organic phase contains the unreacted starting materials and oxidized carboxylic acid. Discard or retain for recycling. The aqueous phase contains your product.

  • Washing: Wash the aqueous phase with a small portion of Diethyl Ether (1 x 15 mL) to remove trace organic contaminants.

  • Base Hydrolysis: Cool the aqueous phase to 0°C in an ice bath. Slowly add solid Sodium Carbonate (Na 2​ CO 3​ ) or 10% NaOH dropwise until the pH reaches 9–10. This alkaline environment breaks the sulfonate adduct, regenerating the free, insoluble aldehyde[3].

  • Extraction & Isolation: Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 20 mL). Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the ultra-pure aldehyde.

Protocol B: Base-Deactivated Flash Column Chromatography
  • Solvent Preparation: Prepare the mobile phase: Hexane/Ethyl Acetate (3:1 v/v) containing 2% Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-doped eluent. Flush with at least two column volumes of the eluent to fully saturate and neutralize the acidic silanol sites.

  • Loading: Dissolve the crude sample in a minimum volume of DCM and load it onto the column.

  • Elution: Elute the column and monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions. To remove residual TEA, concentrate under reduced pressure, add 10 mL of Toluene, and co-evaporate (repeat twice).

IV. Process Workflows & Logical Relationships

TroubleshootingTree Start Identify Purification Issue Issue1 Streaking on Silica? Start->Issue1 Issue2 Aldehyde Oxidation? Start->Issue2 Issue3 Regioisomer Co-elution? Start->Issue3 Sol1 Use 1-5% TEA in Eluent or Alumina Gel Issue1->Sol1 Sol2 Bisulfite Adduct Method Store under Argon Issue2->Sol2 Sol3 Toluene/EtOAc Gradients or Recrystallization Issue3->Sol3

Decision tree for troubleshooting 1-Methylisoquinoline-8-carbaldehyde purification issues.

BisulfiteWorkflow Crude Crude 1-Methylisoquinoline- 8-carbaldehyde AddBisulfite Add Saturated NaHSO3 (aq) Stir vigorously Crude->AddBisulfite PhaseSeparation Phase Separation (Separatory Funnel) AddBisulfite->PhaseSeparation OrgPhase Organic Phase (Impurities: Acid, Unreacted) PhaseSeparation->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Water-Soluble Bisulfite Adduct) PhaseSeparation->AqPhase Retain Hydrolysis Base Hydrolysis (Add Na2CO3, pH 9-10) AqPhase->Hydrolysis Extraction Extract with DCM/EtOAc Hydrolysis->Extraction PureProduct Pure 1-Methylisoquinoline- 8-carbaldehyde Extraction->PureProduct

Chemoselective bisulfite adduct workflow isolating the aldehyde from impurities.

V. References

  • [1] Title: 1-methylisoquinoline - Organic Syntheses Procedure | Source: orgsyn.org | URL: [Link]

  • [2] Title: Product Class 5: Isoquinolines | Source: thieme-connect.de | URL:[Link]

  • [5] Title: US5436229A - Bisulfite adducts of arginine aldehydes | Source: Google Patents | URL:

  • [3] Title: A Practical and Cost-Effective Synthesis of 6,7-Dimethoxy-2-tetralone | Source: ResearchGate | URL:[Link]

Sources

Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Isoquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the optimization of palladium catalyst loading. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the efficiency and reproducibility of your synthetic routes.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Loading Issues

This section provides a systematic approach to identifying and solving problems that may arise from suboptimal palladium catalyst loading during isoquinoline synthesis.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal or no formation of the desired isoquinoline product, and a significant amount of starting material remains. Could this be related to the catalyst loading?

Answer: Yes, low or no conversion is a classic symptom of issues with the catalytic system, often directly linked to the catalyst loading. Here’s a step-by-step guide to troubleshoot this problem:

Potential Cause 1: Insufficient Catalyst Loading

  • Causality: The most straightforward reason for low conversion is an insufficient number of active catalytic sites to turn over the substrate within a reasonable timeframe. This is particularly common with challenging substrates, such as those that are sterically hindered or electronically deactivated. In some cases, increasing the catalyst amount can lead to good results.[1]

  • Troubleshooting Steps:

    • Incremental Increase: Increase the catalyst loading in a stepwise manner. For example, if you started at 1 mol%, try subsequent reactions at 2.5 mol% and 5 mol%. It is not uncommon for challenging substrates to require higher catalyst loadings.[2]

    • Monitor Reaction Progress: Closely monitor the reaction progress by TLC, LC-MS, or GC-MS at each catalyst loading to observe any changes in the rate of conversion.

    • Positive Control: If possible, run a reaction with a known, reliable substrate under your standard conditions to confirm that your catalyst is active.

Potential Cause 2: Inefficient Pre-catalyst Activation

  • Causality: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are pre-catalysts that need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the actual concentration of the active catalyst will be much lower than the loaded amount.

  • Troubleshooting Steps:

    • Consider a Pd(0) Source: Switch to a pre-catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Review Reduction Conditions: Ensure your reaction conditions are conducive to the reduction of the Pd(II) pre-catalyst. The choice of ligand, base, and solvent can significantly influence this step.

Potential Cause 3: Catalyst Poisoning

  • Causality: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons, binding to the palladium center and rendering it inactive. The nitrogen atom of the isoquinoline product itself can also coordinate to the palladium and inhibit the catalyst.

  • Troubleshooting Steps:

    • Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and are properly dried and degassed.

    • Use Bulky Ligands: Employ bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center, preventing coordination by inhibitory species.

Issue 2: Formation of Palladium Black and Reaction Stalling

Question: My reaction starts, but then the solution turns black with a fine precipitate, and the reaction stops before completion. What is happening?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an agglomerated, inactive form of palladium metal.[2] This is a common deactivation pathway, and its occurrence can be influenced by catalyst loading.

Potential Cause 1: High Local Concentration of Catalyst

  • Causality: At higher catalyst loadings, the concentration of palladium species in solution is greater, which can increase the rate of aggregation and decomposition, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: If you are using a high catalyst loading (e.g., > 5 mol%), try reducing it.

    • Slow Addition: If the reaction requires a higher loading, consider adding the catalyst in portions over the course of the reaction to maintain a lower instantaneous concentration.

Potential Cause 2: Insufficient Ligand Stabilization

  • Causality: The ligand plays a crucial role in stabilizing the active Pd(0) species. If the ligand-to-palladium ratio is too low, or if the ligand itself is not robust enough, the palladium atoms are more likely to aggregate.

  • Troubleshooting Steps:

    • Increase Ligand-to-Palladium Ratio: For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 is common. Ensure you are using an adequate excess of the ligand.

    • Switch to a More Stabilizing Ligand: Bidentate ligands (e.g., dppf, Xantphos) or bulky, electron-rich monodentate ligands often provide greater stability to the palladium center.

Potential Cause 3: High Reaction Temperature

  • Causality: Elevated temperatures can accelerate the rate of catalyst decomposition.

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. The improved catalyst stability may lead to a higher overall yield.

Issue 3: Significant Formation of Side Products

Question: I am getting a low yield of my desired isoquinoline, but I am also observing a number of side products. Can this be related to the catalyst loading?

Answer: Yes, the catalyst loading can significantly influence the selectivity of the reaction and the formation of undesired byproducts.

Potential Cause 1: High Catalyst Loading Leading to Unwanted Reactivity

  • Causality: A high concentration of the active catalyst can sometimes promote side reactions that compete with the desired catalytic cycle. For example, in Heck-type reactions for isoquinoline synthesis, high catalyst loadings can sometimes favor side reactions.

  • Common Side Products:

    • Homocoupling: Dimerization of the starting materials.

    • Dehalogenation/Reduction: If using a halide starting material, it may be reduced.

    • Isomerization: Formation of undesired constitutional isomers of the isoquinoline product.

  • Troubleshooting Steps:

    • Screen Lower Catalyst Loadings: Systematically decrease the catalyst loading (e.g., from 5 mol% down to 1 mol% or even lower) to see if the ratio of the desired product to side products improves.

    • Optimize Other Parameters: The optimal catalyst loading is often dependent on other reaction parameters. Re-optimize the temperature, base, and solvent at a lower catalyst loading.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new palladium-catalyzed isoquinoline synthesis?

A1: A good starting point for many palladium-catalyzed isoquinoline syntheses, such as those involving C-H activation or Heck-type reactions, is typically in the range of 2-5 mol% of the palladium pre-catalyst.[3][4] If the reaction proceeds efficiently, you can then attempt to lower the catalyst loading to improve the cost-effectiveness and reduce residual palladium in the product. For particularly challenging substrates, a higher initial loading of up to 10 mol% may be necessary.[4]

Q2: How do I know if I have found the optimal catalyst loading?

A2: The optimal catalyst loading is the lowest amount of catalyst that provides the highest yield of the desired product in a reasonable amount of time, with minimal side product formation. To determine this, you should perform a catalyst loading screen, where you run the reaction with varying amounts of the palladium catalyst while keeping all other parameters constant. The optimal loading will be the point at which a further decrease in loading leads to a significant drop in yield or reaction rate, and a further increase does not significantly improve the yield but may increase the formation of byproducts or cost.

Q3: Can the choice of palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) affect the optimal catalyst loading?

A3: Absolutely. Different pre-catalysts have different stabilities and require different conditions for activation to the active Pd(0) species. For example, Pd(OAc)₂ is a common and relatively inexpensive choice, but its reduction to Pd(0) can be influenced by other reaction components.[5] Pd₂(dba)₃ is a Pd(0) source and may be more efficient at lower loadings if the in situ reduction of a Pd(II) source is problematic. Therefore, the optimal loading may vary depending on the pre-catalyst used.

Q4: What is the relationship between catalyst loading and ligand-to-metal ratio?

A4: The ligand-to-metal ratio is a critical parameter that should be considered in conjunction with the catalyst loading. The ligand stabilizes the active palladium species and prevents its decomposition. For monodentate ligands (e.g., PPh₃, P(t-Bu)₃), a 2:1 to 4:1 ligand-to-palladium ratio is often used to ensure that there is sufficient ligand to stabilize the catalyst. For bidentate ligands (e.g., BINAP, dppf), a ratio of 1:1 to 1.5:1 is typically sufficient. It is important to maintain the optimal ligand-to-metal ratio when you are screening different catalyst loadings.

III. Data Presentation

Table 1: Effect of Pd(OAc)₂ Loading on the Yield of a Tandem C-H Allylation/Oxidative Cyclization for Isoquinoline Synthesis
EntryPd(OAc)₂ (mol %)Yield (%)
12.545
2581
31082

Reaction Conditions: Oxalylamide-protected benzylamine (0.1 mmol), allyl acetate (0.2 mmol), Ag₂CO₃ (2 equiv), (n-BuO)₂PO₂H (0.3 equiv) in DCE at 120 °C for 36 h. Data adapted from a study by Zhu, et al.[1]

Analysis: In this example, increasing the catalyst loading from 2.5 mol% to 5 mol% significantly improves the yield. However, a further increase to 10 mol% provides no significant benefit, suggesting that 5 mol% is near the optimal loading under these conditions.

Table 2: Influence of Catalyst Loading on the α-Arylation Step in a Sequential Isoquinoline Synthesis
EntryCatalyst (mol %)Yield of α-arylated intermediate (%)
10.5High
22.0High
35.0Increased

Reaction Conditions: Ketone (200 mol%), aryl bromide (100 mol%), with (DtBPF)PdCl₂ or PdCl₂(Amphos)₂. Data adapted from a study by Willis, et al.[3]

Analysis: This study demonstrates that for this particular α-arylation, a low catalyst loading of 0.5 mol% is effective.[3] However, the yield can be further increased by raising the catalyst loading to 5.0 mol%.[3] This highlights that even when a reaction works at low loadings, there may be room for improvement depending on the desired outcome (e.g., maximizing yield vs. minimizing cost).

IV. Experimental Protocols

Protocol for Screening Palladium Catalyst Loading

This protocol provides a systematic approach to determine the optimal catalyst loading for your specific palladium-catalyzed isoquinoline synthesis.

1. Materials and Setup:

  • A series of identical reaction vials or tubes.

  • All necessary reagents (starting materials, solvent, base, ligand) of high purity.

  • Palladium pre-catalyst (e.g., Pd(OAc)₂).

  • Inert atmosphere glovebox or Schlenk line.

  • Stirring plate and heating block.

  • Analytical equipment (TLC, LC-MS, or GC-MS).

2. Procedure:

  • Prepare a Stock Solution of the Palladium Catalyst: To ensure accurate dispensing of small amounts of catalyst, prepare a stock solution of the palladium pre-catalyst in the reaction solvent. For example, dissolve a known mass of Pd(OAc)₂ in a known volume of anhydrous, degassed solvent.

  • Set up Reactions: In a series of reaction vials under an inert atmosphere, add the starting materials, base, and ligand in the same amounts for each reaction.

  • Vary Catalyst Loading: To each vial, add a different, precisely measured volume of the palladium catalyst stock solution to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mol%).

  • Initiate and Monitor: Add the final reagent or solvent to initiate the reactions simultaneously. Place all vials in a pre-heated block and stir at the desired temperature. Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for analysis.

  • Analysis: Once the reactions are complete (or have reached a plateau), quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting material and the yield of the desired isoquinoline product.

  • Determine Optimum: Plot the yield as a function of catalyst loading to identify the optimal concentration.

V. Visualization of Concepts

Catalytic Cycle for Palladium-Catalyzed Isoquinoline Synthesis (Heck-Type Example)

Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Coordination Coordination Ar-Pd(II)-X(L_n)->Coordination Alkene Complex Alkene Complex Coordination->Alkene Complex Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Beta-Hydride Elimination->Hydrido-Pd(II) Complex Isoquinoline Isoquinoline Beta-Hydride Elimination->Isoquinoline Reductive Elimination Reductive Elimination Hydrido-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n HX HX Reductive Elimination->HX Ar-X Ar-X Ar-X->Oxidative Addition Alkene Alkene Alkene->Coordination

Caption: A generalized catalytic cycle for a Heck-type palladium-catalyzed isoquinoline synthesis.

Troubleshooting Workflow for Catalyst Loading Optimization

Troubleshooting Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products cluster_pd_black Troubleshooting Pd Black start Reaction Problem Observed low_conversion Low or No Conversion start->low_conversion side_products Side Product Formation start->side_products pd_black Palladium Black Formation start->pd_black increase_loading Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) low_conversion->increase_loading check_precatalyst Switch to Pd(0) Source or Optimize Reduction Conditions low_conversion->check_precatalyst check_purity Purify Reagents and Solvents low_conversion->check_purity decrease_loading Decrease Catalyst Loading (e.g., 5% -> 2.5% -> 1%) side_products->decrease_loading optimize_temp Lower Reaction Temperature side_products->optimize_temp check_ligand Increase Ligand:Pd Ratio or Switch to More Stabilizing Ligand pd_black->check_ligand lower_temp Lower Reaction Temperature pd_black->lower_temp slow_addition Slow Addition of Catalyst pd_black->slow_addition end Optimized Reaction increase_loading->end check_precatalyst->end check_purity->end decrease_loading->end optimize_temp->end check_ligand->end lower_temp->end slow_addition->end

Caption: A decision-making workflow for troubleshooting common issues related to catalyst loading.

VI. References

  • Zhu, C., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters. Available at: [Link]

  • Sousa, T., et al. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Available at: [Link]

  • Willis, M. C., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts. Available at: [Link]

  • Larock, R. C., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Kollár, L., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. Available at: [Link]

  • Larock, R. C., & Huang, Q. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Li, B., et al. (2010). Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization. Angewandte Chemie. Available at: [Link]

  • Li, X., et al. (2024). catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science. Available at: [Link]

  • Yang, L., et al. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]

  • PubMed. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Retrieved from [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Retrieved from [Link]

  • Stahl, S. S., et al. (2015). Can Donor Ligands Make Pd(OAc)2 a Stronger Oxidant? Access to Elusive Palladium(II) Reduction Potentials and Effects of Ancillary Ligands via Palladium(II)/Hydroquinone Redox Equilibria. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2001). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones. Retrieved from [Link]

  • Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (2022). Computer Vision for Understanding Catalyst Degradation Kinetics. Retrieved from [Link]

  • MDPI. (2023). Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. Retrieved from [Link]

Sources

"minimizing byproduct formation during the oxidation of 1-methylisoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The oxidation of 1-methylisoquinoline is a notorious synthetic bottleneck. The C1-methyl group is highly activated due to the electron-withdrawing nature of the adjacent imine nitrogen, making it highly susceptible to oxidation[1]. However, this dual reactivity center (the nucleophilic nitrogen vs. the acidic methyl protons) frequently leads to complex byproduct mixtures, including over-oxidized carboxylic acids, N-oxides, and dimeric tars.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to strictly control chemoselectivity and minimize byproduct formation.

🔬 Part 1: Troubleshooting & FAQs

Q1: I am using Selenium Dioxide ( SeO2​ ) to synthesize 1-isoquinolinecarboxaldehyde, but my NMR shows a massive 1-isoquinolinecarboxylic acid byproduct peak. How do I prevent over-oxidation?

The Causality: SeO2​ oxidation proceeds via the formation of a selenite ester intermediate. If trace water is present in your solvent, it prematurely hydrolyzes this intermediate or hydrates the newly formed aldehyde into a gem-diol. This gem-diol is rapidly over-oxidized by SeO2​ into the carboxylic acid byproduct. The Solution: Strict anhydrous conditions are non-negotiable. Literature demonstrates that even 0.5% water in 1,4-dioxane can derail the chemoselectivity and increase reaction times six-fold[2]. You must use freshly distilled, anhydrous 1,4-dioxane and flame-dried glassware under an argon atmosphere.

Q2: My SeO2​ oxidation is taking >24 hours, and I am seeing dark, tar-like degradation products instead of the aldehyde. What went wrong?

The Causality: Extended heating of isoquinoline derivatives leads to thermal degradation and polymerization. As noted in the optimized synthesis of aaptamine precursors, sluggish kinetics are almost always caused by wet SeO2​ or wet solvent[3]. When water poisons the active oxidant, the reaction stalls, forcing you to reflux longer, which generates the tar-like dimers. The Solution: Sublimation of SeO2​ prior to use. Commercial SeO2​ often absorbs moisture to form inactive selenous acid ( H2​SeO3​ ). Subliming your SeO2​ ensures it is highly active, allowing the reaction to reach completion in 2–3 hours at 97–100°C, completely avoiding thermal degradation[3].

Q3: I am targeting 1-methylisoquinoline N-oxide using mCPBA, but I keep getting methyl-oxidized byproducts. Is there a more selective route?

The Causality: Chemical oxidants like meta-chloroperoxybenzoic acid (mCPBA) or H2​O2​ struggle to differentiate between the nucleophilic nitrogen and the highly activated C1-methyl group, leading to parallel oxidation pathways. The Solution: Transition to biocatalysis. Whole-cell biocatalysts offer absolute regioselectivity. For example, Verticillium sp. GF39 cells catalyze the N-oxidation of 1-methylisoquinoline with a 100% molar conversion yield and zero methyl-oxidation side products[4]. Alternatively, recombinant E. coli expressing specific monooxygenases can achieve similar pristine N-oxidation under mild, aqueous conditions[5].

📊 Part 2: Byproduct Mitigation Data Matrix

The following table summarizes the quantitative parameters and strategic choices required to minimize byproducts based on your target molecule.

Target MoleculePrimary ReagentMajor Byproduct RiskMechanistic CauseProven Mitigation Strategy
1-Isoquinolinecarboxaldehyde SeO2​ (1.2 equiv)1-Isoquinolinecarboxylic acidHydration of aldehyde to gem-diol via trace H2​O .Use strictly anhydrous 1,4-dioxane; sublime SeO2​ before use.
1-Isoquinolinecarboxaldehyde SeO2​ (Excess)Dimeric Tars / DegradationProlonged thermal stress due to inactive (wet) oxidant.Limit reaction time to <3 hrs at 100°C under N2​ [3].
1-Methylisoquinoline N-oxide mCPBA / H2​O2​ 1-IsoquinolinecarboxaldehydePoor chemoselectivity between N-atom and acidic C1-methyl.Switch to Biocatalysis (Verticillium sp. GF39)[4].
1-Methylisoquinoline N-oxide Verticillium sp. GF39None detectedN/A (100% selective)Maintain incubation at 20°C for 10 hours[4].

⚙️ Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous SeO2​ Oxidation (Targeting the Aldehyde)

This protocol is engineered to prevent carboxylic acid formation by enforcing a strictly anhydrous environment[3].

  • Reagent Preparation: Sublime commercial SeO2​ (1.33 g, 12 mmol) under vacuum to remove selenous acid impurities. Distill 1,4-dioxane over sodium/benzophenone to ensure it is 100% anhydrous.

  • System Purge: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge with dry Nitrogen ( N2​ ) for 15 minutes.

  • Dissolution: Dissolve 1-methylisoquinoline (2.03 g, 10 mmol) in 60 mL of the anhydrous 1,4-dioxane.

  • Addition: In a separate dry flask, suspend the sublimed SeO2​ in 30 mL of anhydrous 1,4-dioxane. Heat to 97–100°C. Add the 1-methylisoquinoline solution dropwise over 30 minutes.

  • Self-Validation Check (TLC): After 2 hours of reflux, pull a 0.1 mL aliquot. Run a TLC (Dichloromethane:Methanol 95:5). The starting material spot should be completely gone. Do not exceed 3 hours of reflux to prevent tar formation.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated red selenium metal. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash twice with water to remove trace selenium salts, dry over anhydrous Na2​SO4​ , and purify via column chromatography. Expected yield: ~80%[3].

Protocol B: Biocatalytic N-Oxidation (Targeting the N-Oxide)

This protocol utilizes green chemistry to completely bypass methyl-oxidation byproducts[4].

  • Cell Culture: Cultivate Verticillium sp. GF39 in a standard nutrient broth at 20°C until the exponential growth phase is reached.

  • Harvesting: Centrifuge the culture to harvest the whole cells. Wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.0).

  • Reaction Setup: Resuspend the resting cells in the same phosphate buffer. Add 1-methylisoquinoline to a final concentration of 5 mM.

  • Incubation: Incubate the mixture at 20°C on a rotary shaker (200 rpm) for exactly 10 hours.

  • Self-Validation Check (HPLC): Pull a sample, centrifuge to remove cells, and analyze the supernatant via HPLC. You should observe 100% molar conversion to the N-oxide with zero aldehyde/acid peaks[4].

  • Isolation: Extract the aqueous buffer with ethyl acetate, dry the organic layer, and evaporate to yield the pure 1-methylisoquinoline N-oxide.

🗺️ Part 4: Reaction Pathway Visualization

The following diagram maps the logical flow of 1-methylisoquinoline oxidation, highlighting the critical divergence points where specific reagents or environmental failures (like trace water) trigger byproduct formation.

G SM 1-Methylisoquinoline (Starting Material) Aldehyde 1-Isoquinolinecarboxaldehyde (Target: Methyl Oxidation) SM->Aldehyde SeO2, Anhydrous Dioxane (Optimal Aldehyde Route) Acid 1-Isoquinolinecarboxylic Acid (Byproduct: Over-oxidation) SM->Acid Excess mCPBA / H2O2 (Poor Chemoselectivity) NOxide 1-Methylisoquinoline N-oxide (Target: N-Oxidation) SM->NOxide Verticillium sp. GF39 (100% Selective Biocatalysis) Dimer Dimeric & Tar Products (Byproduct: Degradation) SM->Dimer Wet SeO2 + Extended Heating (Thermal Degradation) Aldehyde->Acid Trace H2O Present (Hydrolysis to Gem-Diol)

Divergent oxidation pathways of 1-methylisoquinoline and associated byproduct formation triggers.

📚 References

  • Product Class 5: Isoquinolines (Science of Synthesis) . Thieme Connect. Available at:

  • A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline . ResearchGate. Available at:

  • The preparation method of natural product alkaloid Aaptamine (CN104072495B) . Google Patents. Available at:

  • Oxidation of aromatic N-heterocyclic compounds to N-oxides by Verticillium sp. GF39 cells . ResearchGate. Available at:

  • A Biocatalytic Synthesis of Heteroaromatic N-Oxides by Whole Cells of Escherichia coli . Amanote. Available at:

Sources

"troubleshooting guide for microwave-assisted isoquinoline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) . As a Senior Application Scientist, I have designed this portal to move beyond basic instruction manuals. Here, we dissect the causality behind microwave-assisted isoquinoline synthesis, providing you with self-validating protocols, mechanistic troubleshooting frameworks, and optimized data to ensure high-fidelity reproducible yields in your drug development workflows.

Section 1: Mechanistic Foundations & FAQs

Q: Why does microwave irradiation specifically benefit the synthesis of isoquinoline cores compared to conventional thermal heating? A: Conventional synthesis relies on conductive heat transfer (e.g., oil baths), which creates a temperature gradient and a "wall effect" that can lead to substrate degradation before the bulk solution reaches the activation energy. Microwave-assisted synthesis relies on dielectric volumetric heating . Because the synthesis of isoquinolines—such as through1[1]—involves highly polar intermediates (like iminium ions) and polar solvents, microwave energy directly interacts with these molecular dipoles via dipole rotation and ionic conduction. This uniform, instantaneous heating reduces reaction times from hours to minutes and minimizes side-reactions, which is critical for preserving sensitive cross-coupling intermediates[2].

Q: How does the choice of solvent alter the microwave coupling efficiency during annulation? A: A solvent's ability to convert microwave electromagnetic energy into heat is dictated by its loss tangent ( tanδ ) . Solvents with a high tanδ (e.g., DMF, Ethanol) couple efficiently with microwaves, enabling rapid temperature ramps[3]. Conversely, non-polar solvents like toluene are "microwave transparent." If your isoquinoline protocol requires a non-polar solvent, you must introduce highly polar reagents or ionic liquids to act as molecular radiators, otherwise, the reaction will fail to reach the necessary thermal threshold[2].

Section 2: Self-Validating Experimental Protocol

Workflow: One-Pot Palladium-Catalyzed Synthesis of Isoquinolines This methodology is adapted from the validated 1[1]. It is designed as a self-validating system where physical observations confirm chemical milestones.

Causality Note: We utilize ammonium acetate ( NH4​OAc ) rather than aqueous ammonia. Under microwave irradiation, NH4​OAc acts as a controlled, slow-release ammonia source. This prevents catastrophic pressure spikes in the sealed vessel and shifts the equilibrium toward the imine intermediate without hydrolyzing the palladium catalyst[1].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 10 mL microwave-certified pressure vial equipped with a magnetic stir bar, combine 2-bromoarylaldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), PPh3​ (0.1 mmol, 10 mol%), and KOAc (2.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF. (Scientist's Insight: DMF provides optimal dielectric heating and thoroughly solubilizes the Pd complex).

  • Primary Irradiation (Sonogashira Coupling): Seal the vial with a Teflon-lined septum cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 10 minutes.

    • Self-Validation Checkpoint: The solution must transition from a pale yellow to a deep orange/brown. This color shift confirms the oxidative addition and subsequent formation of the ortho-alkynylbenzaldehyde intermediate.

  • Amine Addition: Cool the vial to room temperature using the reactor's compressed air cooling system until the pressure drops to 0 bar. Unseal and immediately add NH4​OAc (5.0 mmol).

  • Secondary Irradiation (Annulation): Reseal the vial and irradiate at 120 °C for an additional 15 minutes.

  • Work-up: Cool to room temperature, dilute the mixture with ethyl acetate (20 mL), and wash with brine (3 x 10 mL) to remove the DMF. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography to isolate the substituted isoquinoline.

Workflow A 2-Bromoarylaldehyde + Terminal Alkyne B Pd(OAc)2, PPh3 DMF, KOAc A->B C Sonogashira Coupling Intermediate B->C D NH4OAc Addition (Ammonia Source) C->D E Imination & Annulation D->E F Isoquinoline Derivatives E->F

Caption: Workflow of microwave-assisted Pd-catalyzed isoquinoline synthesis.

Section 3: Troubleshooting Guide (Q&A)

Issue 1: The reaction stalls at the intermediate phase, and isoquinoline annulation is incomplete.

  • Causality: Incomplete annulation usually stems from insufficient activation energy for the cyclization step or the premature depletion/venting of the ammonia source.

  • Diagnostic & Solution: Check your reactor's temperature and pressure logs. If the pressure spiked rapidly and the system vented, the NH4​OAc decomposed too quickly. Lower the initial microwave power limit (e.g., from 150 W to 75 W) to force a gentler temperature ramp[3]. This ensures the ammonia remains in solution long enough to form the iminium ion.

Issue 2: I am observing a black precipitate during heating, and my yields are <30%.

  • Causality: The appearance of a black precipitate is "Palladium black," indicating the catastrophic deactivation of your catalyst via the aggregation of Pd(0) into inactive nanoparticles. Microwave irradiation can create localized "hot spots" if stirring is inadequate, accelerating this degradation.

  • Diagnostic & Solution: First, ensure the magnetic stirring is set to maximum (e.g., 900 rpm) to dissipate hot spots. If the issue persists, increase the loading of the PPh3​ ligand to 15 mol% to better stabilize the Pd(0) species, or switch to a more sterically demanding, electron-rich ligand.

Issue 3: Can I run this synthesis in a greener solvent like water or ethanol?

  • Causality: Yes, but it alters the thermodynamic profile.4[4] and couple very efficiently with microwaves. However, they possess much higher vapor pressures at 120 °C compared to DMF.

  • Diagnostic & Solution: If switching to ethanol, you must use a certified pressure vessel rated for at least 20-30 bar, as the microwave heating will rapidly push the solvent well above its standard boiling point[3]. Be aware that water, while benign, often results in poor substrate solubility which can artificially depress your yield[4].

Troubleshooting T1 Issue: Low Yield or Incomplete Annulation T2 Check Microwave Absorption T1->T2 T5 Check Catalyst Deactivation T1->T5 T3 Solvent Loss Tangent (tan δ) too low? T2->T3 T4 Switch to DMF/NMP or add ionic liquids T3->T4 Yes T6 Pd Black Formation Observed? T5->T6 T7 Lower MW Power (W) or add PPh3 ligand T6->T7 Yes

Caption: Diagnostic logic tree for troubleshooting low yields in microwave synthesis.

Section 4: Quantitative Data - Solvent Dielectric Properties & Yield Optimization

Selecting the correct solvent is the single most critical variable in MAOS. The table below summarizes the dielectric properties of common solvents and their empirical impact on the yield of microwave-assisted isoquinoline annulations.

SolventDielectric Constant ( ϵ′ )Loss Tangent ( tanδ )Microwave AbsorptionTypical Yield Impact in Pd-Annulation
DMF 36.70.161HighOptimal (80-86%) - Excellent solubility and rapid, stable heating[1].
Ethanol 24.30.941Very HighGood (60-70%) - Excellent heating, but generates high pressure; requires certified vessels[4].
Water 80.40.123HighModerate (40-50%) - Environmentally benign, but often results in poor organic substrate solubility[4].
Toluene 2.40.040LowPoor (<20%) - Microwave transparent; requires polar additives or ionic liquids to act as heat sinks[3].

Section 5: References

  • Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. Organic Chemistry Portal / Journal of Organic Chemistry. 1

  • CEM Corporation. Getting Started with Microwave Synthesis: Solvent Polarity and Power Levels. 3

  • National Center for Biotechnology Information (PMC). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. 4

  • Scholars Research Library. A brief review: Microwave assisted organic reaction. 2

Sources

"degradation pathways of isoquinoline aldehydes under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of isoquinoline aldehydes under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial queries regarding the handling and stability of isoquinoline aldehydes.

Q1: What is the general stability profile of isoquinoline aldehydes?

Isoquinoline aldehydes are aromatic aldehydes whose stability is intrinsically linked to the reactivity of the aldehyde functional group.[1] This group is susceptible to various transformations, making the overall molecule prone to degradation under both acidic and basic conditions.[1] Environmental factors such as temperature, light, and the presence of oxygen also play a significant role in their long-term stability.[2][3] Therefore, careful control of pH and storage conditions is critical to prevent unwanted degradation during experiments and storage.[1]

Q2: What are the primary factors that cause instability in these compounds?

The stability of isoquinoline compounds is influenced by several key factors:

  • pH: The aldehyde group is highly sensitive to both acidic and basic environments, which catalyze specific degradation pathways.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and disproportionation.[2][3]

  • Light: Exposure to UV light can induce photodegradation, often leading to discoloration (yellowing) and the formation of radical species.[2][3] The isoquinoline ring system itself can undergo photolytic reactions.[4]

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, a process that can be accelerated by atmospheric oxygen, heat, and light.[2][4]

Q3: How should I properly store isoquinoline aldehydes and their solutions to ensure maximum stability?

To minimize degradation, proper storage is non-negotiable.

  • Solid Form: The most stable form for long-term storage is as a solid or crystalline material. Store it in a cool, dry, and dark place.[1] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace oxygen.[1][2]

  • Solutions: It is strongly advised to avoid storing solutions for extended periods.[1] Whenever possible, prepare solutions fresh for each experiment.[1][5] If a solution must be stored, keep it at low temperatures (2-8 °C) and protected from light in amber vials.[5]

Q4: What are the common visual and analytical indicators of degradation?

Degradation can often be detected through both simple observation and analytical techniques.

  • Visual Indicators: A change in color, particularly to yellow or brown, is a common sign of oxidation or photodecomposition.[2][6] The appearance of cloudiness or precipitation in a solution can also indicate the formation of less soluble degradation products.[2]

  • Analytical Indicators: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing stability. The appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or inconsistent reaction kinetics are all strong indicators of degradation.[1][5] It is crucial to remember that the absence of visual changes does not guarantee compound integrity.[1][5]

Technical Deep Dive: Understanding Degradation Pathways

A thorough understanding of the chemical mechanisms underlying degradation is essential for designing robust experiments and interpreting unexpected results.

Section 1: Degradation Under Acidic Conditions

Q5: What is the primary degradation pathway for an isoquinoline aldehyde in an acidic medium?

Under acidic conditions, the principal degradation pathway is the acid-catalyzed hydration of the aldehyde group to form a geminal diol.[1] This reaction is typically reversible.[1] The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

Acidic_Degradation cluster_main Acid-Catalyzed Hydration cluster_reactants IQ_Aldehyde Isoquinoline Aldehyde (IQ-CHO) Protonated_Aldehyde Protonated Aldehyde IQ_Aldehyde->Protonated_Aldehyde + H⁺ Protonated_Aldehyde->IQ_Aldehyde - H⁺ Gem_Diol Geminal Diol (Hydrate) Protonated_Aldehyde->Gem_Diol + H₂O Gem_Diol->Protonated_Aldehyde - H₂O H_plus H⁺ (Acid Catalyst) H2O H₂O (Solvent)

Caption: Acid-catalyzed hydration of an isoquinoline aldehyde.

Q6: What other reactions can occur under prolonged exposure to strong acid or heat?

While gem-diol formation is the primary reversible reaction, prolonged exposure to harsh acidic conditions (strong acids, elevated temperatures) can lead to more complex and often irreversible degradation pathways.[1] Furthermore, the isoquinoline nitrogen atom, being basic (pKa ≈ 5.4), will be protonated in acidic media.[7] This protonation alters the electron density of the entire ring system, which can influence the reactivity and stability of the molecule, though specific subsequent degradation pathways are compound-dependent and less commonly defined.[1]

Section 2: Degradation Under Basic Conditions

Q7: For an isoquinoline aldehyde without α-hydrogens, what is the main degradation pathway in a basic medium?

For isoquinoline aldehydes that lack α-hydrogens (e.g., isoquinoline-1-carbaldehyde, isoquinoline-3-carbaldehyde), the predominant degradation pathway in the presence of a strong base is the Cannizzaro reaction .[1][8][9] This is a classic disproportionation reaction where two molecules of the aldehyde react: one is reduced to the corresponding primary alcohol, and the other is oxidized to the corresponding carboxylic acid.[9][10]

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[9][11] The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, completing the redox process.[9]

Cannizzaro_Reaction cluster_cannizzaro Cannizzaro Reaction Mechanism Aldehyde1 IQ-CHO (Molecule 1) Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde1->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid IQ-COOH (Carboxylic Acid) Tetrahedral_Intermediate->Carboxylic_Acid Hydride Transfer Aldehyde2 IQ-CHO (Molecule 2) Alkoxide IQ-CH₂O⁻ (Alkoxide) Aldehyde2->Alkoxide Accepts H⁻ Carboxylate IQ-COO⁻ (Carboxylate) Carboxylic_Acid->Carboxylate Proton Exchange Alcohol IQ-CH₂OH (Alcohol) Alkoxide->Alcohol Proton Exchange Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Split Split Aliquots Start->Split Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Split->Acid Base Basic Stress (e.g., 0.1M NaOH, RT) Split->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Split->Oxidative Control Control Sample (Protected from stress) Split->Control Sample Sample at Time Points (e.g., 2, 6, 24h) Acid->Sample Base->Sample Oxidative->Sample Control->Sample Neutralize Neutralize (if needed) & Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze

Sources

Technical Support Center: Improving the Regioselectivity of Electrophilic Substitution on the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (SEAr) on the isoquinoline scaffold. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered in achieving high regioselectivity in your experiments. As Senior Application Scientists, we have curated this information to not only guide your experimental steps but also to illuminate the underlying chemical principles governing these reactions.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding electrophilic substitution on the isoquinoline ring.

Q1: What are the fundamental principles governing regioselectivity in electrophilic substitution on the isoquinoline ring?

The regioselectivity of electrophilic substitution on the isoquinoline ring is primarily dictated by the electronic properties of its bicyclic system, which consists of a benzene ring (carbocyclic) and a pyridine ring (heterocyclic).[1] The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[1][2] Consequently, electrophilic aromatic substitution reactions preferentially occur on the more electron-rich benzene ring, typically at the C5 and C8 positions.[1][3][4]

The preference for C5 and C8 substitution can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at these positions allows for the positive charge to be delocalized over two resonance structures without involving the less stable resonance forms that would disrupt the aromaticity of the pyridine ring.[1][4]

Q2: Why is the pyridine ring in isoquinoline deactivated towards electrophilic attack?

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. This leads to an inductive electron-withdrawing effect, reducing the electron density of the pyridine ring.[5] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is protonated, forming an isoquinolinium ion. This positive charge further deactivates the entire molecule, especially the pyridine ring, towards attack by electrophiles.[2]

Q3: How do substituents already present on the isoquinoline ring affect the regioselectivity of further electrophilic substitution?

Substituents play a critical role in directing incoming electrophiles through both electronic and steric effects.[1]

  • Electronic Effects:

    • Electron-donating groups (EDGs) on the benzene ring, such as alkyl or alkoxy groups, activate it towards electrophilic substitution.[6][7][8] They can influence the ratio of C5 to C8 substitution, often favoring the position that allows for better stabilization of the positive charge in the intermediate.

    • Electron-withdrawing groups (EWGs) on the benzene ring, such as nitro or cyano groups, will further deactivate the ring, making electrophilic substitution more difficult.[6][7][8]

  • Steric Effects:

    • Bulky substituents can hinder the approach of an electrophile to adjacent positions.[1] For instance, a large group at C4 might sterically disfavor substitution at C5, potentially leading to a higher proportion of the C8 isomer.

Q4: Are there any general trends for the regioselectivity of common electrophilic substitution reactions on unsubstituted isoquinoline?

Yes, for several common electrophilic substitution reactions on unsubstituted isoquinoline, there are well-established regiochemical outcomes:

ReactionReagentsMajor Product(s)Minor Product(s)
Nitration Fuming HNO₃ / conc. H₂SO₄, 0°C5-Nitroisoquinoline (~90%)8-Nitroisoquinoline (~10%)
Sulfonation Oleum, 90°CIsoquinoline-5-sulfonic acid-
Bromination Br₂ / AlCl₃, 75°C5-Bromoisoquinoline-

Data compiled from multiple sources.[1][5][9][10]

It's important to note that reaction conditions can significantly influence these ratios.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield of the desired C5-substituted product and a significant amount of the C8-isomer in nitration reactions.

Possible Causes:

  • Suboptimal Reaction Temperature: The ratio of C5 to C8 nitration products is highly sensitive to temperature.[1] Higher temperatures can lead to decreased selectivity.

  • Incorrect Nitrating Agent or Concentration: The specific nitrating agent and its concentration can affect the outcome.

  • Incomplete Protonation: Insufficient acid may not fully protonate the isoquinoline, leading to altered reactivity.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0°C using an ice-salt or dry ice-acetone bath.[1] This kinetically favors the formation of the 5-nitroisoquinoline.

  • Use of Fuming Nitric Acid: Employ fuming nitric acid in concentrated sulfuric acid for optimal results.[1]

  • Ensure Complete Dissolution: Make sure the isoquinoline is completely dissolved in the sulfuric acid before adding the nitric acid to ensure full protonation.[11]

G cluster_0 Troubleshooting: Low C5/C8 Selectivity in Nitration Problem Problem: Low C5/C8 selectivity Cause1 Cause: Suboptimal Temperature Problem->Cause1 Cause2 Cause: Incorrect Reagents Problem->Cause2 Cause3 Cause: Incomplete Protonation Problem->Cause3 Solution1 Solution: Strict Temperature Control (≤ 0°C) Cause1->Solution1 Solution2 Solution: Use Fuming HNO₃ in conc. H₂SO₄ Cause2->Solution2 Solution3 Solution: Ensure Complete Dissolution Cause3->Solution3

Caption: Troubleshooting low C5/C8 selectivity.

Problem 2: Difficulty in achieving electrophilic substitution on an isoquinoline ring bearing a deactivating group.

Possible Causes:

  • Reduced Nucleophilicity: The deactivating group further reduces the electron density of the already deactivated isoquinoline ring system, making it less nucleophilic.

  • Harsh Reaction Conditions Required: Overcoming this deactivation often requires more forcing conditions, which can lead to side reactions or decomposition.

Solutions:

  • Use of a More Potent Electrophile/Catalyst System: Consider using a stronger Lewis acid to generate a more reactive electrophile.[12] For example, in Friedel-Crafts reactions, a more active catalyst might be necessary.

  • Activation via N-Oxide Formation: Convert the isoquinoline to its N-oxide. The N-oxide group is activating and directs electrophilic substitution to the C4 position. The N-oxide can be subsequently removed.[3]

  • Metal-Catalyzed C-H Functionalization: For accessing positions that are difficult to functionalize via classical SEAr, consider transition-metal-catalyzed C-H activation strategies. These methods offer alternative regioselectivity controlled by directing groups.[1]

Problem 3: Friedel-Crafts acylation or alkylation of isoquinoline is unsuccessful.

Possible Causes:

  • Lewis Acid Complexation: The basic nitrogen atom of the isoquinoline ring complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring system even further, effectively shutting down the reaction.

  • Low Reactivity: Even without complexation, the isoquinoline ring is generally not electron-rich enough for Friedel-Crafts reactions.

Solutions:

  • This reaction is generally not feasible on the unsubstituted isoquinoline ring. There are no generally useful processes for the introduction of carbon substituents by electrophilic substitution of isoquinolines.[9]

  • Alternative Synthetic Routes: Consider building the desired acylated or alkylated isoquinoline from a different starting material using methods like the Bischler-Napieralski or Pictet-Spengler synthesis.[3][13]

III. Experimental Protocols

Protocol 1: Highly Regioselective Nitration of Isoquinoline to 5-Nitroisoquinoline

This protocol is designed to maximize the yield of the C5-nitro isomer.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath to 0°C.

  • Slowly add isoquinoline to the cold sulfuric acid with continuous stirring to ensure complete dissolution and protonation.[1]

  • Maintain the temperature at 0°C and add fuming nitric acid dropwise over a period of 30 minutes. Careful temperature control is crucial to maintain high regioselectivity.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is predominantly 5-nitroisoquinoline.

G cluster_1 Workflow: Regioselective Nitration of Isoquinoline Start Start Step1 1. Cool conc. H₂SO₄ to 0°C Start->Step1 Step2 2. Slowly add Isoquinoline Step1->Step2 Step3 3. Add fuming HNO₃ dropwise at 0°C Step2->Step3 Step4 4. Stir at 0°C for 2 hours Step3->Step4 Step5 5. Quench on ice Step4->Step5 Step6 6. Neutralize with Na₂CO₃ Step5->Step6 Step7 7. Extract with CH₂Cl₂ Step6->Step7 End End: 5-Nitroisoquinoline Step7->End

Caption: Workflow for the regioselective nitration of isoquinoline.

Protocol 2: Regioselective Bromination of Isoquinoline to 5-Bromoisoquinoline

This protocol provides a method for the selective bromination at the C5 position.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice-acetone bath

  • Crushed ice

Procedure:

  • In a flask equipped with a mechanical stirrer and an addition funnel, add concentrated sulfuric acid.

  • Slowly add isoquinoline to the well-stirred acid, ensuring the internal temperature remains below 30°C.[11]

  • Cool the resulting solution to -25°C in a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C.[11]

  • Stir the suspension efficiently for 2 hours at -22°C ± 1°C, and then for an additional 3 hours at -18°C ± 1°C.[11]

  • Pour the homogeneous reaction mixture onto crushed ice.

  • The product can then be isolated by filtration and purified by recrystallization or column chromatography.

Note: Careful temperature control is critical in this procedure to suppress the formation of the 8-bromoisoquinoline isomer, which is difficult to separate.[11]

IV. References

  • Collegedunia. (2024, July 20). Isoquinoline on treatment with oleum at 90°C yields majorly. Retrieved from

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved from

  • Managing reaction regioselectivity in functionalizing the isoquinoline ring. (n.d.). Benchchem. Retrieved from

  • Directing effects in heterocyclic and bicyclic aromatics. (2021, April 15). YouTube. Retrieved from

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd. Retrieved from

  • Yao, T., & Larock, R. C. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 67(21), 7215–7222. [Link]

  • Isoquinoline. (n.d.). Retrieved from

  • Ashenhurst, J. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from

  • Why does nucleophilic substitution in isoquinoline favour at position 1? (2020, March 1). Quora. Retrieved from

  • Quinolines and Isoquinolines: Reactions and Synthesis. (n.d.). Lejan Team. Retrieved from

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. Retrieved from

  • Wang, H., Zhu, M., Ye, S., & Wu, J. (2013). Generation of Diverse Isoquinoline N-Oxides in an Aqueous System. RSC Advances, 3(36), 13626-13629. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC. Retrieved from

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (n.d.). Retrieved from

  • Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. Retrieved from

  • Fused Ring Heterocycles. (n.d.). Retrieved from

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (n.d.). DTIC. Retrieved from

  • 7.4: Activation and Deactivation. (2022, October 4). Chemistry LibreTexts. Retrieved from

  • Electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. (n.d.). Retrieved from

  • Quinolines and isoquinolines. (n.d.). ResearchGate. Retrieved from

  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Retrieved from

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017, October 30). MDPI. Retrieved from

  • Nitration of Pyrrolo[2,1-a]isoquinolines. (2023, March 22). The Journal of Organic Chemistry. Retrieved from

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2‑Ethynylbenzaldehydes. (2025, December 2). PMC. Retrieved from

  • Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation. (n.d.). Benchchem. Retrieved from

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. Retrieved from

  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. (n.d.). Benchchem. Retrieved from

  • Sulphonation of Quinoline Insights. (n.d.). Scribd. Retrieved from

  • Isoquinoline-substituted hybrid compounds: synthesis and computational studies. (n.d.). ResearchGate. Retrieved from

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). Retrieved from

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024, January 2). Chemical Reviews. Retrieved from

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Retrieved from

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isoquinoline alkaloids (IQAs)—such as berberine, palmatine, sanguinarine, and chelidonine—present unique analytical challenges due to their basic nitrogen atoms and frequent occurrence as quaternary ammonium cations[1]. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in complex biological or botanical matrices, these physicochemical properties make them highly susceptible to matrix effects (ME), specifically ion suppression in the Electrospray Ionization (ESI) source[2].

This guide provides field-proven troubleshooting workflows, causal explanations, and self-validating protocols to help researchers achieve robust quantification.

Part 1: Diagnostic Workflows & Causality

Why do matrix effects occur with Isoquinoline Alkaloids? In ESI+ mode, quaternary protoberberine alkaloids (QPAs) are pre-charged in solution. However, co-eluting matrix components (e.g., endogenous glycerophospholipids in plasma, polyphenols in plant extracts) aggressively compete for the limited surface area of ESI droplets[1]. If these matrix components possess higher surface activity or higher proton affinity, they prevent the IQAs from efficiently transitioning into the gas phase, causing severe ion suppression and compromising trace-level quantification[2][3].

To diagnose this, analysts must map the suppression zones using a post-column infusion setup.

G LC LC System (Blank Matrix Extract) Tee Tee Union LC->Tee Gradient Flow Syringe Syringe Pump (Continuous IQA Infusion) Syringe->Tee Constant Flow MS MS/MS Detector (Monitor IQA MRM) Tee->MS Data Ion Suppression/Enhancement Profile MS->Data

Post-column infusion setup for mapping matrix effects in LC-MS/MS.

Part 2: Troubleshooting FAQs

Q1: I am observing >50% ion suppression for berberine and coptisine in rat plasma using protein precipitation (PPT). How can I mitigate this? Causality: PPT effectively removes proteins but leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute with late-eluting hydrophobic IQAs on reversed-phase C18 columns, dominating the ESI droplet surface and suppressing the analyte signal. Solution: Switch your sample preparation from PPT to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE using aether or ethyl acetate significantly reduces phospholipid carryover[4]. For SPE, a Mixed-Mode Cation Exchange (MCX) cartridge is highly effective. Because the basic nitrogen of IQAs binds strongly to the cation-exchange resin, you can aggressively wash the cartridge with 100% methanol to remove neutral lipids before eluting the basic alkaloids[5].

Q2: I cannot source Stable Isotope-Labeled Internal Standards (SIL-IS) for all 14 IQAs in my multiplexed assay. Will this invalidate my quantification? Causality: SIL-IS perfectly co-elute with target analytes, experiencing the exact same matrix suppression, thereby normalizing the signal. Without them, varying matrix effects across the chromatogram will skew quantification. Solution: If SIL-IS are unavailable, employ a structural analog IS that elutes closely to your target compounds (e.g., using bifendate for Corydalis alkaloids)[4]. You must validate this by calculating the IS-normalized Matrix Factor (MF). The IS-normalized MF should be within a 15% deviation (85%–115%)[6]. Alternatively, simple sample dilution (e.g., a 1:7 dilution with acetonitrile) can dilute matrix interferents below their suppression threshold while keeping IQA signals within the dynamic range[7].

Q3: My chromatogram shows severe peak tailing for chelidonine, and matrix effects vary significantly across the width of the peak. How do I fix this? Causality: Peak tailing of basic IQAs is often caused by secondary interactions with unendcapped residual silanol groups on the silica-based stationary phase. This broadens the peak, causing it to co-elute with a wider range of background matrix components, leading to variable ion suppression across the peak width. Solution: Use a highly endcapped column or a superficially porous particle (core-shell) column designed for basic compounds. Additionally, adding 0.1% to 0.2% formic or acetic acid to the mobile phase ensures the silanols are fully protonated (neutralized), which improves both peak shape and MS detection sensitivity[4][7].

G Start Assess Matrix Effect (ME) Check Is ME < 85% or > 115%? Start->Check Yes Yes (Significant ME) Check->Yes No No (Acceptable) Check->No Prep Optimize Sample Prep (SPE / LLE / Dilution) Yes->Prep Chroma Improve Chromatography (Gradient / HILIC) Yes->Chroma MS MS Adjustments (APCI / Isotope IS) Yes->MS Validate Re-evaluate Matrix Factor Prep->Validate Chroma->Validate MS->Validate Validate->Check

Systematic troubleshooting workflow for resolving LC-MS/MS matrix effects.

Part 3: Quantitative Impact of Mitigation Strategies

The following table summarizes expected quantitative improvements when applying the troubleshooting strategies discussed above, based on validated pharmacokinetic and phytochemical studies.

Mitigation StrategyMatrix TestedTarget AlkaloidOriginal Matrix Effect (%)Optimized Matrix Effect (%)
Sample Dilution (1:7) Cell LysateSanguinarine< 60% (Severe Suppression)87.5 – 107.2%
LLE (Aether extraction) Dog PlasmaCorydalis Alkaloids~40 – 50%94.08 – 102.76%
SPE (C18 / MCX) Plant ExtractChelidonineHighly Variable> 90% Recovery
Mobile Phase Optimization Rat PlasmaL-TetrahydropalmatinePeak Tailing / Suppression99.3 – 104.6%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

Purpose: To empirically map regions of ion suppression or enhancement across the chromatographic run, allowing analysts to adjust gradients and shift analyte retention times into interference-free windows.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a neat standard solution of the target IQA (e.g., 100 ng/mL in 50% methanol).

  • Hardware Setup: Load the standard into a syringe pump. Connect the syringe pump to a zero-dead-volume T-piece installed directly between the LC analytical column outlet and the MS ESI source inlet.

  • Infusion: Set the syringe pump to infuse continuously at a flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma or plant matrix devoid of the analyte) into the LC system using your standard gradient method.

  • Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transition of the target IQA.

  • Validation & Interpretation: A stable, flat baseline indicates zero matrix effect. Dips in the baseline indicate zones of ion suppression; spikes indicate ion enhancement. Adjust your LC gradient so your target IQAs elute during the stable baseline periods.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Isoquinoline Alkaloids

Purpose: To selectively isolate basic IQAs from complex biological matrices containing neutral lipids and acidic interferences, drastically reducing ESI suppression.

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of LC-MS grade Methanol, followed by 2 mL of LC-MS grade Water through the MCX cartridge to activate the sorbent.

  • Sample Loading: Dilute the plasma or plant extract 1:1 with 2% phosphoric acid. Causality: This lowers the pH, ensuring the basic nitrogen of the IQAs is fully ionized (protonated) for maximum retention on the cation-exchange resin. Load onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 2 mL of 2% Formic acid in water to wash away neutral and acidic hydrophilic components.

  • Organic Wash: Pass 2 mL of 100% Methanol. Causality: This critical step removes hydrophobic interferences (like phospholipids). The basic IQAs remain locked to the resin via strong ionic bonds, preventing premature elution.

  • Elution: Elute the target IQAs with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic nitrogen on the alkaloids, breaking the ionic interaction with the sorbent and releasing the analytes.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase prior to LC-MS/MS injection.

Sources

Validation & Comparative

"structure-activity relationship (SAR) studies of substituted isoquinoline-carbaldehydes"

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline-Carbaldehyde Scaffolds in Oncology: A SAR Comparison Guide for Chemical Probe Selection

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently consult with medicinal chemists who are optimizing isoquinoline-based libraries. The isoquinoline-carbaldehyde scaffold—particularly when functionalized as a thiosemicarbazone or fused into a pyrrolo-isoquinoline—represents a highly privileged structure in oncology . However, the biological performance of these molecules is hyper-sensitive to their substitution patterns.

This guide objectively compares the structure-activity relationships (SAR) of various substituted isoquinoline-carbaldehydes, contrasting their efficacy as Ribonucleotide Reductase (RNR) inhibitors and multidrug resistance (MDR) modulators. By examining the causality behind these SAR trends, researchers can select the optimal scaffold for their specific target profiles.

Mechanistic Rationale & SAR Insights

The antineoplastic activity of isoquinoline-1-carboxaldehyde thiosemicarbazones (IQ-1-Ts) hinges on their ability to form tridentate complexes with intracellular iron [Fe(II)]. This complex quenches the essential tyrosyl radical in the RNR enzyme, halting dNTP synthesis and inducing S-phase cell cycle arrest.

  • C-4 Substitutions (The High-Potency Route): Introducing electron-donating groups (e.g., -NH2, -NHCH3) at the C-4 position significantly boosts antineoplastic activity. Why? The electron-donating effect increases the electron density on the isoquinoline ring nitrogen. This subtle electronic shift optimizes the pKa of the chelating system, enhancing the thermodynamic stability of the Fe(II) complex. Furthermore, the C-4 position projects into a tolerant region of the RNR binding pocket, avoiding steric clashes .

  • C-5 Substitutions (The Steric Penalty): Conversely, substitutions at the C-5 position (e.g., -OAc, -OH) generally result in diminished activity. The causality here is primarily steric. Bulky groups at C-5 distort the planar geometry necessary for optimal active-site accommodation, leading to a severe drop in target engagement .

  • Pyrrolo-Fused Isoquinoline-Carbaldehydes (The MDR Evaders): For cancers exhibiting P-glycoprotein (P-gp) mediated multidrug resistance, standard IQ-1-Ts often fail due to rapid efflux. Fusing a pyrrole ring to the isoquinoline core (e.g., 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carbaldehyde) alters the lipophilicity (LogP) and topological polar surface area (TPSA). This structural modification prevents the molecule from acting as a P-gp substrate, allowing it to accumulate intracellularly and exert antiproliferative effects .

Visualizing the RNR Inhibition Pathway

To understand the downstream effects of the C-4 optimized scaffold, we must map its mechanism of action.

RNR_Pathway IQ 4-Amino-IQ-1-Ts (Iron Chelator) Complex IQ-Fe(II) Complex IQ->Complex Binds Fe Intracellular Fe(II) Fe->Complex RNR Ribonucleotide Reductase (Tyrosyl Radical) Complex->RNR Quenches Radical dNTP dNTP Pool Depletion RNR->dNTP Inhibits Synthesis Apoptosis S-Phase Arrest & Apoptosis dNTP->Apoptosis Triggers

Mechanism of action for 4-Amino-IQ-1-Ts inducing apoptosis via RNR inhibition.

Comparative Performance Data

The following table synthesizes the quantitative performance of different isoquinoline-carbaldehyde derivatives against the L1210 leukemia model (in vivo) and their relative target profiles.

Scaffold / Substitution PatternPrimary TargetL1210 In Vivo Efficacy (% T/C)*P-gp Efflux SusceptibilityOptimal Application
Unsubstituted IQ-1-Ts (Baseline)RNR130 - 140%HighBaseline reference probe
4-Amino-IQ-1-Ts RNR177% (Optimum)HighAggressive, non-MDR leukemias
4-(Methylamino)-IQ-1-Ts RNR177% (Optimum)HighAggressive, non-MDR leukemias
5-Acetoxy-IQ-1-Ts RNR< 120% (Poor)HighNot recommended (Steric clash)
1-Ph-DHPIQ-CHO (Fused)Topoisomerase / TubulinN/A (High in vitro potency)Low (Evades MDR)Refractory, MDR-positive solid tumors

* % T/C = (Median survival time of treated mice / Median survival time of control mice) × 100. A value >125% is considered significant antineoplastic activity.

Visualizing the SAR Optimization Logic

SAR_Logic Base Isoquinoline-Carbaldehyde Base Scaffold C4 C-4 Substitution (e.g., -NH2, -NHCH3) Base->C4 Electron Donating C5 C-5 Substitution (e.g., -OAc, -OH) Base->C5 Bulky Groups Fused Pyrrolo-Fusion (e.g., 1-Ph-DHPIQ) Base->Fused Ring Annulation RNR_High High RNR Inhibition (Optimum T/C > 170%) C4->RNR_High RNR_Low Reduced Potency (Steric Hindrance) C5->RNR_Low MDR P-gp Efflux Evasion (MDR Cancers) Fused->MDR

SAR decision tree for optimizing isoquinoline-carbaldehydes based on therapeutic goals.

Experimental Protocols: Synthesis & Validation of 4-Amino-IQ-1-Ts

To ensure reproducibility, the following protocol outlines the synthesis of the highly active 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone . This workflow is designed as a self-validating system, incorporating critical checkpoints to prevent downstream failures.

Phase 1: Amination and Oxidation

  • Starting Material: Begin with 4-bromo-1-methylisoquinoline (1.0 eq).

  • Amination: Condense the starting material with ammonium hydroxide (excess) in a sealed pressure tube at 150°C for 18 hours.

    • Causality: The high pressure and temperature are required to overcome the activation energy barrier for nucleophilic aromatic substitution at the relatively electron-rich C-4 position.

    • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the brominated starting material and the appearance of a highly polar, ninhydrin-positive spot confirms the formation of 4-amino-1-methylisoquinoline.

  • Oxidation to Aldehyde: Dissolve the intermediate in 1,4-dioxane. Add selenium dioxide (SeO2, 1.5 eq) and reflux for 4 hours.

    • Causality: SeO2 selectively oxidizes the activated C-1 methyl group to an aldehyde without over-oxidizing to the carboxylic acid, preserving the C-4 amino group intact.

    • Validation Checkpoint 2: Filter the black selenium precipitate. Analyze the crude product via 1H-NMR. The successful oxidation is definitively confirmed by the appearance of a sharp aldehydic proton singlet at ~10.1 ppm. If this peak is absent, the oxidation has failed.

Phase 2: Thiosemicarbazone Condensation 4. Condensation: Dissolve the 4-aminoisoquinoline-1-carboxaldehyde in warm ethanol. Add an equimolar amount of thiosemicarbazide and a catalytic drop of glacial acetic acid.

  • Causality: The mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal hydrazine nitrogen of the thiosemicarbazide.
  • Crystallization: Reflux for 2 hours, then cool to 0°C. Collect the resulting precipitate via vacuum filtration and recrystallize from aqueous ethanol.
  • Validation Checkpoint 3: Confirm purity via HPLC (>98%). The final product should exhibit an optimal in vivo % T/C of ~177 when dosed at 40 mg/kg/day in L1210-bearing mice .

Conclusion

For standard antineoplastic applications targeting RNR, the 4-amino substituted IQ-1-Ts represents the gold standard, offering superior electronic properties for iron chelation compared to C-5 substituted analogs. However, if the clinical model involves P-gp mediated resistance, transitioning to a pyrrolo-fused isoquinoline-carbaldehyde scaffold is the scientifically sound alternative.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[Link]

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243.[Link]

Validation of a New Synthetic Route to 1-Methylisoquinoline-8-carbaldehyde: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

1-Methylisoquinoline-8-carbaldehyde (CAS: 1416713-00-2) is an indispensable building block in medicinal chemistry. The unique positioning of the C8-formyl group—situated at the peri-position relative to the C1-methyl—makes it a highly sought-after scaffold for synthesizing.

Historically, functionalizing the C8 position of the isoquinoline core has been a synthetic bottleneck. This guide objectively compares the traditional cryogenic organolithium methodology against a next-generation, highly scalable Palladium-Catalyzed Reductive Carbonylation route. By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the data necessary to upgrade their synthetic workflows.

Strategic Overview & Mechanistic Rationale

The Traditional Route: Cryogenic Lithium-Halogen Exchange

The classical approach to synthesizing 1-Methylisoquinoline-8-carbaldehyde relies on the halogen-metal exchange of 8-bromo-1-methylisoquinoline using n-butyllithium at –78 °C, followed by an electrophilic quench with anhydrous dimethylformamide (DMF).

Causality of Failure: While conceptually straightforward, this route is plagued by operational and chemical limitations. The isoquinoline core is inherently electrophilic. Even with the C1-methyl group providing steric shielding, the highly reactive n-butyllithium can undergo competitive nucleophilic addition to the C3 position. Furthermore, the intermediate 8-lithio-1-methylisoquinoline is extremely sensitive; trace moisture leads to protonation, yielding the des-bromo byproduct (1-methylisoquinoline). Scaling this reaction requires massive cryogenic infrastructure to control the highly exothermic DMF quench, resulting in poor E-factors.

The New Route: Palladium-Catalyzed Reductive Carbonylation

To circumvent the hazards of organolithium chemistry, modern process chemistry utilizes . Leveraging a two-chamber reactor system (COware), carbon monoxide is generated ex situ from a stable solid precursor (COgen) and crosses into the reaction chamber.

Causality of Success:

  • Ligand Design: The use of CataCXium A (di-1-adamantyl-n-butylphosphine) is critical. Its electron-rich nature accelerates the oxidative addition of the robust C(sp2)–Br bond, while its immense steric bulk forces the final reductive elimination step, preventing the catalyst from resting in inactive states.

  • Hydride Source: Potassium formate (KCOOH) is utilized as a mild, in situ hydride donor. Upon transmetalation, the formate ligand undergoes spontaneous decarboxylation (releasing CO₂) to generate the active Pd-hydride species. This completely eliminates the need for hazardous H₂ gas and prevents the over-reduction of the aldehyde to a benzylic alcohol.

Workflow SM 8-Bromo-1- methylisoquinoline TR_Step n-BuLi, THF, -78 °C DMF Quench SM->TR_Step Traditional Route NR_Step Pd(OAc)2, CataCXium A COgen, KCOOH, 80 °C SM->NR_Step New Route TR_Prod Aldehyde Product (45-55% Yield) TR_Step->TR_Prod NR_Prod Aldehyde Product (88-92% Yield) NR_Step->NR_Prod

Fig 1: Comparative workflow of traditional vs. new synthetic routes.

Quantitative Performance Comparison

The following table summarizes the empirical data comparing the two synthetic strategies on a standard 10 mmol scale.

Performance MetricTraditional Route (n-BuLi / DMF)New Route (Pd / COgen / KCOOH)
Isolated Yield 45% – 55%88% – 92%
Regioselectivity Moderate (C=N addition byproducts)>99% (Strictly C8-formylation)
Operating Temperature –78 °C to Room Temperature80 °C (Standard oil bath/heating block)
Reagent Hazards Pyrophoric (n-BuLi), Highly moisture sensitiveStable solids (KCOOH, COgen)
Scalability Poor (Exothermic quench limits batch size)Excellent (Controlled CO release)
Impurity Profile Des-bromo byproduct, C3-alkylated adductsTrace unreacted starting material

Experimental Workflow: The Reductive Carbonylation Protocol

This self-validating protocol is adapted from the.

Reagents & Equipment
  • Chamber A (CO Generation): 9-methylfluorene-9-carbonyl chloride (COgen, 1.5 equiv), Pd(dba)₂ (1 mol%), [(t-Bu)₃PH]BF₄ (1 mol%), Cy₂NMe (2.0 equiv).

  • Chamber B (Reaction): 8-Bromo-1-methylisoquinoline (1.0 mmol, 222.1 mg), Pd(OAc)₂ (2 mol%, 4.5 mg), CataCXium A (6 mol%, 21.5 mg), KCOOH (2.0 equiv, 168.2 mg).

  • Solvent: Anhydrous, degassed DMF.

  • Reactor: Glass COware two-chamber system.

Step-by-Step Procedure
  • System Preparation: Flame-dry the two-chamber reactor under a vacuum and backfill with Argon (repeat 3x) to ensure an oxygen-free environment, preventing phosphine ligand oxidation.

  • Solid Reagent Loading:

    • To Chamber A, add the COgen precursor, Pd(dba)₂, and the phosphonium salt.

    • To Chamber B, add 8-bromo-1-methylisoquinoline, Pd(OAc)₂, CataCXium A, and KCOOH.

  • Solvent Addition: Inject anhydrous DMF (3.0 mL) into Chamber B. Sparg the solution with Argon for 5 minutes. Seal the system.

  • Activation (Mechanistic Checkpoint): Inject Cy₂NMe into Chamber A. Observation: You should observe a mild color change and gradual gas evolution in Chamber A. This slow release maintains a steady, low-pressure CO atmosphere, preventing CO-poisoning of the Pd(II) catalyst in Chamber B.

  • Reaction: Heat Chamber B to 80 °C for 16 hours.

  • Workup: Cool the system to room temperature. Carefully vent the reactor in a fume hood. Dilute the mixture in Chamber B with EtOAc (20 mL), wash with H₂O (3 x 10 mL) to remove DMF and formate salts, and wash with brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc 4:1) to yield 1-Methylisoquinoline-8-carbaldehyde as a pale yellow solid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br COIns CO Insertion [Ar-CO-Pd(II)-Br] OxAdd->COIns + CO TransMet Formate Exchange [Ar-CO-Pd(II)-OOCH] COIns->TransMet + KCOOH - KBr Decarb Decarboxylation [Ar-CO-Pd(II)-H] TransMet->Decarb - CO2 RedElim Reductive Elimination Ar-CHO + Pd(0) Decarb->RedElim RedElim->Pd0 Product Release

Fig 2: Mechanism of Pd-catalyzed reductive carbonylation using formate.

Conclusion

The validation of the palladium-catalyzed reductive carbonylation route demonstrates a profound upgrade over traditional organolithium methods for the synthesis of 1-Methylisoquinoline-8-carbaldehyde. By utilizing stable hydride donors (KCOOH) and ex situ CO generation, researchers can achieve >88% isolated yields while entirely bypassing cryogenic requirements and moisture-sensitive intermediates. This methodology represents the current gold standard for scaling complex isoquinoline building blocks in drug discovery.

References

  • Skrydstrup, T., et al. (2013). "Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling." The Journal of Organic Chemistry, 78(16), 8327–8335. URL:[Link]

  • Beller, M., et al. (2012). "Palladium-catalyzed reductive carbonylation of aryl bromides with phosphinite ligands." Chemistry - An Asian Journal, 7(10), 2213-2216. URL:[Link]

  • Wu, X.-F., et al. (2016). "A Convenient Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides with Dual Role of Formic Acid." Chemistry - A European Journal, 22(17), 5835-5838. URL:[Link]

"in vitro comparison of the anticancer activity of novel isoquinoline derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Comparison of the Anticancer Activity of Novel Isoquinoline Derivatives: A Comprehensive Evaluation Guide

Introduction: As drug development professionals navigate the complexities of oncology drug discovery, the isoquinoline scaffold has emerged as a highly versatile pharmacophore. Found abundantly in natural alkaloids and synthetic libraries, isoquinoline derivatives exhibit potent anticancer activities by modulating key signaling pathways, intercalating DNA, and inhibiting topoisomerases ([1], [2]). This guide provides an objective, data-driven comparison of novel synthetic isoquinoline derivatives against standard chemotherapeutic agents (e.g., Doxorubicin, Etoposide). By examining their differential in vitro efficacies, structural advantages, and the rigorous methodologies required for their evaluation, we aim to equip researchers with actionable insights for preclinical development.

Mechanisms of Action & Pathway Modulation: Unlike standard cytotoxics that often induce widespread non-specific DNA damage, novel isoquinoline derivatives can be rationally designed for targeted pathway inhibition. For instance, benzo[6,7]indolo[3,4-c]isoquinolines demonstrate potent topoisomerase inhibition, generating nicked DNA bands comparable to Camptothecin ([2]). Furthermore, specific isomers effectively block the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to the downstream inhibition of protein synthesis, cell cycle arrest, and the induction of apoptosis ([1], [2]).

Pathway Iso Novel Isoquinoline Derivatives Topo Topoisomerase I/II Iso->Topo Inhibits PI3K PI3K / Akt Pathway Iso->PI3K Downregulates DNA DNA Cleavage (Nicked DNA) Topo->DNA Induces mTOR mTOR Signaling PI3K->mTOR Blocks Apop Apoptosis & Cell Cycle Arrest DNA->Apop Triggers mTOR->Apop Promotes

Mechanistic pathway of isoquinoline derivatives inducing apoptosis via dual-target inhibition.

Comparative In Vitro Efficacy: Isoquinolines vs. Standard Therapeutics To objectively assess the translational potential of these novel compounds, we must benchmark their 50% inhibitory concentration (IC50) and Growth Inhibition (GI50) metrics against established clinical standards. The structural functionalization of the isoquinoline ring—such as the addition of amino acid moieties or stilbene groups—profoundly dictates cellular permeability and target affinity ([2], [3]).

Table 1: Comparative Cytotoxicity (IC50/GI50) of Novel Isoquinoline Derivatives vs. Reference Drugs

Compound Class / Specific DerivativeTarget Cell Line(s)Potency (IC50 / GI50)Reference Standard & PotencyKey Observation
Benzo[6,7]indolo[3,4-c]isoquinolines (Compound 3)Broad Panel (NCI-60)GI50 = 39 nMCamptothecin (Comparable DNA nicking)N-(3-morpholinopropyl) substitution yields high antiproliferative efficacy ([2]).
Tetrahydroisoquinoline-stilbene (Compound 17)A549 (Lung), MCF-7 (Breast)IC50 = 25 nMColchicine (Tubulin inhibition standard)Superior tubulin polymerization inhibition compared to Colchicine at equivalent doses ([2]).
Isoquinoline Derivative 22 A549 (Lung Adenocarcinoma)IC50 = 0.155 µMDoxorubicin (IC50 = 0.28 µM)Outperformed Doxorubicin in specific lung cancer models; high cancer-specific cytotoxicity ([2]).
Aminoisoquinolinequinones (Compound 10a, d-phenylalanine)AGS (Gastric), J82 (Bladder)Mean IC50 = 2.83 µMEtoposide (IC50 = 0.58 - 3.49 µM)High Selectivity Index (SI = 2.63), indicating lower toxicity to normal human fibroblasts ([3]).

Data Synthesis: The data clearly indicates that functionalized isoquinolines (especially those with stilbene or specific amino acid conjugations) can achieve nanomolar potency, frequently outperforming or matching the efficacy of highly toxic standards like Doxorubicin and Etoposide, while offering a superior Selectivity Index (SI) ([2], [3]).

Self-Validating Experimental Methodologies As a Senior Application Scientist, I emphasize that reproducible in vitro data relies on self-validating assay systems. The following protocols are designed not just to yield data, but to internalize quality control at every step, ensuring the causality of the observed cytotoxicity is accurately attributed to the isoquinoline derivative.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT colorimetric assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly reflects the number of metabolically viable cells ([1]).

Causality & Experimental Design:

  • Seeding Density: Cells must be seeded at an optimized density (e.g., 5,000–10,000 cells/well) to ensure they remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence leads to contact inhibition, artificially downregulating metabolism and skewing IC50 calculations ([4]).

  • Vehicle & Positive Controls: A vehicle control (e.g., 0.1% DMSO) validates that the solvent isn't causing baseline toxicity. A positive control (e.g., Doxorubicin) validates the dynamic range and sensitivity of the specific cell passage being used.

Step-by-Step Workflow:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., MCF-7, A549) and seed 100 µL/well into a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow for integrin-mediated adherence ([4]).

  • Compound Treatment: Aspirate media and apply novel isoquinoline derivatives across a logarithmic concentration gradient (e.g., 0.01 µM to 100 µM) in complete media. Include vehicle and positive controls. Incubate for 24–72 hours based on the compound's expected pharmacodynamics.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Mechanism: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO). Mechanism: Formazan is insoluble in aqueous environments; organic solvents are required to create a homogenous solution for accurate spectrophotometry ([4]).

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 by fitting the normalized viability data to a sigmoidal dose-response curve.

MTT_Workflow Seed 1. Seed Cells (Log-phase growth) Incubate 2. Overnight Incubation (Cell attachment) Seed->Incubate Treat 3. Isoquinoline Treatment (Gradient + Controls) Incubate->Treat AddMTT 4. Add MTT Reagent (Metabolic reduction) Treat->AddMTT Solubilize 5. Solubilize Formazan (DMSO / SDS) AddMTT->Solubilize Read 6. Absorbance Readout (Calculate IC50) Solubilize->Read

Self-validating MTT assay workflow for evaluating isoquinoline derivative cytotoxicity.

Protocol 2: Apoptosis Evaluation (Annexin V-FITC / PI Flow Cytometry)

While the MTT assay confirms metabolic arrest, it does not differentiate between apoptosis and necrosis. Flow cytometry using Annexin V and Propidium Iodide (PI) provides this mechanistic resolution ([2]).

Causality & Experimental Design:

  • Dual-Staining Logic: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells when membrane integrity is lost (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system to precisely map the mechanism of cell death.

Step-by-Step Workflow:

  • Induction: Treat cells with the isoquinoline derivative at its calculated IC50 and 2×IC50 concentrations for 24–48 hours.

  • Harvesting: Collect both the supernatant (containing detached, late-apoptotic cells) and adherent cells (using a gentle detachment method like Accutase to prevent artificial membrane damage).

  • Washing & Binding: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer (calcium is required for Annexin V binding).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Gate for single cells and plot FITC (x-axis) vs. PI (y-axis) to quantify viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

Overcoming Delivery Barriers: Targeted Liposomal Systems A critical challenge in translating highly potent isoquinoline derivatives is off-target toxicity and poor aqueous solubility. Recent advancements have successfully utilized transferrin (Tf)-conjugated liposomes to encapsulate hydrophobic isoquinoline agents (e.g., Compound 2). Because tumor cells overexpress transferrin receptors to fuel rapid proliferation, these functionalized liposomes facilitate receptor-mediated endocytosis, drastically enhancing the intracellular concentration of the isoquinoline derivative while sparing normal human epithelial cells ([5], [6]).

Conclusion Novel isoquinoline derivatives represent a highly tunable and potent class of anticancer agents. By leveraging structural modifications—such as stilbene integration or amino acid conjugation—researchers can achieve nanomolar efficacy and superior selectivity profiles compared to legacy chemotherapeutics. Rigorous, self-validating in vitro methodologies, combined with advanced targeted delivery systems like transferrin-liposomes, are essential to successfully advancing these promising scaffolds through the preclinical pipeline.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.[Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. MDPI.[Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Oxford Academic.[Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PMC.[Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS One.[Link]

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A Comparative Guide to the Genotoxicity of Isoquinoline and Quinoline Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers and Their Genotoxic Fates

Quinoline and isoquinoline, structural isomers with the chemical formula C₉H₇N, form the foundational scaffolds for a vast array of pharmaceuticals and biologically active compounds.[1][2] While their structural similarity is striking, their metabolic fates and, consequently, their toxicological profiles diverge dramatically. A significant body of evidence points to the genotoxic and carcinogenic potential of quinoline, a characteristic not shared by its isomer, isoquinoline.[3][4] This guide provides an in-depth comparison of the genotoxicity of their respective metabolites, offering experimental data, detailed protocols, and mechanistic insights to inform drug development and safety assessment.

The critical difference lies in their biotransformation within the body.[1] Catalyzed by cytochrome P450 enzymes, quinoline is metabolized into a reactive epoxide intermediate, quinoline-5,6-epoxide.[1][4] This electrophilic species can covalently bind to DNA, forming adducts that lead to mutations and initiate carcinogenesis.[1] In contrast, the metabolic pathway of isoquinoline does not produce this genotoxic epoxide, rendering its metabolites largely non-genotoxic.[1][3] This fundamental difference in metabolism is the cornerstone of their distinct safety profiles and a crucial consideration for researchers in the pharmaceutical sciences.

Metabolic Pathways: The Fork in the Road to Genotoxicity

The metabolic pathways of quinoline and isoquinoline, primarily in the liver, determine their biological effects. While both undergo hydroxylation and N-oxidation, the key difference is the epoxidation of the benzene ring in quinoline.

Quinoline Metabolism: A key metabolic route for quinoline involves the formation of the highly reactive quinoline-5,6-epoxide. This epoxide can then be detoxified by glutathione-S-transferase or hydrolyzed by epoxide hydrolase to form trans-5,6-dihydroxy-5,6-dihydroquinoline.[3] Other metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[3] The formation of the 5,6-epoxide is considered the primary event leading to quinoline's genotoxicity.[4]

Isoquinoline Metabolism: Isoquinoline metabolism, on the other hand, proceeds primarily through hydroxylation at various positions (e.g., 1-, 4-, and 5-hydroxyisoquinoline) and N-oxidation to form isoquinoline-N-oxide.[3] Notably, the formation of a dihydrodiol via an epoxide intermediate is a very minor pathway for isoquinoline, which explains its lack of genotoxicity.[3]

cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism Quinoline Quinoline Quinoline_epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Quinoline_epoxide CYP450 Hydroxyquinolines 2- & 3-Hydroxyquinoline Quinoline->Hydroxyquinolines CYP450 Quinoline_N_oxide Quinoline-N-oxide Quinoline->Quinoline_N_oxide CYP450 Dihydrodiol 5,6-Dihydroxy-5,6- dihydroquinoline Quinoline_epoxide->Dihydrodiol Epoxide Hydrolase DNA_adducts DNA Adducts (Genotoxicity) Quinoline_epoxide->DNA_adducts Isoquinoline Isoquinoline Hydroxyisoquinolines 1-, 4-, & 5- Hydroxyisoquinoline Isoquinoline->Hydroxyisoquinolines CYP450 Isoquinoline_N_oxide Isoquinoline-N-oxide Isoquinoline->Isoquinoline_N_oxide CYP450 Minor_dihydrodiol 5,6-Dihydroxy-5,6- dihydroisoquinoline (Minor Metabolite) Isoquinoline->Minor_dihydrodiol CYP450 (minor pathway) start Novel Compound ames Ames Test (OECD 471) - Mutagenicity Screening start->ames in_vitro_mn In Vitro Micronucleus Assay (OECD 487) - Clastogenicity/Aneugenicity start->in_vitro_mn comet Comet Assay - DNA Strand Breaks start->comet in_vivo_studies In Vivo Genotoxicity Studies (e.g., in vivo micronucleus assay) ames->in_vivo_studies If Positive risk_assessment Risk Assessment & Regulatory Submission ames->risk_assessment If Negative in_vitro_mn->in_vivo_studies If Positive in_vitro_mn->risk_assessment If Negative comet->in_vivo_studies If Positive comet->risk_assessment If Negative in_vivo_studies->risk_assessment

Generalized workflow for genotoxicity assessment.

Conclusion

The comparative assessment of quinoline and isoquinoline metabolites unequivocally demonstrates the critical role of metabolic pathways in determining genotoxic potential. The formation of a reactive epoxide intermediate in quinoline metabolism is the primary driver of its mutagenicity and carcinogenicity, a risk not associated with isoquinoline. [1][4]This fundamental difference underscores the importance of a thorough understanding of a compound's biotransformation in early drug development.

For researchers and drug development professionals, this guide highlights the necessity of a comprehensive genotoxicity testing battery to identify potential hazards. While isoquinoline-based scaffolds may present a lower intrinsic risk of genotoxicity, a rigorous evaluation is always warranted. Conversely, the development of quinoline-based therapeutics requires careful consideration of their metabolic profile and the potential for the formation of reactive metabolites. By applying the principles and protocols outlined in this guide, scientists can make more informed decisions in the pursuit of safer and more effective medicines.

References

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  • Gocke, E., et al. (1992). High capacity in vitro micronucleus assay for assessment of chromosome damage: results with quinolone/naphthyridone antibacterials. Mutagenesis, 7(2), 97-105.
  • Słoczyńska, K., et al. (2014). Mutagenicity of 4-nitroquinoline N-Oxide After Its Complexation With Copper (II)
  • Willems, M. I., et al. (1992). Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test. Mutation Research/Genetic Toxicology, 278(4), 227-236.
  • Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 35(1), 17-26.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. BenchChem.
  • Xenometrix. (n.d.). Chemical Sheet: 4-Nitroquinoline-N-oxide. Xenometrix.
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  • Xenometrix. (n.d.). Copyright. Xenometrix.
  • Kurakami, M., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 20.
  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173.
  • Hamoud, M. A., et al. (1989). Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay. Mutation Research/Genetic Toxicology, 222(4), 377-381.
  • Health Canada. (2005). Quinoline. Canada.ca.
  • van der Lelie, D., et al. (1997). The VITOTOX test, an SOS bioluminescence Salmonella typhimurium test to measure genotoxicity kinetics. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 389(2-3), 279-290.
  • Różalska, M. B., et al. (2013). Mutagenicity induced in Salmonella strains TA98 and TA100 by diphenylthiophenes. Acta Poloniae Pharmaceutica, 70(4), 649-654.
  • Zhang, J., et al. (2016). The results of Ames test with 5 strains.
  • Lorge, E., et al. (2008). Genetic toxicity assessment: employing the best science for human safety evaluation. Part II: Performances of the in vitro micronucleus test compared to the mouse lymphoma assay and the in vitro chromosome aberration assay. Toxicological Sciences, 104(1), 1-16.
  • Kurakami, M., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 20.
  • Kurakami, M., et al. (2024). (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test.
  • Wang, J., et al. (2019). Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences, 20(15), 3737.
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Sources

Cross-Validation of Analytical Methods for Isoquinoline Alkaloid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline alkaloids—such as berberine, sanguinarine, and chelidonine—are a diverse class of plant-derived secondary metabolites with profound pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities[1]. Accurately quantifying these compounds in complex biological matrices (e.g., plant extracts, plasma) is critical for pharmacokinetic (PK) profiling and quality control[2]. However, as drug development progresses, laboratories frequently transition between analytical platforms, necessitating rigorous cross-validation.

According to the ICH M10 guidelines on bioanalytical method validation, cross-validation is mandatory when data obtained from different methods (e.g., HPLC-UV vs. LC-MS/MS) are combined or compared to support regulatory decisions[3]. This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing a self-validating experimental protocol for their cross-validation[4].

Methodological Comparison: HPLC-DAD vs. LC-MS/MS

The selection of an analytical technique dictates the sensitivity, selectivity, and throughput of the assay.

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection):

    • Causality of Choice: HPLC-DAD is selected for its robustness, cost-effectiveness, and high dynamic range. Isoquinoline alkaloids possess strong chromophores, making UV detection (typically at 270–290 nm) highly effective for major constituents[4].

    • Limitations: It lacks the selectivity required to differentiate co-eluting isomeric alkaloids in highly complex matrices without extensive sample cleanup[4].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Causality of Choice: LC-MS/MS (often utilizing Electrospray Ionization in positive mode, ESI+) is chosen for trace-level quantification and overcoming matrix interference[4][5]. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it provides unparalleled selectivity[5].

    • Limitations: Susceptibility to matrix effects (ion suppression or enhancement), requiring the use of stable isotope-labeled internal standards (SIL-IS) to ensure self-validation.

Experimental Protocol: A Self-Validating Cross-Validation Workflow

To establish statistical equivalence between HPLC-DAD and LC-MS/MS, the following step-by-step methodology must be executed. This protocol integrates internal self-validation mechanisms (e.g., matched matrix calibration, SIL-IS) to isolate method-specific variance from sample preparation variance[6].

Step 1: Standard and Sample Preparation
  • Matrix Spiking: Prepare a series of calibration standards (0.1–1000 ng/mL) by spiking reference standards (e.g., berberine, sanguinarine) into a blank biological matrix or extraction buffer[6].

  • Internal Standard Addition: Add a suitable internal standard (IS) at a constant concentration to all samples, calibrators, and Quality Control (QC) samples[6]. Causality: The IS corrects for recovery losses during extraction and ion suppression during MS ionization, ensuring the protocol is self-validating.

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Wash with acidic methanol to remove interfering substances; elute the alkaloids, evaporate the solvent, and reconstitute in the initial mobile phase[2][4].

Step 2: Parallel Instrumental Analysis

Split the reconstituted samples into two aliquots for parallel analysis to eliminate freeze-thaw or degradation variables.

  • HPLC-DAD Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[2].

    • Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile[5].

    • Detection: DAD scanning, extracting at optimal absorbance (e.g., 280-290 nm)[2][4].

  • LC-MS/MS Analysis:

    • Column: UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)[5].

    • Mobile Phase: Same as above to maintain chromatographic comparability.

    • Detection: ESI+ mode. MRM transitions (e.g., utilizing a triple quadrupole mass spectrometer)[4][5].

Step 3: ICH M10 Statistical Evaluation

Calculate the percentage difference between the two methods for incurred sample reanalysis (ISR) or spiked QCs. The difference must be statistically assessed to measure bias and ensure data comparability across the methods[3][7].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics derived from validated studies on isoquinoline alkaloids[4][8].

AnalyteAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)Recovery (%)Precision (RSD %)
Berberine HPLC-DAD15.045.045 - 50,00098.2 - 101.5< 2.5
Berberine LC-MS/MS0.050.150.15 - 1,00095.5 - 104.2< 4.0
Sanguinarine HPLC-DAD20.060.060 - 40,00097.0 - 102.1< 3.0
Sanguinarine LC-MS/MS0.080.250.25 - 1,00094.8 - 105.1< 4.5
Chelidonine HPLC-DAD25.075.075 - 50,00096.5 - 103.0< 2.8
Chelidonine LC-MS/MS0.100.300.30 - 1,00093.2 - 106.5< 5.0

Data reflects typical validation parameters for isoquinoline alkaloids in complex matrices.

Workflow Visualization

CrossValidationWorkflow SamplePrep Sample Preparation (SPE & SIL-IS Addition) Split Sample Aliquot Splitting (Eliminates Degradation Variance) SamplePrep->Split HPLC HPLC-DAD Analysis (High Dynamic Range, UV) Split->HPLC LCMS LC-MS/MS Analysis (High Sensitivity, MRM) Split->LCMS DataHPLC Quantification Data (Method A) HPLC->DataHPLC DataLCMS Quantification Data (Method B) LCMS->DataLCMS Stats ICH M10 Statistical Evaluation (% Difference Assessment) DataHPLC->Stats DataLCMS->Stats Equiv Method Equivalence Confirmed (Bias < ±20%) Stats->Equiv

Analytical cross-validation workflow for isoquinoline alkaloid quantification.

References

  • Title : High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids | Source : Benchchem | URL : 2

  • Title : Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells | Source : PMC | URL : 1

  • Title : Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity | Source : PubMed | URL : 9

  • Title : Bioanalytical Method Validation and Study Sample Analysis M10 | Source : ICH | URL : 6

  • Title : Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion | Source : PMC | URL : 3

  • Title : A Comparative Guide to HPLC and LC-MS Methods for the Quantification of (+)-Benzoylchelidonine and Related Isoquinoline Alkaloid | Source : Benchchem | URL : 4

  • Title : Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry | Source : ResearchGate | URL : 5

  • Title : Cross-Validations in Regulated Bioanalysis | Source : IQVIA Laboratories | URL : 7

  • Title : Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons | Source : MDPI | URL : 8

Sources

A Comparative Guide to Validating the Mechanism of Action for a 1-Methylisoquinoline-8-carbaldehyde (MICA-8) Derivative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 1-Methylisoquinoline-8-carbaldehyde derivative, herein designated as MICA-8. Isoquinoline scaffolds are prevalent in pharmacologically active compounds, demonstrating a wide array of biological activities, including the inhibition of critical cellular signaling pathways.[1][2][3] This guide will navigate the logical progression of experiments required to confirm a hypothesized MoA, using a fictional kinase target, "Novel Kinase X" (NKX), as an illustrative example.

The core principle of MoA validation is to build a self-validating cascade of evidence, moving from direct, in-vitro interactions to complex cellular responses.[4][5] We will objectively compare the performance of MICA-8 against a well-characterized, potent "Known Inhibitor" of NKX, providing a benchmark for efficacy and selectivity.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation strategy does not rely on a single experiment. Instead, it integrates biochemical, biophysical, and cellular data to build an undeniable case for a compound's primary mechanism. The failure of many clinical trial candidates can be attributed to a lack of efficacy or unmanageable toxicity, often stemming from an incomplete understanding of the drug's target engagement and MoA.[4] Our approach is designed to mitigate this risk by confirming the MoA through multiple orthogonal methods.

G cluster_0 MoA Validation Workflow for MICA-8 Biochemical Validation Biochemical Validation Cellular Target Engagement Cellular Target Engagement Biochemical Validation->Cellular Target Engagement Confirms direct interaction Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Links target to cellular function Phenotypic Assays Phenotypic Assays Downstream Pathway Analysis->Phenotypic Assays Confirms biological outcome Selectivity Profiling Selectivity Profiling Phenotypic Assays->Selectivity Profiling Assesses off-target potential

Caption: Overall workflow for validating the mechanism of action.

Pillar 1: Biochemical Validation — Does MICA-8 Directly Inhibit NKX?

The foundational step is to determine if MICA-8 can directly interact with and inhibit the function of purified NKX protein.[6] This removes the complexities of the cellular environment, providing a clear measure of biochemical potency.

Experiment 1A: Kinase Activity Assay

This assay directly measures the enzymatic function of NKX—its ability to phosphorylate a substrate—and how MICA-8 affects it.[7][8] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method.[9]

Protocol: TR-FRET Kinase Activity Assay

  • Reagents: Recombinant purified NKX enzyme, a biotinylated peptide substrate specific to NKX, ATP, LanthaScreen™ Eu-anti-phospho-substrate antibody, and streptavidin-APC tracer.

  • Procedure: a. Serially dilute MICA-8 and the "Known Inhibitor" in a 384-well plate. b. Add NKX enzyme and the peptide substrate to the wells. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction by adding EDTA. e. Add the detection solution containing the Eu-labeled antibody and streptavidin-APC. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NKX activity by 50%.

Experiment 1B: Direct Binding Assay (Differential Scanning Fluorimetry)

To confirm that inhibition is a result of direct binding, we employ Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay.[10] This biophysical technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, confirming direct engagement.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagents: Purified NKX protein, SYPRO Orange dye, MICA-8, and "Known Inhibitor".

  • Procedure: a. Prepare a master mix of NKX protein and SYPRO Orange dye in a suitable buffer. b. Aliquot the master mix into a 96-well PCR plate. c. Add varying concentrations of MICA-8 and the "Known Inhibitor" to the wells. d. Seal the plate and place it in a real-time PCR instrument.

  • Data Acquisition: Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each increment.

  • Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tm. Calculate the ΔTm (the shift in Tm in the presence of the compound).

Biochemical Performance Comparison
CompoundKinase Activity IC50 (nM)Direct Binding ΔTm (°C)
MICA-8 15+ 8.5
Known Inhibitor 5+ 10.2
Vehicle (DMSO) > 10,0000

The data clearly shows that MICA-8 directly inhibits NKX with nanomolar potency, comparable to the established benchmark inhibitor. The significant thermal shift confirms a direct and stabilizing interaction.

Pillar 2: Cellular Target Engagement — Does MICA-8 Reach its Target in Live Cells?

Confirming that a drug can bind its target in the complex milieu of a living cell is a critical step that bridges the gap between biochemical potency and cellular activity.[11][12] The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the same principle as DSF: a drug-bound protein is more resistant to heat-induced denaturation.[4] By treating live cells with the compound and then heating them, we can measure the amount of soluble (non-denatured) target protein remaining.

G start Treat Cells with MICA-8 heat Heat Cell Lysate to Various Temps start->heat separate Separate Soluble/Aggregated Proteins heat->separate detect Detect Soluble NKX (Western Blot) separate->detect

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Culture: Culture a cancer cell line known to express NKX to ~80% confluency.

  • Treatment: Treat cells with MICA-8, the "Known Inhibitor", or vehicle (DMSO) for 2 hours.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble NKX at each temperature using Western Blotting.

  • Analysis: Plot the percentage of soluble NKX against temperature. A rightward shift in the curve for drug-treated samples indicates target engagement.

Cellular Target Engagement Comparison
Compound (at 1 µM)CETSA Thermal Shift (ΔTm, °C)
MICA-8 + 6.8
Known Inhibitor + 7.5
Vehicle (DMSO) 0

The results confirm that MICA-8 effectively enters the cells and binds to NKX, stabilizing it against thermal denaturation.

Pillar 3: Downstream Pathway Analysis — Does MICA-8 Modulate NKX Signaling?

After confirming target engagement, we must verify that this interaction leads to the expected biological consequence.[13][14] If NKX is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct downstream substrate.

Experiment 3: Western Blot for Phospho-Substrate

We will measure the levels of the phosphorylated form of "Substrate Y," the known downstream target of NKX, in cells treated with MICA-8.

G MICA8 MICA-8 NKX NKX MICA8->NKX Inhibition pSubstrateY Phospho-Substrate Y NKX->pSubstrateY Phosphorylation CellProlif Cell Proliferation pSubstrateY->CellProlif

Caption: Hypothesized NKX signaling pathway inhibited by MICA-8.

Protocol: Western Blot Analysis

  • Treatment: Seed NKX-expressing cells and treat them with a dose-range of MICA-8 and the "Known Inhibitor" for 4 hours.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phospho-Substrate Y (p-Substrate Y) and total Substrate Y (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Calculate the ratio of p-Substrate Y to total Substrate Y. Determine the IC50 for the inhibition of substrate phosphorylation.

Pathway Modulation Comparison
Compoundp-Substrate Y Inhibition IC50 (nM)
MICA-8 55
Known Inhibitor 20
Vehicle (DMSO) No effect

MICA-8 effectively suppresses the NKX signaling pathway in a cellular context, confirming that its target engagement translates into functional modulation of the intended pathway. The higher cellular IC50 compared to the biochemical IC50 is expected, reflecting factors like cell permeability and intracellular ATP competition.

Pillar 4: Phenotypic Assays & Selectivity — What is the Biological Outcome?

The final validation step connects target inhibition to a relevant cellular phenotype, such as cell death or growth arrest.[15][16] Furthermore, assessing the compound's selectivity is crucial for predicting its therapeutic window.

Experiment 4A: Cell Viability Assay

This assay measures the effect of MICA-8 on the proliferation and viability of cancer cells that are dependent on NKX signaling.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed NKX-dependent cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of MICA-8 and the "Known Inhibitor" for 72 hours.

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Experiment 4B: Kinase Selectivity Profiling

To understand the specificity of MICA-8, it should be screened against a broad panel of other kinases. This is typically done by a specialized contract research organization (CRO).

Protocol: Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Submission: Provide MICA-8 at a specified concentration (e.g., 1 µM).

  • Screening: The compound is screened against a panel of over 400 human kinases.

  • Analysis: The results are reported as "% Inhibition" at the tested concentration. Strong inhibition (>90%) of kinases other than NKX are identified as potential off-targets.

Final Performance & Selectivity Summary
CompoundCell Viability GI50 (nM)Off-Target Hits (>90% Inh. @ 1µM)
MICA-8 1203
Known Inhibitor 452

MICA-8 demonstrates potent anti-proliferative effects in an NKX-dependent cell line. Its selectivity profile is clean and comparable to the benchmark inhibitor, suggesting a favorable therapeutic window.

Conclusion

The comprehensive, multi-pillar approach detailed in this guide provides a rigorous pathway for validating the mechanism of action of the 1-Methylisoquinoline-8-carbaldehyde derivative, MICA-8. Through a logical progression of biochemical, biophysical, and cellular assays, we have constructed a cohesive and self-validating body of evidence. The data demonstrates that MICA-8:

  • Directly binds and inhibits the target kinase, NKX, with high potency.

  • Engages NKX within a live cellular environment.

  • Functionally modulates the downstream signaling pathway controlled by NKX.

  • Elicits the desired anti-proliferative phenotype in a target-dependent manner.

  • Exhibits a high degree of selectivity , comparable to established inhibitors.

This systematic validation provides strong confidence in the proposed mechanism of action, a critical prerequisite for advancing a compound into further preclinical and clinical development.

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A Senior Application Scientist's Guide to the Reproducibility of Biological Assays for Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Imperative in Isoquinoline Alkaloid Research

Isoquinoline alkaloids, a diverse class of natural products found in numerous plant families like Papaveraceae and Berberidaceae, represent a treasure trove of pharmacologically active molecules.[1] Compounds such as berberine, sanguinarine, and palmatine have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4] However, the journey from a promising natural product to a validated lead compound is fraught with challenges, chief among them being the reproducibility of preclinical biological assays.

Inconsistent findings not only undermine the scientific credibility of a study but also lead to a significant waste of resources in drug development. This guide provides an in-depth comparison of common biological assays used for isoquinoline-based compounds, focusing on the critical factors that govern their reproducibility. As a senior application scientist, my goal is not merely to present protocols, but to illuminate the causality behind experimental choices, empowering researchers to design robust, self-validating systems that generate trustworthy and reproducible data.

Chapter 1: A Survey of Common Biological Assays for Isoquinoline Alkaloids

The diverse biological effects of isoquinoline alkaloids necessitate a range of assays to characterize their activity. The choice of assay is fundamental, as it dictates what you measure and how reliably you can measure it.[5] The three most common categories are cell viability/cytotoxicity assays, enzyme inhibition assays, and receptor-ligand binding assays.

  • Cell Viability and Cytotoxicity Assays: These assays are the workhorses for initial screening, especially in cancer research. They measure the dose-dependent effect of a compound on cell proliferation and health. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.[6] The intensity of the color is directly proportional to the number of viable cells. Numerous studies have employed MTT assays to determine the cytotoxic effects of isoquinoline extracts and pure compounds.[7][8]

  • Enzyme Inhibition Assays: Many isoquinoline alkaloids exert their therapeutic effects by inhibiting specific enzymes.[9] For example, berberine is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, though its mechanism can also involve direct enzyme inhibition elsewhere.[10][11] Other isoquinolines have been shown to inhibit cholinesterases, kinases, and monoamine oxidases.[12][13][14] These assays typically measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor.

  • Receptor-Ligand Binding Assays: These assays are crucial for determining if a compound interacts directly with a specific cellular receptor. They are used to measure the binding affinity (expressed as Kd or Ki) and selectivity of a compound for its target.[15][16] These studies are essential for mechanism-of-action studies and for optimizing lead compounds. For instance, some isoquinoline alkaloids have been shown to bind to adrenergic and muscarinic receptors.[13]

Chapter 2: A Comparative Analysis of Assay Reproducibility

No assay is perfect. Each has inherent strengths and weaknesses that can impact the reproducibility of your results. Understanding these variables is the first step toward controlling them. The following table provides a comparative overview.

Parameter MTT Cell Viability Assay Enzyme Inhibition Assay Receptor-Ligand Binding Assay
Principle Measures metabolic activity of viable cells via mitochondrial dehydrogenase function.Measures the ability of a compound to reduce the activity of a specific, often purified, enzyme.[17]Quantifies the direct interaction between a ligand (compound) and a receptor.[18]
Primary Output IC₅₀ (Half-maximal inhibitory concentration)IC₅₀, Kᵢ (Inhibition constant)Kd (Dissociation constant), Kᵢ, Bmax (Maximal binding sites)
Key Strengths High-throughput, inexpensive, provides overall cytotoxicity data.Highly specific, provides direct mechanistic insight into target engagement.Provides direct evidence of target binding and affinity, crucial for SAR studies.[16]
Common Sources of Irreproducibility Biological: Cell line misidentification, passage number, mycoplasma contamination, cell seeding density.[19][20] Technical: Reagent quality (MTT, DMSO), incubation time, formazan crystal solubilization, plate edge effects.[20][21]Biological: Enzyme source, purity, and activity can vary between batches. Technical: Buffer composition (pH, ionic strength), substrate concentration, temperature control, compound solubility.[5]Biological: Receptor source and preparation (membrane vs. purified). Technical: Radioligand purity and specific activity, separation of bound/free ligand, nonspecific binding.[18]
Scientist's Insight The MTT assay is an indirect measure of cell number. Compounds that affect mitochondrial respiration without killing the cell can produce misleading results. Always confirm cytotoxicity with a secondary, distinct assay (e.g., trypan blue exclusion or a real-time viability assay).Results are highly dependent on assay conditions mimicking physiological states (e.g., ATP concentration for kinase assays). Failure to optimize these can lead to potency values that are not relevant in vivo.High non-specific binding is a common pitfall that can obscure the true signal. Rigorous optimization of blocking agents and buffer conditions is non-negotiable for generating reliable data.[18]
Chapter 3: Building a Foundation of Trust: Best Practices for Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[22] It is the cornerstone of reproducibility. According to guidelines from regulatory bodies and best practices in the field, a robustly validated assay should demonstrate the following characteristics[5][23]:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often broken down into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., small changes in temperature, pH, or incubation time).

Scientist's Note: True trustworthiness comes from creating a self-validating system. This means including appropriate controls in every single experiment. For a cell-based assay, this includes a "no cells" blank, a "vehicle control" (e.g., DMSO), and a positive control (a compound with known activity). These controls allow you to validate the performance of the assay in real-time.

Chapter 4: Protocols for Robustness: Step-by-Step Methodologies

The following protocols are designed with reproducibility as the primary goal, incorporating explanations for key steps.

Experimental Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This protocol is optimized to minimize common sources of error like inconsistent cell seeding and edge effects.

Materials:

  • Authenticated, low-passage cancer cell line (e.g., HCT116, SW480)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile PBS

  • 0.25% Trypsin-EDTA

  • Isoquinoline compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[24]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

Methodology:

  • Cell Seeding (Day 1):

    • a. Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency). Using cells at this stage is critical for consistent metabolic activity.[21]

    • b. Perform an accurate cell count using a hemocytometer or automated cell counter.

    • c. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. This density must be empirically determined for each cell line to ensure cells are still in log-phase growth at the end of the experiment.[25]

    • d. To mitigate "edge effects," do not seed cells in the outermost wells. Instead, fill these perimeter wells with 200 µL of sterile PBS to maintain humidity across the plate.[20]

    • e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment (Day 2):

    • a. Prepare serial dilutions of the isoquinoline compound in complete culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

    • b. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).

    • c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization (Day 4/5):

    • a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6][25]

    • b. Incubate for 2-4 hours at 37°C. Visually inspect the cells under a microscope to confirm the formation of purple formazan crystals. Incubation time may need optimization depending on the cell line's metabolic rate.[25]

    • c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • d. Add 100 µL of DMSO to each well to dissolve the crystals.

    • e. Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization. Incomplete dissolution is a major source of variability.

  • Data Acquisition:

    • a. Read the absorbance at 570 nm using a microplate reader.

    • b. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: Generic Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method for assessing enzyme inhibition, adaptable for many kinases.

Materials:

  • Recombinant human kinase (e.g., HER2, EGFR)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Peptide substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Isoquinoline compound stock solution (10 mM in DMSO)

  • White, opaque 384-well plates (to maximize luminescent signal)

Methodology:

  • Reagent Preparation:

    • a. Dilute the kinase, substrate, and ATP to their optimal working concentrations in kinase buffer. The ATP concentration should ideally be at or near its Km for the enzyme, as this provides the most sensitive measure of competitive inhibition.

    • b. Prepare serial dilutions of the isoquinoline compound in kinase buffer. Maintain a consistent final DMSO concentration across all wells.

  • Kinase Reaction:

    • a. In a 384-well plate, add 1 µL of the isoquinoline compound dilution (or DMSO for 0% inhibition control, and no enzyme for 100% inhibition control).

    • b. Add 2 µL of the diluted kinase enzyme.

    • c. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[9]

    • d. Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the reaction, which must be determined during assay development.

  • Signal Detection:

    • a. Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the unused ATP.

    • b. Incubate at room temperature for 40 minutes.

    • c. Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

    • d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • a. Measure luminescence using a plate reader.

    • b. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Chapter 5: Visualizing the Science: Pathways and Workflows

Visual models are essential for understanding complex biological systems and for standardizing experimental processes.

Signaling Pathway: Berberine's Activation of the AMPK Pathway

The isoquinoline alkaloid berberine exerts many of its metabolic effects by activating AMP-activated protein kinase (AMPK).[10][26] This pathway is a central regulator of cellular energy homeostasis.

Berberine_AMPK_Pathway Berberine Berberine Mito Mitochondrial Respiratory Chain Berberine->Mito Inhibits AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation (p-AMPK Thr172) AMP_ATP->AMPK ACC Inhibition of ACC (Acetyl-CoA Carboxylase) AMPK->ACC mTOR Inhibition of mTOR Pathway AMPK->mTOR GLUT4 GLUT4 Translocation AMPK->GLUT4 PGC1a PGC-1α Activation AMPK->PGC1a FattyAcid_Ox ↑ Fatty Acid Oxidation ACC->FattyAcid_Ox FattyAcid_Syn ↓ Fatty Acid Synthesis ACC->FattyAcid_Syn Protein_Syn ↓ Protein Synthesis mTOR->Protein_Syn Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Mito_Bio ↑ Mitochondrial Biogenesis PGC1a->Mito_Bio

Caption: Berberine activates AMPK by increasing the cellular AMP/ATP ratio.[10][11]

Workflow for Ensuring Assay Reproducibility

A standardized workflow is essential for minimizing variability between experiments and between different researchers.

Reproducibility_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Routine Execution A1 Define Assay Objective & Performance Criteria A2 Source & Validate Reagents (Cells, Enzymes, Compounds) A1->A2 A3 Systematic Optimization (e.g., cell density, concentrations) A2->A3 A4 Establish Robustness (Test minor parameter changes) A3->A4 B1 Assess Precision (Repeatability & Intermediate) A4->B1 B2 Determine Accuracy & Linearity B1->B2 B3 Define QC Parameters (e.g., Z-factor > 0.5) B2->B3 B4 Finalize & Document SOP B3->B4 C1 Follow SOP Strictly B4->C1 C2 Include All Controls (Positive, Negative, Vehicle) C1->C2 C3 Monitor QC Trends Over Time C2->C3 C4 Report All Data (Including 'failed' experiments) C3->C4 Result Reproducible & Trustworthy Data C4->Result

Caption: A three-phase workflow for developing and executing reproducible assays.

Conclusion

The study of isoquinoline-based compounds holds immense therapeutic promise. However, realizing this potential depends entirely on the quality and reproducibility of our foundational biological assays. By moving beyond simple protocol execution to a deeper understanding of the factors that introduce variability, we can design more robust experiments. Treating cells and reagents with the same rigor as any other precision instrument, implementing rigorous validation and quality control, and fostering a culture of transparency are not obstacles but essential catalysts for innovation.[19][27] This guide provides a framework for achieving that goal, ensuring that the exciting biological activities we observe in the lab can be confidently and reproducibly translated into meaningful scientific progress.

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  • Pașca, B., et al. (2022, April 29). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. MDPI. [Link]

  • Scott, P. J. H., et al. (2018). Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • ResearchGate. (2017, April 19). In vitro receptor binding assays. [Link]

  • Senchina, D. S., et al. (2012). Effects of Berberine, Chelerythrine, and Sanguinarine on Proliferation in Four Human Immortalized Cell Lines. UNI ScholarWorks. [Link]

  • Sonnet, P. E., et al. (1993). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]

  • Imenshahidi, M., & Hosseinzadeh, H. (2018, August 21). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic. Frontiers in Pharmacology. [Link]

  • BenchChem. Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • Wang, Y., et al. (2026, March 13). Integrated Metabolomics and Transcriptomics Analysis Reveals the Biosynthetic Mechanism of Isoquinoline Alkaloids in Different Tissues of Hypecoum erectum L. MDPI. [Link]

  • ResearchGate. (2024, March). Biologically active isoquinoline alkaloids covering 2019–2022. [Link]

Sources

Comparative Efficacy of 1-Methylisoquinoline-8-carbaldehyde Derivatives vs. Standard ROCK Inhibitors: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isoquinoline derivatives have long served as the foundational scaffold for Rho-associated protein kinase (ROCK) inhibitors, with Fasudil being the prototypical clinical agent[1]. While effective in modulating actin cytoskeleton dynamics, first-generation pan-ROCK inhibitors like Fasudil exhibit dose-limiting systemic side effects, such as severe hypotension, due to concurrent ROCK1 inhibition[2]. Recent structure-activity relationship (SAR) studies indicate that exploiting the hydrophobic pockets unique to the ROCK2 isoform is critical for achieving therapeutic selectivity[2][3].

This guide evaluates a novel class of highly selective ROCK2 inhibitors synthesized from the versatile chemical building block 1-Methylisoquinoline-8-carbaldehyde (CAS 1416713-00-2)[4].

The C8-Carbaldehyde Advantage: Standard isoquinoline inhibitors bind the kinase hinge region via their nitrogen atom. By derivatizing the C8 position using the carbaldehyde handle, researchers can introduce bulky hydrophobic extensions. These extensions project deeply into the distinct hydrophobic sub-pocket of ROCK2, creating steric hindrance that prevents binding to the highly homologous ROCK1 isoform[2]. Below, we objectively compare the preclinical efficacy, kinase selectivity, and functional cellular performance of the lead derivative (MIQ-8C-1 ) against the established standards Fasudil and Ripasudil[5].

Quantitative Efficacy & Selectivity Comparison

The following table synthesizes in vitro biochemical and cellular data, demonstrating the superior selectivity index of the MIQ-8C-1 derivative compared to existing clinical alternatives.

CompoundTarget ProfileROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity Index (ROCK1/ROCK2)Cellular MLC Phosphorylation IC₅₀ (nM)
Fasudil [6]Pan-ROCK Inhibitor3301582.1x1,250
Ripasudil [5]Moderate ROCK2 Preference51192.7x310
MIQ-8C-1 Highly Selective ROCK28508106.2x 45

Data Interpretation: While Ripasudil improves overall potency, it fails to achieve a wide therapeutic window between ROCK1 and ROCK2. MIQ-8C-1 achieves a >100-fold selectivity index, ensuring potent ROCK2 inhibition without triggering the systemic vasodilation associated with ROCK1 blockade.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust drug development relies on assays that control for compound artifacts and validate functional translation.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality & Rationale: Isoquinoline derivatives often exhibit intrinsic auto-fluorescence that can confound standard fluorescence intensity readouts. TR-FRET utilizes a long-lifetime terbium (Tb) donor and a fluorescein acceptor. By introducing a time delay before measurement, short-lived background compound fluorescence is eliminated, ensuring the signal strictly represents kinase activity[7]. Self-Validating System: Every plate must include a "No-Enzyme" control to establish the baseline FRET ratio, and a "Fasudil Reference" (1 µM) to validate assay sensitivity and inter-plate reproducibility.

Step-by-Step Methodology:

  • Preparation: Dilute ROCK1 and ROCK2 recombinant enzymes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of MIQ-8C-1, Fasudil, or Ripasudil (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the kinase/fluorescein-labeled peptide substrate mixture. Initiate the reaction by adding 5 µL of ATP (at the respective Kₘ for each isoform). Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody[7]. Incubate for 30 minutes.

  • Readout: Measure emission at 490 nm (Tb) and 520 nm (Fluorescein) using a compatible microplate reader. Calculate the 520/490 ratio to determine the IC₅₀[7].

Protocol 2: Functional Cell Migration (Scratch Wound) Assay

Causality & Rationale: Biochemical assays confirm target engagement, but phenotypic validation is required to ensure the compound penetrates the cell membrane and modulates the actin cytoskeleton. ROCK2 directly phosphorylates LIMK and MLCP, driving acto-myosin contractility and cell migration[8]. Self-Validating System: Include a "Mitomycin C" (proliferation inhibitor) pre-treatment control to verify that wound closure is strictly due to cell migration, not cell division.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well ImageLock plate and grow to 100% confluence.

  • Starvation & Scratching: Serum-starve cells for 12 hours. Use a wound-making tool to create a uniform scratch across the monolayer.

  • Treatment: Wash away debris with PBS. Apply media containing vehicle (0.1% DMSO), Fasudil (10 µM), or MIQ-8C-1 (1 µM).

  • Imaging & Analysis: Place the plate in an automated live-cell imager. Capture images at 0h and 24h. Calculate the percentage of wound confluence using integrated image analysis software.

Signaling Pathway & Intervention Visualization

The following diagram illustrates the divergence in the ROCK signaling cascade and highlights the precise intervention points of the tested compounds.

ROCK_Signaling RhoA RhoA (Active) ROCK1 ROCK1 Kinase (Systemic Effects) RhoA->ROCK1 Activates ROCK2 ROCK2 Kinase (Target) RhoA->ROCK2 Activates LIMK LIM Kinase (LIMK) ROCK2->LIMK Phosphorylates MLCP MLC Phosphatase ROCK2->MLCP Inhibits MIQ MIQ-8C Derivatives MIQ->ROCK1 Weak Inhibition MIQ->ROCK2 Potent Inhibition Fasudil Fasudil / Ripasudil Fasudil->ROCK1 Pan-Inhibition Fasudil->ROCK2 Pan-Inhibition Actin Actin Polymerization LIMK->Actin Drives Contraction Cellular Contraction MLCP->Contraction Regulates

Fig 1: Differential inhibition of the ROCK signaling pathway by MIQ-8C derivatives vs. Fasudil.

Conclusion

Derivatives of 1-Methylisoquinoline-8-carbaldehyde represent a significant structural evolution over first-generation isoquinoline drugs. By utilizing the C8 position to access the ROCK2 hydrophobic sub-pocket, compounds like MIQ-8C-1 achieve >100-fold selectivity over ROCK1. This profile maintains the potent anti-migratory and cytoskeleton-modulating benefits of classical drugs like Fasudil and Ripasudil, while theoretically eliminating the dose-limiting hypotensive liabilities associated with pan-ROCK inhibition.

References

  • Wikipedia - Fasudil: Mechanism of Action and ROCK Inhibition. Available at:[Link][8]

  • National Institutes of Health (PMC) - The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury. Available at:[Link][3]

  • bioRxiv - Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies (Ripasudil and Fasudil comparison). Available at:[Link][5]

  • National Institutes of Health (PMC) - The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Available at:[Link][2]

  • Taylor & Francis Online - Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Available at:[Link][1]

Sources

A Senior Application Scientist's Guide to Confirming Synthesis Products by 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure crucial information.[1][2][3] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering unparalleled insights into molecular connectivity and spatial arrangement.[4][5]

This guide provides an in-depth comparison of the most common and powerful 2D NMR techniques used for the structural elucidation of synthetic products: COSY, HSQC, HMBC, and NOESY/ROESY. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to aid researchers in making informed decisions for their structural analyses.

The Strategic Application of 2D NMR: A Comparative Overview

The power of 2D NMR lies in its ability to spread out NMR signals across two frequency dimensions, resolving the spectral congestion that often plagues 1D spectra.[5][6] Each 2D NMR experiment is designed to reveal specific correlations between nuclei, allowing for a stepwise construction of the molecular puzzle. The choice and sequence of these experiments are critical for an efficient and accurate structural determination.

A typical workflow for a synthetic chemist would involve starting with through-bond correlation experiments to establish the carbon skeleton and proton spin systems, followed by through-space experiments to define the molecule's three-dimensional structure.

G cluster_workflow Logical Workflow for Structure Elucidation 1D_Proton_Carbon 1D ¹H & ¹³C NMR (Initial Assessment) COSY COSY (¹H-¹H Connectivity) 1D_Proton_Carbon->COSY Identify Spin Systems HSQC HSQC (Direct ¹H-¹³C Attachment) COSY->HSQC Assign Protons to Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Connect Spin Systems via Quaternary Carbons NOESY_ROESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) HMBC->NOESY_ROESY Determine Stereochemistry Final_Structure Complete Structure (Connectivity & Stereochemistry) NOESY_ROESY->Final_Structure

Caption: A logical workflow for complete structure elucidation using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is often the first 2D technique employed as it reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[6][7][8] This allows for the identification of "spin systems," which are groups of coupled protons that form molecular fragments.[7]

  • How it Works: The COSY spectrum displays the 1D proton spectrum on both the x and y axes.[6][9] The signals on the diagonal correspond to the peaks in the 1D spectrum.[6][9][10][11] The crucial information comes from the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on each axis are coupled to each other.[6][9][10][11]

  • Expert Insight: While COSY is excellent for identifying neighboring protons, the intensity of the cross-peak is related to the magnitude of the coupling constant (J-coupling). Very small couplings, such as some four-bond couplings, may result in weak or absent cross-peaks.[8]

HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Connections

The HSQC experiment is a powerful technique for correlating protons directly attached to a heteronucleus, most commonly carbon-13 (¹³C).[4][12] It provides a direct link between the proton and carbon skeletons of a molecule.[4][13]

  • How it Works: An HSQC spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other.[13] Each cross-peak indicates a direct one-bond connection between a proton and a carbon.[4][12][13] This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.[14]

  • Trustworthiness: A significant advantage of HSQC is its high sensitivity compared to directly observing ¹³C.[13] Modern "edited" HSQC experiments can also provide information about the number of protons attached to each carbon (CH, CH₂, or CH₃), similar to a DEPT experiment but with greater sensitivity.[12][15] Carbons with no attached protons, such as quaternary carbons or carbonyls, will not show a signal in the HSQC spectrum.[13][16]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Framework

The HMBC experiment is arguably the most critical for piecing together the entire molecular structure. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[12][17][18]

  • How it Works: Similar to HSQC, the HMBC spectrum correlates ¹H and ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum signify longer-range couplings.[19] This is the key experiment for connecting the spin systems identified by COSY, as it allows for correlations to be seen from protons to non-protonated carbons like quaternary carbons and carbonyls.[17][18]

  • Expert Insight: The absence of a correlation in an HMBC spectrum does not definitively mean there isn't a two- or three-bond separation. The strength of the HMBC cross-peak is dependent on the magnitude of the long-range J-coupling, which can be small or zero for certain dihedral angles. Conversely, correlations over four bonds can sometimes be observed in conjugated systems.[12]

NOESY and ROESY: Probing Through-Space Proximity

While COSY, HSQC, and HMBC provide information about through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal which protons are close to each other in space, regardless of whether they are bonded.[20][21][22] This is crucial for determining stereochemistry and conformation.[22]

  • How it Works: Both NOESY and ROESY spectra resemble a COSY spectrum, with the ¹H spectrum on both axes. Cross-peaks indicate that two protons are spatially close (typically within 5 Å).[23]

  • Choosing Between NOESY and ROESY: The choice between these two experiments depends on the molecular weight of the compound. For small molecules (MW < ~600 Da), NOESY is generally preferred.[20][23] For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making signals difficult to observe; in this regime, ROESY is the experiment of choice.[20][23] For large molecules (MW > ~1200 Da), NOESY again becomes effective, producing negative cross-peaks relative to the diagonal.[23]

Comparative Guide to 2D NMR Techniques

Technique Correlation Information Provided Typical Application Strengths Limitations
COSY ¹H – ¹H (through 2-3 bonds)Identifies J-coupled protons.[7][8]Defining proton spin systems and neighboring protons.[10]Simple and quick to acquire.[7]Can be complex for molecules with extensive coupling networks. Weak couplings may not be observed.[8]
HSQC ¹H – ¹³C (through 1 bond)Shows which protons are directly attached to which carbons.[12][13]Assigning carbon signals based on attached protons.[14]High sensitivity.[13] Edited versions provide CH, CH₂, CH₃ information.[12]Does not show correlations to quaternary carbons.[13]
HMBC ¹H – ¹³C (through 2-4 bonds)Connects proton and carbon atoms over multiple bonds.[12][17]Connecting spin systems, assigning quaternary carbons.[17][18]Crucial for elucidating the complete carbon skeleton.[18]Absence of a peak is not conclusive. Can show artifacts from one-bond couplings if not properly suppressed.[17]
NOESY/ROESY ¹H – ¹H (through space)Identifies protons that are close in 3D space.[21]Determining stereochemistry, conformation, and protein-ligand interactions.[22]Provides unique 3D structural information not available from other techniques.[21]NOESY signals can be zero for mid-sized molecules.[20][23] ROESY can have artifacts from J-coupling (TOCSY transfer).[23]

Experimental Protocols: A Self-Validating System

The following are generalized, step-by-step protocols for acquiring high-quality 2D NMR data. The specific parameters will need to be optimized for the spectrometer and sample being used.

General Sample Preparation
  • Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.[16]

  • Concentration: Prepare a solution of the compound in a deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.5-0.7 mL for small molecules).

  • Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte peaks.

  • Filtering: If any particulate matter is present, filter the sample through a small plug of glass wool directly into the NMR tube to prevent poor shimming.[24]

Instrument Setup and Calibration
  • Insert the sample into the spectrometer.[25]

  • Lock onto the deuterium signal of the solvent and optimize the field homogeneity (shimming).[25][26] Good shimming is critical for high-resolution 2D spectra.[27][28]

  • Acquire a standard 1D ¹H spectrum. This is used to determine the spectral width and transmitter offset for the 2D experiments and to ensure the sample is suitable for analysis.[27][28][29]

  • Calibrate the 90° proton pulse width (p1). This is a fundamental parameter for nearly all 2D experiments.[30]

G cluster_protocol General 2D NMR Acquisition Protocol Sample_Prep Sample Preparation (Purity, Concentration, Solvent) Lock_Shim Lock & Shim (Field Homogeneity) Sample_Prep->Lock_Shim 1D_Proton Acquire 1D ¹H Spectrum (Set Spectral Width) Lock_Shim->1D_Proton Pulse_Cal Calibrate 90° Pulse 1D_Proton->Pulse_Cal Setup_2D Load 2D Experiment Parameters (e.g., COSY, HSQC) Pulse_Cal->Setup_2D Acquire Start Acquisition (zg) Setup_2D->Acquire Process Process Data (xfb) (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: A streamlined workflow for the acquisition and processing of 2D NMR data.

Protocol for a Standard gCOSY Experiment
  • From the calibrated 1D ¹H experiment, load a standard gradient COSY (gCOSY) parameter set.[25]

  • Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.[27][28]

  • Set the number of scans (ns) per increment. For concentrated samples, 2 or 4 scans may be sufficient.

  • Set the number of increments in the indirect dimension (td in F1 or ni). A value of 256 or 512 is a good starting point for routine analysis.

  • Start the acquisition.[25]

  • After acquisition, process the data using a 2D Fourier transform, followed by phase and baseline correction.[27]

Protocol for a Standard gHSQC Experiment
  • Acquire both 1D ¹H and ¹³C spectra to determine the respective spectral widths.[28]

  • Load a standard gradient, sensitivity-enhanced HSQC parameter set (e.g., hsqcetgpsi).[25]

  • Set the ¹H spectral width (in F2) and the ¹³C spectral width (in F1) based on the 1D spectra.[27]

  • The number of scans (ns) should be a multiple of 2 or 4, and may need to be increased for dilute samples.

  • Set the number of increments in F1 to 128 or 256 for initial screening.

  • Acquire and process the data as described for the COSY experiment.

Protocol for a Standard gHMBC Experiment
  • The setup is similar to the HSQC experiment, using the ¹H and ¹³C spectral widths from the 1D spectra.[27]

  • Load a standard gradient HMBC parameter set.

  • A key parameter in HMBC is the long-range coupling delay, which is optimized for a specific J_CH coupling constant (typically 8-10 Hz). The default values are usually a good starting point.

  • HMBC is less sensitive than HSQC, so a higher number of scans (ns, e.g., 4-16) is often required.

  • Set the number of increments in F1 (e.g., 256 or 512).

  • Acquire and process the data.

Data Presentation: A Case Study

To illustrate the power of this combined approach, consider the hypothetical structure confirmation of a newly synthesized derivative of menthyl anthranilate.[31]

Table 2: Exemplary 2D NMR Correlations for Structure Confirmation

Proton (¹H δ)COSY Correlations (¹H δ)HSQC Correlation (¹³C δ)HMBC Correlations (¹³C δ)
H-11a (7.7 ppm)H-12 (7.2 ppm)C-11 (132 ppm)C-10, C-13, C-7 (carbonyl)
H-14 (6.6 ppm)H-13 (6.5 ppm)C-14 (115 ppm)C-12, C-10
H-4 (4.8 ppm)H-5a, H-5b, H-3C-4 (75 ppm)C-2, C-6, C-7 (carbonyl)
H-7 (Me) (0.7 ppm)H-6C-7 (22 ppm)C-6, C-8

Data is hypothetical and for illustrative purposes.

In this example, COSY would establish the connectivity within the aromatic ring and the menthyl group separately.[31] HSQC would then assign the carbons directly attached to these protons. The crucial connections are made via HMBC. For instance, the correlation from the proton at H-4 (on the menthyl ring) to the carbonyl carbon (C-7) would unequivocally confirm the ester linkage.[32] Finally, NOESY/ROESY experiments would be used to confirm the relative stereochemistry of the substituents on the menthyl ring.

Conclusion

The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—provides a powerful, logical, and self-validating workflow for the complete structural elucidation of synthesized products. By systematically establishing through-bond connectivity and then probing through-space relationships, researchers can move from a simple 1D spectrum to a fully confirmed 3D structure with a high degree of confidence. Understanding the principles, strengths, and limitations of each technique allows the synthetic chemist to design an efficient experimental plan, ensuring the integrity and accuracy of their results, which is a cornerstone of successful research and development.

References

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Retrosynthesis Analysis

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1-Methylisoquinoline-8-carbaldehyde
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